1,3,5-Tris(4-cyanophenyl)benzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[3,5-bis(4-cyanophenyl)phenyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H15N3/c28-16-19-1-7-22(8-2-19)25-13-26(23-9-3-20(17-29)4-10-23)15-27(14-25)24-11-5-21(18-30)6-12-24/h1-15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHXHTKJBSJQPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC(=CC(=C2)C3=CC=C(C=C3)C#N)C4=CC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001179224 | |
| Record name | 5′-(4-Cyanophenyl)[1,1′:3′,1′′-terphenyl]-4,4′′-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001179224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
382137-78-2 | |
| Record name | 5′-(4-Cyanophenyl)[1,1′:3′,1′′-terphenyl]-4,4′′-dicarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=382137-78-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5′-(4-Cyanophenyl)[1,1′:3′,1′′-terphenyl]-4,4′′-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001179224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,3,5-Tris(4-cyanophenyl)benzene
CAS Number: 382137-78-2
This technical guide provides a comprehensive overview of 1,3,5-Tris(4-cyanophenyl)benzene, a key building block in the field of materials science. Tailored for researchers, scientists, and drug development professionals, this document details the compound's properties, synthesis, and applications, with a focus on its role in the development of advanced materials such as Covalent Organic Frameworks (COFs).
Core Compound Properties
This compound is a C3-symmetric molecule characterized by a central benzene ring substituted at the 1, 3, and 5 positions with 4-cyanophenyl groups. This planar, triangular geometry makes it an ideal precursor for the construction of highly ordered, porous materials.[1]
Table 1: Physicochemical Properties of this compound and its Precursor
| Property | This compound | 1,3,5-Tris(4-bromophenyl)benzene (Precursor) |
| CAS Number | 382137-78-2 | 7511-49-1 |
| Molecular Formula | C₂₇H₁₅N₃ | C₂₄H₁₅Br₃ |
| Molecular Weight | 381.43 g/mol | 543.09 g/mol [2] |
| Appearance | White to off-white powder/crystals | White solid[3] |
| Melting Point | Not available | 261-265 °C |
| Solubility | Soluble in THF | Soluble in Chloroform |
Table 2: Spectroscopic Data for 1,3,5-Tris(4-bromophenyl)benzene (Precursor)
| Spectroscopy | Data |
| ¹H NMR (500 MHz, CDCl₃) | δ 7.70 (s, 3H), 7.62 (d, J = 8.5 Hz, 6H), 7.56 (d, J = 8.5 Hz, 6H)[3] |
| ¹³C NMR (125 MHz, CDCl₃) | δ 141.7, 139.9, 132.3, 129.0, 125.2, 122.4[3] |
| FT-IR (KBr, cm⁻¹) | 3043, 1595, 1489, 1379, 1075, 1007, 809[3] |
Synthesis and Experimental Protocols
The primary synthetic route to this compound involves a Suzuki-Miyaura cross-coupling reaction from its bromo-analogue, 1,3,5-Tris(4-bromophenyl)benzene.
Detailed Synthesis of this compound
Materials:
-
1,3,5-Tris(4-bromophenyl)benzene
-
4-Cyanophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Silica gel
Procedure:
-
In a round-bottom flask, dissolve 1,3,5-Tris(4-bromophenyl)benzene (1 equivalent) and 4-cyanophenylboronic acid (3.3 equivalents) in a 2:1 mixture of toluene and ethanol.
-
Add an aqueous solution of K₂CO₃ (2 M, 4 equivalents).
-
Degas the mixture by bubbling with argon for 30 minutes.
-
Add Pd(PPh₃)₄ (0.05 equivalents) to the mixture under an argon atmosphere.
-
Heat the reaction mixture to reflux and maintain for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield this compound as a solid.
Formation of Covalent Organic Frameworks (COFs)
The nitrile functional groups of this compound are key to its utility in forming Covalent Triazine Frameworks (CTFs) through ionothermal cyclotrimerization.
Synthesis of a Covalent Triazine Framework (CTF)
Materials:
-
This compound
-
Anhydrous zinc chloride (ZnCl₂)
-
Quartz ampule
-
Hydrochloric acid (HCl)
-
Deionized water
-
Acetone
Procedure:
-
Thoroughly mix this compound and anhydrous ZnCl₂ in a quartz ampule.
-
Evacuate the ampule and seal it under vacuum.
-
Heat the sealed ampule in a furnace to 400°C and maintain this temperature for 48 hours.
-
Cool the ampule to room temperature.
-
Carefully open the ampule and wash the resulting solid with dilute HCl to remove the ZnCl₂.
-
Wash the solid repeatedly with deionized water and acetone.
-
Dry the resulting CTF powder in a vacuum oven at 120°C overnight.
Applications in Photocatalysis and Sensing
COFs derived from this compound exhibit promising properties for applications in photocatalysis and chemical sensing.
Photocatalytic Hydrogen Evolution
The nitrogen-rich and porous nature of CTFs makes them suitable for photocatalytic hydrogen evolution from water.
Experimental Protocol:
-
Disperse the synthesized CTF powder in a mixture of water and a sacrificial electron donor (e.g., triethanolamine).
-
Add a co-catalyst, such as a platinum source (e.g., H₂PtCl₆).
-
Seal the reaction vessel and purge with an inert gas (e.g., argon) to remove oxygen.
-
Irradiate the suspension with a light source (e.g., a Xenon lamp) while stirring.
-
Periodically collect gas samples from the headspace of the reactor.
-
Analyze the collected gas samples using gas chromatography to quantify the amount of hydrogen produced.[4][5]
Iodine Sensing
Polymers derived from this compound can be utilized for the fluorescent sensing of iodine.
Experimental Protocol:
-
Synthesize a porous organic polymer by reacting this compound with a suitable co-monomer (e.g., hydrazine hydrate).[6]
-
Disperse the resulting polymer in a suitable solvent (e.g., ethanol).
-
Record the initial fluorescence spectrum of the polymer dispersion.
-
Add aliquots of an iodine solution to the polymer dispersion.
-
Record the fluorescence spectrum after each addition of iodine.
-
Observe the quenching of the fluorescence intensity as a function of iodine concentration to determine the sensing performance.[7]
Relevance to Drug Development
While this compound does not have direct applications in drug development, its derivatives and the materials synthesized from it hold significant potential in the biomedical field.
Covalent Organic Frameworks for Drug Delivery
The high porosity, large surface area, and tunable pore size of COFs make them excellent candidates for drug delivery systems.[8][9][10][11][12] Drugs can be loaded into the pores of the COF and released in a controlled manner. The surface of the COFs can also be functionalized to target specific cells or tissues, enhancing the efficacy of the drug and reducing side effects.
Anticancer Potential of a Carboxylated Analogue
Recent studies have investigated the anticancer potential of 1,3,5-Tris(4-carboxyphenyl)benzene (H₃BTB), a derivative of the core compound where the nitrile groups are hydrolyzed to carboxylic acids.[13][14][15] This compound has been shown to interact with DNA and exhibit cytotoxic effects against various cancer cell lines, including breast and cervical cancer.[13][14][15][16] This suggests that derivatives of this compound could be explored as a new class of potential therapeutic agents.
Conclusion
This compound is a versatile and highly valuable building block in the synthesis of advanced porous materials. Its unique structural properties enable the construction of Covalent Organic Frameworks with applications in photocatalysis, sensing, and potentially in the biomedical field through drug delivery platforms. Further research into the functionalization of this core molecule and its derived materials is expected to unlock new and exciting opportunities across various scientific disciplines.
References
- 1. This compound | 382137-78-2 | Benchchem [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. rsc.org [rsc.org]
- 4. Structurally Diverse Covalent Triazine-Based Framework Materials for Photocatalytic Hydrogen Evolution from Water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Triazine-based porous organic polymers for reversible capture of iodine and utilization in antibacterial application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Covalent organic frameworks (COFs) as carrier for improved drug delivery and biosensing applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. taylorfrancis.com [taylorfrancis.com]
- 10. researchgate.net [researchgate.net]
- 11. Covalent organic framework-based nanoplatforms with tunable mechanical properties for drug delivery and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug delivery using biocompatible covalent organic frameworks (COFs) towards a therapeutic approach. | Semantic Scholar [semanticscholar.org]
- 13. 1,3,5-Tris(4-carboxyphenyl)benzene | 50446-44-1 | Benchchem [benchchem.com]
- 14. Molecular Spectroscopy Evidence of 1,3,5-Tris(4-carboxyphenyl)benzene Binding to DNA: Anticancer Potential along with the Comparative Binding Profile of Intercalation via Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Spectroscopic Characterization of 1,3,5-Tris(4-cyanophenyl)benzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Spectroscopic Data
The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 1,3,5-Tris(4-cyanophenyl)benzene. These predictions are derived from the analysis of similar 1,3,5-triarylbenzene derivatives and established spectroscopic principles for aromatic nitriles.[3][4]
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.8-8.0 | Doublet | 6H | Aromatic protons ortho to the cyano group |
| ~7.7-7.9 | Doublet | 6H | Aromatic protons meta to the cyano group |
| ~7.9-8.1 | Singlet | 3H | Aromatic protons on the central benzene ring |
Solvent: CDCl₃ or DMSO-d₆. Reference: Tetramethylsilane (TMS).
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~118-120 | Cyano group carbon (-C≡N) |
| ~125-135 | Aromatic carbons |
| ~140-145 | Quaternary aromatic carbons |
Solvent: CDCl₃ or DMSO-d₆. Reference: Tetramethylsilane (TMS).
Table 3: Predicted FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium-Weak | Aromatic C-H stretch |
| ~2230-2210 | Strong | Cyano group (-C≡N) stretch |
| ~1600-1450 | Medium-Strong | Aromatic C=C ring stretch |
| ~850-800 | Strong | Para-disubstituted benzene C-H bend |
Sample Preparation: KBr pellet or ATR.
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion |
| 381.13 | [M]⁺ (Molecular Ion) |
| 382.13 | [M+1]⁺ (Isotope Peak) |
Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI).
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Filter the solution through a small cotton plug into a standard 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
Instrumental Analysis:
-
Insert the NMR tube into the spectrometer's probe.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Acquire the ¹³C NMR spectrum, typically using a proton-decoupled pulse sequence to simplify the spectrum.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Method 1: Potassium Bromide (KBr) Pellet [5][6]
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[5]
-
Transfer the mixture to a pellet-pressing die.
-
Apply pressure using a hydraulic press to form a thin, transparent or translucent pellet.[5]
-
-
Instrumental Analysis:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record a background spectrum of a blank KBr pellet.[6]
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.
-
Method 2: Attenuated Total Reflectance (ATR) [5]
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
-
Instrumental Analysis:
-
Record a background spectrum with the clean, empty ATR crystal.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[5]
-
Acquire the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of this compound (typically 1 mg/mL) in a suitable volatile organic solvent such as methanol, acetonitrile, or dichloromethane.[7]
-
Further dilute this stock solution to a final concentration of approximately 10-100 µg/mL.[7]
-
If necessary, filter the solution to remove any particulates.[7]
-
-
Instrumental Analysis:
-
The method of sample introduction and ionization will depend on the type of mass spectrometer used.
-
Electron Ionization (EI): The sample can be introduced via a direct insertion probe for solid samples or after separation by gas chromatography (GC) if the compound is sufficiently volatile and thermally stable.[8][9]
-
Electrospray Ionization (ESI): The sample solution is introduced directly into the ion source via a syringe pump or after separation by liquid chromatography (LC).[7][10]
-
The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).[8][11]
-
The detector records the abundance of each ion, generating the mass spectrum.
-
Mandatory Visualizations
The following diagrams illustrate the general workflow for the spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Analysis.
Caption: Relationship between Structure and Spectroscopic Data.
References
- 1. This compound | 382137-78-2 | Benchchem [benchchem.com]
- 2. ossila.com [ossila.com]
- 3. rsc.org [rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. jascoinc.com [jascoinc.com]
- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
Solubility Profile of 1,3,5-Tris(4-cyanophenyl)benzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1,3,5-Tris(4-cyanophenyl)benzene, a key building block in the development of covalent organic frameworks (COFs) and other advanced materials. Understanding its solubility is critical for its synthesis, purification, and application in various research and development settings.
Core Concepts: Solubility of this compound
This compound is a planar, threefold symmetric molecule. Its structure, characterized by a central benzene ring and three peripheral cyanophenyl groups, dictates its solubility behavior. The presence of polar nitrile (-CN) groups and the large nonpolar aromatic surface area results in a molecule with moderate polarity.
Qualitative solubility assessments indicate that this compound exhibits favorable solubility in polar aprotic solvents. This is attributed to the dipole-dipole interactions between the nitrile groups and the solvent molecules. Conversely, it demonstrates low solubility in nonpolar solvents due to the predominance of weaker van der Waals forces.
Quantitative Solubility Data
Precise quantitative solubility data for this compound in a range of common laboratory solvents is crucial for experimental design and process development. The following table summarizes available and representative solubility data.
| Solvent | Chemical Formula | Polarity Index | Solubility (g/L) at 25°C | Notes |
| Dimethylformamide (DMF) | C₃H₇NO | 6.4 | ~50 (Estimated) | High solubility, often used as a reaction solvent. |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | ~45 (Estimated) | High solubility, suitable for stock solutions. |
| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | ~15 (Estimated) | Moderate solubility. |
| Chloroform | CHCl₃ | 4.1 | < 5 (Estimated) | Limited solubility. |
| Acetone | C₃H₆O | 5.1 | < 5 (Estimated) | Limited solubility. |
| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | < 2 (Estimated) | Poor solubility. |
| Toluene | C₇H₈ | 2.4 | < 1 (Estimated) | Very low solubility. |
| Hexane | C₆H₁₄ | 0.1 | < 0.1 (Estimated) | Practically insoluble, useful for precipitation/recrystallization.[1] |
| Water | H₂O | 10.2 | < 0.01 (Estimated) | Practically insoluble.[1] |
Note: The solubility values presented are estimates based on qualitative descriptions and typical behavior of similar compounds. Experimental verification is recommended for precise applications.
Experimental Protocol: Determination of Equilibrium Solubility
The following protocol outlines a standard method for determining the equilibrium solubility of this compound in a given solvent.
1. Materials and Equipment:
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
2. Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid should be clearly visible.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25°C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, avoiding any solid particles.
-
Filter the collected supernatant through a syringe filter into a clean vial.
-
-
Sample Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Analyze the standard solutions and the filtered sample solution by HPLC to determine the concentration of the dissolved solute.
-
Construct a calibration curve from the standard solutions to quantify the concentration in the sample.
-
-
Calculation:
-
The solubility is expressed as the concentration of this compound in the saturated solution (e.g., in g/L or mg/mL).
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Workflow for solubility determination.
Logical Relationship in Solvent Selection
The choice of solvent is critical for various applications, from synthesis to purification. The following diagram illustrates the logical considerations for solvent selection based on the properties of this compound.
Caption: Solvent selection logic.
References
In-depth Technical Guide on the Thermal Stability of 1,3,5-Tris(4-cyanophenyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Core Concepts
1,3,5-Tris(4-cyanophenyl)benzene is a planar, C3-symmetric molecule with a central benzene ring functionalized with three cyanophenyl groups. This rigid and highly conjugated structure is expected to confer significant thermal stability. The nitrile groups are key functionalities that can undergo various chemical transformations, including trimerization to form triazine rings, a common method for synthesizing highly stable COFs. The thermal stability of the resulting materials is a critical factor in their application in areas such as gas storage, catalysis, and organic electronics.
Quantitative Thermal Analysis Data
A thorough search of scientific literature and chemical databases did not yield specific quantitative data for the melting point, decomposition temperature, or glass transition temperature of this compound. It is common for the thermal properties of such precursor molecules to be reported in the context of the final materials they are used to create. For instance, COFs synthesized from this compound derivatives have been reported to exhibit excellent thermal stability, often up to 450 °C under an inert atmosphere. This suggests that the core molecule itself possesses high thermal resilience.
To provide a reference point, the thermal properties of a closely related derivative, 1,3,5-Tris(4-carboxyphenyl)benzene, have been reported, with a melting point of 325 °C. While not directly transferable, this value indicates that significant thermal energy is required to overcome the intermolecular forces in a similar triphenylbenzene scaffold.
Table 1: Thermal Properties of this compound and a Related Derivative
| Property | This compound | 1,3,5-Tris(4-carboxyphenyl)benzene |
| Melting Point (°C) | Data not available | 325 |
| Decomposition Temperature (°C) | Data not available | Data not available |
| Glass Transition Temperature (°C) | Not applicable (crystalline solid) | Not applicable (crystalline solid) |
Experimental Protocols for Thermal Analysis
The thermal stability of this compound would be experimentally determined using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The following are detailed, generalized protocols for these techniques.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the compound begins to decompose and to quantify its mass loss as a function of temperature.
Methodology:
-
Sample Preparation: A small amount of the this compound powder (typically 5-10 mg) is accurately weighed and placed into a tared TGA crucible (e.g., alumina or platinum).
-
Instrument Setup: The crucible is placed on the TGA balance. The furnace is sealed, and the system is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the percentage of mass lost at different temperature ranges. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and other phase transitions of the compound.
Methodology:
-
Sample Preparation: A small amount of the this compound powder (typically 2-5 mg) is accurately weighed and hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas at a constant flow rate.
-
Temperature Program: The sample and reference are subjected to a controlled temperature program, which typically involves heating at a constant rate (e.g., 10 °C/min) to a temperature above the expected melting point. A cooling and second heating cycle may also be performed to study crystallization and glass transition behavior, although a glass transition is not expected for this crystalline compound.
-
Data Acquisition: The difference in heat flow between the sample and the reference is measured as a function of temperature.
-
Data Analysis: The resulting DSC thermogram (heat flow vs. temperature) is analyzed. An endothermic peak indicates a melting transition. The onset temperature of this peak is typically reported as the melting point. The area under the peak is proportional to the enthalpy of fusion.
Mandatory Visualization
The following diagram illustrates the logical workflow for the comprehensive thermal analysis of this compound.
Caption: Workflow for the thermal analysis of this compound.
An In-depth Technical Guide to the Photophysical Properties of 1,3,5-Tris(4-cyanophenyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,5-Tris(4-cyanophenyl)benzene (TCPB) is a C3-symmetric aromatic molecule that has garnered significant interest in materials science and chemistry.[1] Its planar, triangular structure, featuring a central benzene ring substituted with three 4-cyanophenyl arms, makes it an exceptional building block, or "tritopic linker," for the synthesis of highly ordered porous materials.[1][2] This guide provides a comprehensive overview of the synthesis, photophysical characteristics, and key applications of TCPB, with a focus on its utility in research and development. While the primary application of TCPB lies in the creation of functional materials, understanding its core properties is essential for harnessing its full potential.
Synthesis of this compound
The synthesis of TCPB is most commonly achieved through sophisticated cross-coupling reactions, which allow for the precise construction of its triphenylbenzene core. A prevalent and effective method is the Suzuki-Miyaura cross-coupling reaction.
Suzuki-Miyaura Cross-Coupling Protocol
This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. For the synthesis of TCPB, 1,3,5-tribromobenzene is typically coupled with 4-cyanophenylboronic acid.
Reactants:
-
1,3,5-tribromobenzene
-
4-cyanophenylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., aqueous sodium carbonate solution)
-
Solvent system (e.g., a mixture of toluene and THF)
Procedure:
-
To a reaction vessel, add 1,3,5-tribromobenzene, 4-cyanophenylboronic acid, and the palladium catalyst.
-
Add the solvent system and the aqueous base solution.
-
Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for a specified period, typically monitored by thin-layer chromatography (TLC) for completion.
-
Upon completion, cool the reaction mixture and perform an extractive workup to separate the organic and aqueous phases.
-
The organic phase, containing the product, is dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified, commonly by column chromatography on silica gel, to yield pure this compound.[3]
Photophysical Properties
Direct and specific quantitative photophysical data for the standalone this compound molecule in solution is not extensively reported in readily available literature. The scientific focus is predominantly on the photophysical properties of the advanced materials synthesized from TCPB, such as covalent organic frameworks (COFs).
However, to provide insight into the expected photophysical behavior of the constituent chromophores, data for 4-cyanobiphenyl , which represents a single arm of the TCPB molecule, is presented as an illustrative example.
Data Presentation: Photophysical Properties of 4-Cyanobiphenyl
| Property | Value | Solvent | Reference |
| Absorption Maximum (λ_abs_ max) | ~278 nm | Ethanol | [2] |
| Molar Absorptivity (ε) | 22,300 L·mol⁻¹·cm⁻¹ | Ethanol | [2] |
| Emission Maximum (λ_em_ max) | ~320 nm | Cyclohexane | [2] |
| Fluorescence Quantum Yield (Φ_F_) | Not explicitly stated | - | |
| Fluorescence Lifetime (τ_F_) | Not explicitly stated | - |
Note: The fluorescence spectra of cyanobiphenyls are highly dependent on solvent polarity, with a red shift observed in more polar solvents.[2][4] It is important to note that the extended conjugation and C3 symmetry of TCPB would likely lead to shifts in the absorption and emission maxima and different quantum yield and lifetime values compared to the simpler 4-cyanobiphenyl molecule.
Experimental Protocols for Photophysical Characterization
The following are detailed methodologies for key experiments used to determine the photophysical properties of organic molecules like TCPB.
UV-Vis Absorption Spectroscopy
This technique is used to measure the absorption of light as a function of wavelength, providing information on the electronic transitions within the molecule.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., cyclohexane, ethanol, or dichloromethane). The concentration should be adjusted to yield an absorbance value between 0.1 and 1 at the absorption maximum to ensure linearity with the Beer-Lambert law.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to record a baseline spectrum. This baseline is subtracted from the sample spectrum to correct for solvent absorption and any instrumental drift.
-
Sample Measurement: Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 200-500 nm).
-
Data Analysis: The wavelength of maximum absorbance (λ_abs_ max) is determined from the resulting spectrum. The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
Steady-State Fluorescence Spectroscopy
This method measures the emission spectrum of a fluorescent molecule after excitation at a specific wavelength.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent. The absorbance of the solution at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.
-
Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., a xenon lamp), excitation and emission monochromators, and a detector (e.g., a photomultiplier tube).
-
Excitation: Set the excitation monochromator to the desired excitation wavelength, usually the absorption maximum (λ_abs_ max) of the sample.
-
Emission Scan: Scan the emission monochromator over a wavelength range longer than the excitation wavelength to collect the fluorescence spectrum.
-
Data Analysis: The wavelength of maximum fluorescence intensity (λ_em_ max) is determined from the emission spectrum.
Fluorescence Quantum Yield (Φ_F_) Determination (Relative Method)
The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The relative method compares the fluorescence of the sample to a well-characterized standard with a known quantum yield.
Methodology:
-
Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample (e.g., quinine sulfate in 0.1 M H₂SO₄ or rhodamine 6G in ethanol).
-
Sample and Standard Preparation: Prepare a series of solutions of both the sample and the standard at different concentrations. The absorbance of these solutions at the excitation wavelength should be kept below 0.1.
-
Absorbance Measurement: Measure the UV-Vis absorption spectra for all prepared solutions.
-
Fluorescence Measurement: Record the fluorescence emission spectra for all solutions, ensuring that the excitation wavelength and all instrument settings (e.g., slit widths) are identical for both the sample and the standard.
-
Data Analysis:
-
Integrate the area under the emission spectra for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φ_sample_) is calculated using the following equation: Φ_sample_ = Φ_std_ × (Grad_sample_ / Grad_std_) × (n_sample_² / n_std_²) where Φ is the quantum yield, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.
-
Fluorescence Lifetime (τ_F_) Measurement
Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a common and accurate method for its determination.
Methodology:
-
Instrumentation: A TCSPC system consists of a pulsed light source (e.g., a picosecond laser diode or LED), a sample holder, a fast and sensitive photon detector (e.g., a single-photon avalanche diode or a microchannel plate photomultiplier tube), and timing electronics.
-
Sample Preparation: Prepare a dilute, deoxygenated solution of the sample.
-
Measurement: The sample is excited by a high-repetition-rate pulsed light source. The instrument measures the time difference between the excitation pulse and the arrival of the first emitted photon at the detector. This process is repeated thousands or millions of times to build up a histogram of photon arrival times.
-
Data Analysis: The resulting decay curve is fitted to an exponential function (or a sum of exponentials) to extract the fluorescence lifetime (τ_F_). The quality of the fit is assessed by statistical parameters such as chi-squared (χ²).
Applications and Relevant Pathways
The primary utility of this compound is as a monomer for the synthesis of Covalent Organic Frameworks (COFs), which are highly ordered, porous crystalline polymers.[1][2] The photophysical properties of these resulting frameworks are central to their applications.
Photocatalytic Hydrogen Evolution
TCPB-based COFs, particularly triazine frameworks formed through the cyclotrimerization of the nitrile groups, are promising metal-free photocatalysts for hydrogen evolution from water.[5]
Workflow:
-
Light Absorption: The extended π-conjugated system of the COF absorbs visible light, promoting an electron from the valence band to the conduction band, generating an electron-hole pair (exciton).
-
Charge Separation and Transfer: The ordered structure of the COF facilitates the separation of the electron and hole and their migration to the material's surface.
-
Redox Reactions:
-
The photogenerated electrons reduce protons (from water) to produce hydrogen gas (H₂).
-
The holes oxidize a sacrificial electron donor (e.g., triethanolamine) present in the solution.
-
Fluorescence-Based Sensing
Porous organic polymers derived from TCPB can act as highly sensitive and selective fluorescent sensors for specific molecules, such as iodine or nitroaromatic compounds like picric acid.[2][5] The sensing mechanism is typically based on fluorescence quenching.
Logical Relationship:
-
Baseline Fluorescence: The porous polymer exhibits strong native fluorescence upon excitation with UV light.
-
Analyte Interaction: The analyte molecules diffuse into the pores of the framework and interact with the polymer backbone. This interaction is often driven by electron transfer between the electron-rich polymer and an electron-deficient analyte (or vice versa).
-
Fluorescence Quenching: The interaction with the analyte provides a non-radiative decay pathway for the excited state of the fluorophore, leading to a decrease (quenching) of the fluorescence intensity.
-
Detection: The change in fluorescence intensity is proportional to the concentration of the analyte, allowing for quantitative detection.
Conclusion
This compound is a versatile molecular building block with significant potential in the development of advanced functional materials. While its own photophysical properties are not as extensively documented as those of its derivatives, its rigid, C3-symmetric structure and reactive nitrile groups make it an ideal precursor for creating porous organic polymers and covalent organic frameworks. The photophysical characteristics of these resulting materials are central to their applications in photocatalysis and chemical sensing, offering promising avenues for research in renewable energy, environmental monitoring, and diagnostics. The experimental protocols detailed in this guide provide a solid foundation for the characterization of TCPB and its derivatives, enabling researchers to further explore and optimize their performance in these and other emerging applications.
References
Unveiling the Electronic Landscape of 1,3,5-Tris(4-cyanophenyl)benzene: A Theoretical Deep Dive
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,5-Tris(4-cyanophenyl)benzene (TCPB) is a fascinating aromatic molecule characterized by a central benzene ring connected to three 4-cyanophenyl groups at the 1, 3, and 5 positions. This unique arrangement bestows upon the molecule a planar, C3-symmetric, triangular geometry.[1] This high degree of symmetry is a crucial feature that makes TCPB a valuable building block in the construction of ordered, crystalline materials such as Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs).[1][2] The electronic structure of TCPB is fundamental to its chemical reactivity and its utility in materials science and drug design. This guide provides a comprehensive overview of the theoretical approaches used to study the electronic properties of TCPB and its analogues, offering a roadmap for researchers in the field.
While direct, in-depth theoretical studies exclusively focused on the electronic structure of this compound are not extensively available in the reviewed literature, a wealth of information can be gleaned from computational studies of its close analogue, 1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB). The methodologies employed in these studies provide a robust framework for investigating TCPB.
Theoretical Framework for Electronic Structure Analysis
The primary computational tool for elucidating the electronic properties of molecules like TCPB is Density Functional Theory (DFT). DFT calculations offer a good balance between accuracy and computational cost, making them well-suited for molecules of this size.
Representative Computational Protocol
A typical computational methodology for analyzing the electronic structure of TCPB, adapted from studies on its carboxylated analogue, would involve the following steps:
-
Geometry Optimization: The initial step is to determine the most stable 3D conformation of the molecule. This is achieved by performing a geometry optimization calculation.
-
Frequency Calculations: Following optimization, frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).
-
Electronic Property Calculations: With the optimized geometry, a range of electronic properties can be calculated. These include:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
-
Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and electrophilicity index can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity.
-
A widely used and effective combination of theoretical methods for such studies is the B3LYP functional with a 6-31G* basis set.[2] The calculations are typically performed using quantum chemistry software packages like Gaussian.[2]
Logical Workflow for Theoretical Electronic Structure Analysis
The following diagram illustrates the logical workflow for conducting a theoretical study on the electronic structure of a molecule like this compound.
Caption: Logical workflow for theoretical electronic structure analysis.
Data Presentation
Due to the absence of specific quantitative data for this compound in the surveyed literature, we present a template table that researchers can populate upon conducting their own theoretical studies based on the protocol outlined above.
Table 1: Calculated Electronic Properties of this compound
| Parameter | Value | Unit |
| HOMO Energy | Data to be generated | eV |
| LUMO Energy | Data to be generated | eV |
| HOMO-LUMO Gap | Data to be generated | eV |
| Ionization Potential | Data to be generated | eV |
| Electron Affinity | Data to be generated | eV |
| Electronegativity (χ) | Data to be generated | eV |
| Chemical Hardness (η) | Data to be generated | eV |
| Electrophilicity Index (ω) | Data to be generated | eV |
Table 2: Key Geometric Parameters of this compound
| Parameter | Value | Unit |
| C-C bond length (central ring) | Data to be generated | Å |
| C-C bond length (phenyl rings) | Data to be generated | Å |
| C-C bond length (inter-ring) | Data to be generated | Å |
| C-N bond length (cyano group) | Data to be generated | Å |
| C-C-C bond angle (central ring) | Data to be generated | ° |
| Dihedral angle (inter-ring) | Data to be generated | ° |
Experimental Protocols
Detailed Methodology for DFT Calculations
The following provides a detailed protocol for performing DFT calculations on this compound, based on established methods for similar molecules.[2]
Software: Gaussian 09 or a more recent version.
Methodology:
-
Input File Preparation:
-
Construct the initial 3D structure of this compound using a molecular builder and save the coordinates in a format compatible with Gaussian (e.g., .mol or .gjf).
-
Create a Gaussian input file specifying the desired calculation.
-
-
Geometry Optimization:
-
Keyword Line: #p opt b3lyp/6-31g*
-
This line instructs the software to perform a geometry optimization at the B3LYP level of theory with the 6-31G* basis set. The 'p' keyword requests progress information.
-
-
Frequency Calculation:
-
Keyword Line: #p freq b3lyp/6-31g*
-
This calculation should be performed on the optimized geometry from the previous step to confirm it is a true minimum. The absence of imaginary frequencies confirms this.
-
-
Electronic Property Calculation:
-
Keyword Line: #p pop=full b3lyp/6-31g*
-
This keyword requests a full population analysis, which will provide information about the molecular orbitals (including HOMO and LUMO energies) and atomic charges.
-
To visualize the molecular orbitals and electrostatic potential, the output of this calculation can be used to generate checkpoint files (.chk) which can then be converted to formatted checkpoint files (.fchk) for use in visualization software like GaussView.
-
Conclusion
The theoretical study of this compound's electronic structure is crucial for understanding its properties and potential applications. While direct computational data for this specific molecule is sparse in the literature, established DFT methodologies used for its analogues provide a clear and reliable path forward for researchers. By following the outlined computational protocol and workflow, scientists can generate valuable data on the electronic landscape of TCPB, paving the way for its rational design and implementation in novel materials and therapeutic agents. The provided templates for data presentation offer a standardized way to report these findings, fostering better comparison and collaboration within the scientific community.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Covalent Organic Frameworks (COFs) using 1,3,5-Tris(4-cyanophenyl)benzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of covalent organic frameworks (COFs) utilizing 1,3,5-Tris(4-cyanophenyl)benzene (TCPB) as a key building block. The C3-symmetric and planar nature of TCPB makes it an excellent precursor for the formation of highly ordered, porous, and crystalline two-dimensional COFs with nitrogen-rich triazine linkages.
Introduction
Covalent organic frameworks (COFs) are a class of porous crystalline polymers with well-defined structures and tunable functionalities. Their high thermal and chemical stability, coupled with large surface areas, make them promising candidates for a wide range of applications, including gas storage and separation, catalysis, sensing, and drug delivery. The synthesis of COFs from this compound typically proceeds via an ionothermal trimerization of the nitrile groups to form stable triazine rings, resulting in a robust and porous framework.
Key Applications in Research and Drug Development
The nitrogen-rich porous structure of COFs synthesized from TCPB offers several advantages in scientific research and pharmaceutical applications:
-
Gas Storage and Separation: The defined pore size and high surface area are ideal for the selective adsorption of gases like CO2.
-
Heterogeneous Catalysis: The stable framework can act as a support for catalytic nanoparticles or as a catalyst itself.
-
Drug Delivery: The porous structure can be utilized to encapsulate and control the release of therapeutic agents.
-
Sensing: The electronic properties of the framework can be exploited for the development of chemical sensors.
Quantitative Data Summary
The following table summarizes typical quantitative data for a covalent triazine framework (CTF) synthesized from a similar nitrile precursor (1,3,5-tricyanobenzene), which serves as a representative example. The properties of COFs derived from this compound are expected to be in a similar range, though specific values will vary based on the exact synthesis conditions.
| Property | Value | Reference |
| BET Surface Area | ~500 - 2000 m²/g | [1][2][3] |
| Pore Size | Microporous | [4] |
| CO2 Uptake (273 K, 1 bar) | High | [1][2][3] |
| Thermal Stability | High, stable up to 400-500 °C | [1] |
| Crystallinity | Crystalline | [1][2][3] |
Experimental Protocols
This section provides a detailed protocol for the synthesis of a covalent triazine framework (CTF) adapted from the ionothermal synthesis of CTF-0 from 1,3,5-tricyanobenzene.[1][2][3] This method is suitable for the trimerization of the nitrile groups in this compound.
Materials and Equipment
-
This compound (TCPB)
-
Zinc Chloride (ZnCl₂, anhydrous)
-
Quartz ampule
-
Tube furnace
-
Schlenk line or glovebox
-
Hydrochloric acid (HCl, 0.1 M)
-
Deionized water
-
Dimethyl sulfoxide (DMSO)
-
Acetone
-
Centrifuge and vials
-
Vacuum oven
Synthesis of Triazine-based COF from TCPB
Caption: Experimental workflow for the synthesis and characterization of a triazine-based COF.
Protocol Steps:
-
Preparation of Reactants: In a quartz ampule, thoroughly mix this compound (TCPB) and anhydrous zinc chloride (ZnCl₂) in a 1:1 molar ratio.[1]
-
Drying: Dry the mixture under vacuum at 100 °C for 12 hours to remove any residual water.[1]
-
Sealing: Flame-seal the quartz ampule under high vacuum.
-
Ionothermal Synthesis: Place the sealed ampule in a tube furnace and heat to 400 °C for 40 hours.[1][3]
-
Cooling and Grinding: After the reaction, allow the ampule to cool to room temperature. Carefully open the ampule and grind the resulting solid monolith into a fine powder.[1]
-
Purification:
-
Wash the powder with hot deionized water (90 °C) with vigorous stirring for 12 hours.[1]
-
Centrifuge and decant the supernatant.
-
Wash the solid with 0.1 M HCl at 90 °C for 12 hours with vigorous stirring to remove the ZnCl₂ salt.[1]
-
Centrifuge and decant the supernatant.
-
Wash the solid sequentially with deionized water, DMSO, and acetone to remove any unreacted monomer and impurities.[1]
-
-
Final Drying: Dry the purified COF powder in a vacuum oven at 150 °C for 12 hours.[1]
Characterization Methods
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the formation of triazine rings (disappearance of the nitrile peak at ~2230 cm⁻¹ and appearance of triazine ring vibrations).
-
Powder X-ray Diffraction (PXRD): To assess the crystallinity and determine the structure of the COF.
-
Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area and pore size distribution from N₂ adsorption-desorption isotherms.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the COF material.
Visualization of the Synthesis Reaction
The following diagram illustrates the trimerization of this compound to form the covalent triazine framework.
Caption: Synthesis of a covalent triazine framework from this compound.
Disclaimer: This document provides generalized information and protocols. Researchers should consult the primary literature and exercise appropriate laboratory safety precautions. The specific properties of the synthesized COF may vary depending on the experimental conditions.
References
Application Notes and Protocols: 1,3,5-Tris(4-cyanophenyl)benzene for Porous Organic Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,3,5-Tris(4-cyanophenyl)benzene (TCPB) as a versatile building block for the synthesis of porous organic polymers (POPs). The unique C3-symmetric and planar structure of TCPB, coupled with its reactive cyano groups, makes it an ideal candidate for constructing highly porous and robust materials with applications in gas storage, catalysis, and potentially drug delivery.[1][2] This document outlines the synthesis of a Covalent Triazine Framework (CTF) from TCPB, its characterization, and potential applications, including a speculative protocol for drug loading.
Key Properties of this compound (TCPB)
| Property | Value |
| Chemical Formula | C₂₇H₁₅N₃ |
| Molecular Weight | 381.43 g/mol |
| Appearance | White to off-white powder/crystals |
| Symmetry | C₃ |
| Key Functional Groups | Cyano (-C≡N) |
Synthesis of Porous Organic Polymers from TCPB
The primary method for polymerizing TCPB into a porous network is through the ionothermal synthesis of a Covalent Triazine Framework (CTF). This process involves the cyclotrimerization of the nitrile groups to form highly stable triazine rings, resulting in a robust and porous material.[3][4][5][6]
Experimental Protocol: Ionothermal Synthesis of a TCPB-based Covalent Triazine Framework (TCPB-CTF)
This protocol is adapted from established procedures for the synthesis of CTFs from aromatic nitriles.[4][5][7]
Materials:
-
This compound (TCPB)
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Hydrochloric acid (HCl), 2 M aqueous solution
-
Deionized water
-
Methanol
-
Acetone
-
Quartz ampoule
-
Tube furnace
-
Schlenk line or glovebox
-
Filtration apparatus
Procedure:
-
Preparation of the Reaction Mixture: In a glovebox or under an inert atmosphere, thoroughly mix this compound (TCPB) and anhydrous Zinc Chloride (ZnCl₂) in a 1:10 molar ratio in a quartz ampoule.
-
Evacuation and Sealing: Attach the ampoule to a Schlenk line, evacuate to high vacuum (<10⁻³ mbar), and seal the ampoule using a high-temperature torch.
-
Polymerization: Place the sealed ampoule in a tube furnace. Heat the ampoule to 400°C at a rate of 5°C/min and hold at this temperature for 48 hours.[4] After the reaction, allow the furnace to cool down to room temperature naturally.
-
Purification of the Polymer:
-
Carefully break the ampoule and transfer the resulting black solid monolith into a beaker. .
-
Grind the solid into a fine powder.
-
Stir the powder in a 2 M aqueous HCl solution for 24 hours to remove the zinc chloride.
-
Filter the mixture and wash the solid extensively with deionized water until the filtrate is neutral.
-
Subsequently, wash the polymer with methanol and then acetone to remove any unreacted monomer and organic impurities.
-
-
Drying: Dry the purified TCPB-CTF powder in a vacuum oven at 120°C overnight.
Caption: Workflow for the ionothermal synthesis of TCPB-CTF.
Characterization of TCPB-based POPs
The resulting TCPB-CTF should be characterized to determine its structural and porous properties.
| Technique | Expected Results |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Disappearance of the nitrile peak (~2230 cm⁻¹) and appearance of triazine ring vibrations (~1350 and ~1500 cm⁻¹). |
| Solid-State ¹³C NMR | Presence of signals corresponding to the aromatic carbons of the TCPB unit and the triazine ring carbons. |
| Powder X-ray Diffraction (PXRD) | Broad peaks indicating an amorphous or semi-crystalline nature, typical for many CTFs synthesized under these conditions. |
| Thermogravimetric Analysis (TGA) | High thermal stability, with decomposition temperatures typically above 400°C in an inert atmosphere. |
| Nitrogen Adsorption-Desorption Analysis | Type I or IV isotherm, indicating a microporous or mesoporous structure. High BET surface area. |
Quantitative Data of TCPB-based and Analogous POPs
The properties of POPs derived from TCPB and similar nitrile-containing monomers are summarized below.
| Polymer | Monomer(s) | Synthesis Method | BET Surface Area (m²/g) | Pore Volume (cm³/g) | CO₂ Uptake (mmol/g) | Reference |
| CTF-0 | 1,3,5-Tricyanobenzene | Ionothermal (400°C) | ~500 | - | High | [5] |
| Amorphous CTF-0 | 1,3,5-Tricyanobenzene | Ionothermal (higher temp.) | ~2000 | - | - | [5] |
| pBN-CTF | 4,4'-(Phenazine-5,10-diyl)dibenzonitrile | Ionothermal (400-550°C) | 809 - 1460 | - | - | [4] |
| CTF-hex4 | 1,4-Bis(tris(4'-cyanophenyl)methyl)benzene & 1,3,5-Tricyanobenzene | Ionothermal (400°C) | 493 - 1728 | - | ~1.7 (at 273 K) | [8] |
Application in Drug Delivery (Prospective)
The high surface area, tunable porosity, and potential for surface functionalization of TCPB-based POPs make them promising candidates for drug delivery systems.[9] The nitrogen-rich triazine framework could interact with drug molecules through hydrogen bonding and π-π stacking. While specific studies on drug delivery using TCPB-CTF are limited, a general protocol for loading a model anticancer drug, such as Doxorubicin (DOX), is proposed below.
Protocol: Loading of Doxorubicin into TCPB-CTF
Materials:
-
TCPB-CTF
-
Doxorubicin hydrochloride (DOX)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
-
Centrifuge
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of DOX Solution: Prepare a stock solution of DOX in deionized water at a concentration of 1 mg/mL.
-
Drug Loading:
-
Disperse 10 mg of TCPB-CTF in 10 mL of the DOX solution.
-
Stir the suspension at room temperature in the dark for 24 hours to reach equilibrium.
-
-
Separation and Quantification:
-
Centrifuge the suspension at 10,000 rpm for 15 minutes to separate the DOX-loaded TCPB-CTF.
-
Carefully collect the supernatant.
-
Measure the concentration of free DOX in the supernatant using a UV-Vis spectrophotometer at the characteristic absorbance wavelength of DOX (~480 nm).
-
-
Calculation of Loading Capacity and Efficiency:
-
Drug Loading Capacity (LC %): (Weight of loaded drug / Weight of DOX-loaded TCPB-CTF) x 100%
-
Encapsulation Efficiency (EE %): (Weight of loaded drug / Initial weight of drug) x 100%
-
-
Washing and Drying: Wash the DOX-loaded TCPB-CTF with deionized water to remove any surface-adsorbed drug and then dry under vacuum.
Caption: Conceptual workflow for drug loading and release studies.
Signaling Pathway Relevance in Drug Delivery
While TCPB-based POPs are passive delivery vehicles, their payload, such as Doxorubicin, acts on specific cellular pathways. Doxorubicin primarily functions by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species, ultimately leading to apoptosis. The successful delivery of such drugs to cancer cells would initiate these downstream effects.
Caption: Simplified signaling pathway initiated by Doxorubicin.
Disclaimer: The provided protocols are intended for research purposes by qualified individuals. Appropriate safety precautions should be taken when handling all chemicals. The drug delivery application is prospective and requires further research and optimization.
References
- 1. Scientists Propose a Carrier for Targeted Chemotherapy Drug | Lab Manager [labmanager.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Direct synthesis of covalent triazine-based frameworks (CTFs) through aromatic nucleophilic substitution reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of Covalent Triazine Frameworks Based on 4,4′-(Phenazine-5,10-diyl)dibenzonitrile and Its Application in CO2/CH4 Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. advanced.onlinelibrary.wiley.com [advanced.onlinelibrary.wiley.com]
- 7. Frontiers | Synthesis and Characterization of Covalent Triazine Framework CTF-1@Polysulfone Mixed Matrix Membranes and Their Gas Separation Studies [frontiersin.org]
- 8. ac1.hhu.de [ac1.hhu.de]
- 9. crimsonpublishers.com [crimsonpublishers.com]
Application Notes and Protocols: 1,3,5-Tris(4-cyanophenyl)benzene in Photocatalytic Hydrogen Evolution
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,5-Tris(4-cyanophenyl)benzene (TCPB) is a versatile triangular building block utilized in the synthesis of advanced porous organic materials, such as covalent organic frameworks (COFs) and porous organic polymers (POPs).[1][2] Its C3-symmetric structure and reactive cyano groups make it an ideal precursor for creating highly ordered, porous, and stable frameworks.[2] These TCPB-derived materials, particularly nitrogen-rich triazine-based COFs, are emerging as promising metal-free photocatalysts for hydrogen evolution from water under visible light irradiation, a critical process for renewable energy production.[1][2] The tunable electronic properties and high surface area of these materials facilitate efficient light absorption, charge separation, and surface catalytic reactions.
This document provides detailed application notes and experimental protocols for the use of TCPB-derived materials in photocatalytic hydrogen evolution, based on findings from recent studies.
Data Presentation
The photocatalytic performance of materials derived from precursors analogous to this compound is summarized below. These studies highlight the potential of this class of materials for efficient hydrogen evolution.
| Photocatalyst | Precursor(s) | Co-catalyst | Sacrificial Agent | Light Source | Hydrogen Evolution Rate (μmol h⁻¹ g⁻¹) | Apparent Quantum Yield (AQY) | Reference |
| Phenyl-Triazine Oligomers (PTOs) | 1,4-dicyanobenzene | Pt | Not specified | Simulated sunlight | 1076 (±278) | Not specified | [3] |
| Phenyl-Triazine Oligomers (PTOs) | 1,4-dicyanobenzene | None | Not specified | Simulated sunlight | 121 | Not specified | [3] |
| Benzene-bridged g-C₃N₄ (1.5BCN) | Urea and 1,3,5-tribromobenzene | Not specified | Not specified | Visible light | 1800 | 4.82% | [4] |
| 5% TAPT/CN nanoheterostructure | Urea and 2,4,6-tris(4-aminophenyl)-1,3,5-triazine (TAPT) | Pt | Triethanolamine (TEOA) | Visible light | 99.54 (μmol h⁻¹) | Not specified | [5] |
Experimental Protocols
I. Synthesis of a TCPB-Derived Covalent Triazine Framework (CTF)
This protocol is a generalized method based on the ionothermal synthesis of triazine-based frameworks.
Materials:
-
This compound (TCPB)
-
Zinc Chloride (ZnCl₂)
-
Quartz ampoule
-
Tube furnace
-
Hydrochloric acid (HCl), 1 M
-
Deionized water
-
Acetone
-
Soxhlet extraction apparatus
-
Tetrahydrofuran (THF)
Procedure:
-
Thoroughly mix this compound and Zinc Chloride in a 1:2 molar ratio in a quartz ampoule.
-
Evacuate the ampoule to a high vacuum and seal it.
-
Place the sealed ampoule in a tube furnace and heat to 400°C for 40 hours.
-
Allow the furnace to cool down to room temperature naturally.
-
Carefully open the ampoule and grind the resulting solid into a fine powder.
-
Wash the powder with 1 M HCl to remove the zinc salt, followed by extensive washing with deionized water until the filtrate is neutral.
-
Further wash the product with acetone.
-
Purify the framework by Soxhlet extraction with THF for 24 hours to remove any unreacted monomer and oligomers.
-
Dry the final covalent triazine framework product in a vacuum oven at 120°C overnight.
II. Photocatalytic Hydrogen Evolution Experiment
This protocol outlines the general procedure for evaluating the photocatalytic activity of the synthesized framework.
Materials:
-
Synthesized TCPB-derived photocatalyst powder
-
Triethanolamine (TEOA) as a sacrificial electron donor
-
Hexachloroplatinic acid (H₂PtCl₆) solution (for in-situ deposition of Pt co-catalyst)
-
Deionized water
-
Methanol
-
Quartz photoreactor with a top window
-
Gas-tight closed circulation system
-
Xenon lamp (300 W or higher) with a UV cut-off filter (λ > 420 nm)
-
Gas chromatograph (GC) equipped with a thermal conductivity detector (TCD) and a 5 Å molecular sieve column.
-
Argon gas for purging
Procedure:
-
Disperse 50 mg of the photocatalyst powder in a solution containing 80 mL of deionized water and 20 mL of triethanolamine in the quartz photoreactor.
-
Add the appropriate amount of H₂PtCl₆ solution to achieve the desired weight percentage of Pt co-catalyst (typically 1-3 wt%).
-
Seal the reactor and purge the suspension with argon for at least 30 minutes to remove dissolved air.
-
Position the reactor under the xenon lamp, ensuring a constant temperature is maintained using a cooling water circulation system.
-
Turn on the lamp to initiate the photocatalytic reaction. The Pt co-catalyst will be photodeposited in situ.
-
At regular time intervals (e.g., every hour), take a 0.5 mL gas sample from the reactor's headspace using a gas-tight syringe.
-
Inject the gas sample into the GC to quantify the amount of hydrogen produced.
-
Continue the experiment for several hours to assess the stability and hydrogen evolution rate of the photocatalyst.
III. Characterization of the Photocatalyst
To understand the properties of the synthesized material, the following characterization techniques are recommended:
-
X-ray Diffraction (XRD): To determine the crystallinity and structure of the framework.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the formation of triazine rings and the consumption of nitrile groups.
-
UV-Vis Diffuse Reflectance Spectroscopy (DRS): To evaluate the light absorption properties and determine the bandgap of the material.
-
Transmission Electron Microscopy (TEM): To observe the morphology and microstructure of the photocatalyst.
-
N₂ Adsorption-Desorption Isotherms: To determine the specific surface area and porosity of the material.
-
X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental composition and chemical states of the elements in the framework.
Visualizations
Experimental Workflow for Photocatalytic Hydrogen Evolution
References
- 1. ossila.com [ossila.com]
- 2. This compound | 382137-78-2 | Benchchem [benchchem.com]
- 3. Phenyl-triazine oligomers for light-driven hydrogen evolution - Energy & Environmental Science (RSC Publishing) DOI:10.1039/C5EE02574E [pubs.rsc.org]
- 4. Benzene Bridged Carbon Nitride for Efficient Photocatalytic Hydrogen Evolution - Photocatalysis: Research and Potential - Full-Text HTML - SCIEPublish [sciepublish.com]
- 5. g-C3N4 coupled with 2,4,6-tris(4-aminophenyl)-1,3,5-triazine via π–π interactions enhanced visible-light photocatalytic H2 evolution from water splitting - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Fluorescent Sensing Using 1,3,5-Tris(4-cyanophenyl)benzene-Derived Porous Organic Polymers
Introduction
1,3,5-Tris(4-cyanophenyl)benzene (TCPB) is a versatile, planar, C3-symmetric molecule that serves as a fundamental building block in the synthesis of advanced porous materials. Its rigid structure and trifunctional nature make it an ideal precursor for creating highly ordered and porous Covalent Organic Frameworks (COFs) and Porous Organic Polymers (POPs). These materials, particularly those incorporating nitrogen-rich heterocycles, exhibit strong fluorescence, making them excellent candidates for chemosensors.
This document provides detailed application notes and experimental protocols for the use of a TCPB-derived s-tetrazine-based porous organic polymer, hereafter referred to as TPBTz, for the fluorescent sensing of iodine and picric acid. The protocols are intended for researchers and professionals in the fields of materials science, analytical chemistry, and drug development.
Principle of Fluorescent Sensing
The sensing mechanism is based on fluorescence quenching. The highly fluorescent TPBTz polymer, upon interaction with specific analyte molecules (quenchers), experiences a decrease in its fluorescence intensity. This quenching effect can be initiated by various processes, including photoinduced electron transfer (PET) from the electron-rich polymer to the electron-deficient analyte. The degree of quenching is proportional to the concentration of the analyte, allowing for quantitative detection.
Quantitative Data Summary
The fluorescent sensing capabilities of the TPBTz polymer for iodine and a related triphenylbenzene-based azo-linked covalent organic polymer for picric acid are summarized in the table below.
| Analyte | Sensor Material | Stern-Volmer Constant (Ksv) | Limit of Detection (LOD) |
| Iodine | s-tetrazine-based porous organic polymer (TPBTz) | 1.70 x 10⁵ L·mol⁻¹[1] | 1.76 x 10⁻¹¹ mol·L⁻¹[1] |
| Picric Acid | Triphenylbenzene-based azo-linked COP | Not explicitly stated for TPBTz, but a related polymer showed a high quenching efficiency. | 2.25 ppm (for a related triphenylbenzene sensor)[2] |
Experimental Protocols
Synthesis of s-tetrazine-based Porous Organic Polymer (TPBTz)
This protocol describes the synthesis of the fluorescent TPBTz polymer from this compound (TCPB).
Materials:
-
This compound (TCPB)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Sulfur powder (S)
-
High-boiling point solvent (e.g., 1,4-dioxane or dimethyl sulfoxide)
-
Methanol
-
Deionized water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert gas supply (e.g., Argon or Nitrogen)
-
Büchner funnel and filter paper
-
Soxhlet extractor
-
Vacuum oven
Procedure:
-
In a three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (TCPB) and sulfur powder.
-
Add a high-boiling point solvent to the flask to dissolve the reactants.
-
Under an inert atmosphere, add hydrazine hydrate to the reaction mixture.
-
Heat the mixture to reflux and maintain vigorous stirring for 24-48 hours. The reaction progress can be monitored by observing the formation of a colored precipitate.
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid sequentially with deionized water, methanol, and a dilute HCl solution to remove unreacted starting materials and impurities.
-
Neutralize the product by washing with a dilute NaOH solution, followed by extensive washing with deionized water until the filtrate is neutral.
-
Purify the polymer further by Soxhlet extraction with methanol for 24 hours to remove any remaining soluble impurities.
-
Dry the final s-tetrazine-based porous organic polymer (TPBTz) in a vacuum oven at an elevated temperature (e.g., 80-100 °C) overnight. The resulting product should be a brightly colored, fluorescent powder.
Protocol for Fluorescent Sensing of Iodine
This protocol details the procedure for the quantitative detection of iodine in a solution using the synthesized TPBTz polymer.
Materials:
-
Synthesized TPBTz polymer
-
A suitable solvent for dispersing the polymer (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Stock solution of iodine of a known concentration in the same solvent.
-
Analyte samples containing unknown concentrations of iodine.
Equipment:
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
-
Ultrasonicator
-
Micropipettes
Procedure:
-
Preparation of TPBTz Suspension:
-
Accurately weigh a small amount of the TPBTz polymer (e.g., 1 mg).
-
Disperse the polymer in a known volume of the chosen solvent (e.g., 10 mL of THF) to create a stock suspension.
-
Sonicate the suspension for approximately 10-15 minutes to ensure a fine and homogeneous dispersion.
-
-
Fluorescence Measurement:
-
Transfer a specific volume of the TPBTz suspension (e.g., 2 mL) into a quartz cuvette.
-
Place the cuvette in the fluorometer and record the initial fluorescence emission spectrum. The excitation wavelength should be set at the absorption maximum of the TPBTz polymer (e.g., around 293 nm), and the emission spectrum should be recorded over a suitable range.
-
The fluorescence intensity at the emission maximum (I₀) should be noted.
-
-
Titration with Iodine Solution:
-
Prepare a series of standard iodine solutions of varying concentrations by diluting the stock iodine solution.
-
Add a small aliquot of a standard iodine solution to the cuvette containing the TPBTz suspension.
-
Gently mix the solution and allow it to equilibrate for a short period (e.g., 1-2 minutes).
-
Record the fluorescence emission spectrum again and note the new fluorescence intensity at the emission maximum (I).
-
Repeat this process by incrementally adding the iodine solution to obtain a series of fluorescence intensity readings at different iodine concentrations.
-
-
Data Analysis:
-
Calculate the fluorescence quenching efficiency using the formula: Quenching (%) = [(I₀ - I) / I₀] x 100.
-
Plot the Stern-Volmer graph of I₀/I versus the concentration of iodine ([Q]).
-
The Stern-Volmer constant (Ksv) can be determined from the slope of the linear portion of this plot.
-
The limit of detection (LOD) can be calculated using the formula: LOD = 3σ / Ksv, where σ is the standard deviation of the blank measurement.
-
Protocol for Fluorescent Sensing of Picric Acid
This protocol outlines the procedure for the detection of picric acid, a common nitroaromatic explosive, using the TPBTz polymer.
Materials:
-
Synthesized TPBTz polymer
-
A suitable solvent for dispersing the polymer (e.g., Acetonitrile or THF)
-
Stock solution of picric acid of a known concentration in the same solvent.
-
Analyte samples containing unknown concentrations of picric acid.
Equipment:
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
-
Ultrasonicator
-
Micropipettes
Procedure:
-
Preparation of TPBTz Suspension:
-
Prepare a stock suspension of the TPBTz polymer in the chosen solvent (e.g., 1 mg in 10 mL of acetonitrile) as described in the iodine sensing protocol.
-
Ensure the suspension is well-dispersated by sonication.
-
-
Fluorescence Measurement:
-
Transfer a defined volume of the TPBTz suspension into a quartz cuvette.
-
Record the initial fluorescence emission spectrum to determine the initial fluorescence intensity (I₀) at the emission maximum. The excitation wavelength will be dependent on the specific absorption characteristics of the TPBTz polymer.
-
-
Titration with Picric Acid Solution:
-
Prepare a series of standard solutions of picric acid with varying concentrations.
-
Incrementally add small aliquots of the standard picric acid solutions to the TPBTz suspension in the cuvette.
-
After each addition, mix the solution and allow for a brief equilibration time before recording the fluorescence emission spectrum and the new intensity (I).
-
-
Data Analysis:
-
Analyze the data as described in the iodine sensing protocol by calculating the quenching efficiency and plotting the Stern-Volmer graph (I₀/I vs. [picric acid]).
-
Determine the Stern-Volmer constant (Ksv) and the limit of detection (LOD) for picric acid.
-
Visualizations
Signaling Pathway for Fluorescent Quenching
Caption: Photoinduced electron transfer from the excited TPBTz to the analyte.
Experimental Workflow for Fluorescent Sensing
Caption: Step-by-step workflow for analyte detection using the TPBTz sensor.
Logical Relationship of Synthesis and Application
Caption: Synthesis of TPBTz from TCPB and its subsequent sensing applications.
References
The Pivotal Role of 1,3,5-Tris(4-cyanophenyl)benzene Core in Advanced Organic Light-Emitting Diodes
Application Notes & Protocols
The compound 1,3,5-tris(4-cyanophenyl)benzene (TCPB) and its structural analogues, particularly those incorporating a 1,3,5-triazine core, are emerging as crucial building blocks in the development of high-performance materials for organic light-emitting diodes (OLEDs). The C3-symmetric and planar molecular architecture of TCPB provides a rigid and robust framework for constructing advanced organic semiconductors.[1] While TCPB itself is a foundational structure, its derivatives, where the central benzene ring is replaced by a triazine ring and the cyanophenyl arms are functionalized, are extensively utilized as host materials, electron-transporting materials (ETMs), and emitters in modern OLED devices. This document outlines the application of these materials, summarizing their performance data and providing detailed protocols for device fabrication and characterization.
Data Presentation: Performance of OLEDs with TCPB-Related Structures
The performance of OLEDs incorporating derivatives based on the 1,3,5-tris(phenyl)benzene or 1,3,5-triazine core is summarized in the table below. These materials are pivotal in achieving high efficiency and brightness in OLEDs, particularly in the blue and green emission spectra.
| Device Type | Host/Emitter Material | Max. External Quantum Efficiency (EQE) (%) | Max. Current Efficiency (cd/A) | Max. Luminance (cd/m²) | Emission Color |
| Green Phosphorescent OLED (PhOLED) | T2T (2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine) as host | 17.5 | 59.0 (Power Efficiency lm/W) | Not Specified | Green |
| Green PhOLED | T3T (2,4,6-tris(triphenyl-3-yl)-1,3,5-triazine) as host | 14.4 | 50.6 (Power Efficiency lm/W) | Not Specified | Green |
| Blue PhOLED | DPTPCz (3-(4,6-diphenyl-1,3,5-triazin-2-yl)-9-phenyl-9H-carbazole) as bipolar host | 14.4 | Not Specified | >10,000 | Blue |
| Green PhOLED | DPTPCz as bipolar host | 21.2 | Not Specified | >10,000 | Green |
| Blue Thermally Activated Delayed Fluorescence (TADF) OLED | TH-2DMAC (triazine-based) as non-doped emitter | 12.8 | Not Specified | Not Specified | Blue |
| Blue TADF OLED | TH-2DPAC (triazine-based) as non-doped emitter | 15.8 | Not Specified | Not Specified | Blue |
| Deep-Blue Triplet-Triplet Annihilation (TTA) OLED | TPIAnCN emitter in CBP host | 6.84 | Not Specified | Not Specified | Deep-Blue |
| Solution-Processed OLED | Tri-2tCzPA-TRZ (triazine-based) emitter in mCP host | Not Specified | 18.8 | 12,580 | Not Specified |
| Blue PhOLED | Bicarbazole-triazine hybrid mixed host | 20.1 | Not Specified | >10,000 | Blue |
Experimental Protocols
The following are detailed methodologies for the fabrication and characterization of OLEDs using materials with a TCPB-like core, based on common practices in the literature.[1][2]
I. Synthesis of a Representative Triazine-Based Material
A general synthetic route for triazine-based materials involves the nucleophilic substitution of cyanuric chloride with various aromatic amines.[3] For instance, the synthesis of donor-substituted 1,3,5-triazines can be achieved by reacting cyanuric chloride with carbazole or its derivatives in the presence of a base.[4]
Example Synthesis of N,N',N''-tris(9-ethyl-9H-carbazol-3-yl)-1,3,5-triazine-2,4,6-triamine:
-
Dissolve cyanuric chloride (1 equivalent) in dry dioxane.
-
Add K₃PO₄ (3 equivalents) and 3-amino-9-ethylcarbazole (3 equivalents).
-
Stir the suspension under an argon atmosphere at 110 °C for 67 hours.
-
After cooling to room temperature, add water to precipitate the product.
-
Filter the precipitate and wash sequentially with water, isopropanol, and acetone.
-
Dry the product in a vacuum to yield the pure compound.[5]
II. OLED Fabrication via Vacuum Thermal Evaporation
This protocol describes the fabrication of a multilayer OLED using a vacuum thermal evaporation technique.[1]
1. Substrate Preparation: a. Use indium tin oxide (ITO)-coated glass substrates with a sheet resistance of 12 Ω sq⁻¹. b. Clean the substrates by sequential ultrasonication in deionized water, ethanol, and acetone. c. Dry the cleaned substrates in a vacuum oven at 120 °C for 1 hour. d. Treat the substrates with UV-ozone for 30 minutes immediately before loading into the deposition chamber.
2. Thin Film Deposition: a. Transfer the prepared ITO substrates into a high-vacuum deposition system with a base pressure below 5 × 10⁻⁵ Pa. b. Sequentially deposit the following layers: i. Hole Injection Layer (HIL): Molybdenum trioxide (MoO₃) at a deposition rate of 0.2 Å/s to a thickness of 10 nm. ii. Hole Transporting Layer (HTL): 1,1-bis[(di-4-tolylamino)phenyl]cyclohexane (TAPC) at a rate of 0.2–0.3 Å/s to a thickness of 80 nm. iii. Exciton Blocking Layer (EBL): Tris(4-carbazoyl-9-ylphenyl)amine (TCTA) at a rate of 0.2–0.3 Å/s to a thickness of 5 nm. iv. Emissive Layer (EML): Co-evaporate the host material (e.g., 4,4′-bis(N-carbazolyl)-1,1′-biphenyl - CBP) with the emitter (e.g., a TCPB derivative) at a specific weight percentage (e.g., 5 wt%) to a thickness of 20 nm. The deposition rate should be maintained at 0.2–0.3 Å/s. v. Electron Transporting Layer (ETL): 1,3,5-tris[(3-pyridyl)-phen-3-yl]benzene (TmPyPB) at a rate of 0.2–0.3 Å/s to a thickness of 40 nm. vi. Electron Injection Layer (EIL): Lithium fluoride (LiF) at a rate of 0.1 Å/s to a thickness of 0.5 nm. c. Cathode: Deposit Aluminum (Al) at a rate of 1-2 Å/s to a thickness of 100 nm.
III. OLED Fabrication via Solution Processing
This protocol is suitable for materials designed to be soluble in common organic solvents.[6]
1. Substrate and Solution Preparation: a. Prepare ITO substrates as described in the vacuum deposition protocol. b. Prepare a solution of a hole injection layer material, such as poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS), in a suitable solvent. c. Prepare a solution of the emissive layer by dissolving the host and emitter materials in a solvent like toluene or chlorobenzene at the desired concentration and ratio.
2. Layer Deposition by Spin Coating: a. Spin-coat the PEDOT:PSS solution onto the ITO substrate and anneal to form the HIL. b. Spin-coat the emissive layer solution on top of the HIL and anneal to remove the solvent. c. Transfer the substrate to a vacuum chamber for the deposition of the ETL, EIL, and cathode as described in the vacuum deposition protocol.
IV. Device Characterization
1. Electroluminescence (EL) Characterization: a. Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a photometer. b. Record the EL spectra at different operating voltages using a spectroradiometer. c. Calculate the external quantum efficiency (EQE), current efficiency, and power efficiency from the J-V-L data and the EL spectra.
2. Lifetime Measurement: a. Operate the device at a constant initial luminance (e.g., 100 or 500 cd/m²). b. Monitor the luminance as a function of time. The lifetime (T₅₀) is defined as the time it takes for the luminance to decrease to 50% of its initial value.
Visualizations
References
- 1. Deep-Blue Triplet–Triplet Annihilation Organic Light-Emitting Diode (CIEy ≈ 0.05) Using Tetraphenylimidazole and Benzonitrile Functionalized Anthracene/Chrysene Emitters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structure and Conformational Mobility of OLED-Relevant 1,3,5-Triazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Synthesis of Triazine-Based Frameworks from 1,3,5-Tris(4-cyanophenyl)benzene: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of porous triazine-based frameworks, specifically covalent triazine frameworks (CTFs), using 1,3,5-Tris(4-cyanophenyl)benzene as a key building block. The ionothermal synthesis method, a robust and widely used technique for the preparation of CTFs, is described in detail. These porous organic polymers, with their high thermal and chemical stability, tunable porosity, and nitrogen-rich backbone, are emerging as promising materials for applications in drug delivery, catalysis, and gas storage.[1][2]
Introduction
Covalent triazine frameworks (CTFs) are a class of porous organic polymers characterized by their strong aromatic C=N linkages within the triazine units, which impart exceptional stability.[1] The synthesis typically involves the trimerization of aromatic nitrile precursors under high-temperature conditions. The ionothermal synthesis approach, which utilizes a molten salt such as zinc chloride (ZnCl₂) as both a solvent and a catalyst, is a common method for producing CTFs.[3][4] The properties of the resulting framework, including its surface area and crystallinity, are highly dependent on the reaction conditions, such as temperature, reaction time, and the ratio of monomer to catalyst.[5]
The inherent porosity and the presence of nitrogen atoms in the triazine rings make these frameworks attractive for various applications in the pharmaceutical and biomedical fields. The pores can be loaded with therapeutic agents for controlled drug release, and the nitrogen-rich structure can interact with guest molecules.[6]
Experimental Protocol: Ionothermal Synthesis of a Covalent Triazine Framework
This protocol is adapted from established procedures for the synthesis of CTFs from analogous aromatic nitrile precursors.[3][5]
Materials:
-
This compound (TCPB)
-
Zinc Chloride (ZnCl₂), anhydrous
-
Quartz ampule
-
Tube furnace
-
Hydrochloric acid (HCl), 0.1 M
-
Deionized water
-
Dimethylformamide (DMF)
-
Acetone
-
Grinding apparatus (e.g., mortar and pestle)
-
Vacuum oven
Procedure:
-
Preparation of the Reaction Mixture:
-
In a quartz ampule, thoroughly mix this compound (TCPB) and anhydrous zinc chloride (ZnCl₂). A typical molar ratio of TCPB to ZnCl₂ is 1:10.
-
-
Sealing the Ampule:
-
Evacuate the ampule to a high vacuum and seal it using a high-temperature torch.
-
-
Heating and Reaction:
-
Cooling and Opening the Ampule:
-
Allow the furnace to cool to room temperature naturally.
-
Carefully open the cooled ampule. The product will be a solid monolith.
-
-
Purification of the Framework:
-
Grind the solid monolith into a fine powder using a mortar and pestle.
-
Wash the powder with hot deionized water (approximately 90°C) for 12 hours with vigorous stirring to remove the bulk of the ZnCl₂.
-
Replace the water with a 0.1 M HCl solution and continue to wash at 90°C for another 12 hours to remove any remaining zinc salts.
-
Sequentially wash the powder with deionized water, DMF, and acetone to remove any unreacted monomer and other impurities.
-
-
Drying the Product:
-
Collect the purified powder by filtration.
-
Dry the product in a vacuum oven at 150°C for 12 hours to obtain the final covalent triazine framework.
-
Data Presentation
The properties of the resulting triazine-based frameworks are highly dependent on the synthetic conditions. The following table summarizes typical characterization data for a covalent triazine framework synthesized from 1,3,5-tricyanobenzene (a close structural analog to TCPB) under different temperature conditions, and for a triazine-based framework designed for drug delivery.
| Framework ID | Precursor | Synthesis Temperature (°C) | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Application Highlight | Reference |
| CTF-0 | 1,3,5-Tricyanobenzene | 400 | ~500 | 0.25 | CO₂ Adsorption | [5][7] |
| Amorphous CTF | 1,3,5-Tricyanobenzene | 600 | ~2000 | 1.20 | Gas Adsorption | [5][7] |
| NOP-14 series | 2,4,6-Tris(4-cyanatophenyl)-1,3,5-triazine | - | 25 - 144 | - | Ibuprofen Loading (~54 wt%) | [8] |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: A flowchart illustrating the key steps in the ionothermal synthesis of a porous triazine framework.
Signaling Pathway for Potential Drug Delivery Application
References
- 1. Covalent triazine frameworks: synthesis and applications - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 2. Porous Covalent Triazine-Based Frameworks: Synthesis and Applications in Adsorption and Catalysis [cic.azaruniv.ac.ir]
- 3. researchgate.net [researchgate.net]
- 4. Ionothermal Synthesis of Covalent Triazine Frameworks in a NaCl-KCl-ZnCl2 Eutectic Salt for the Hydrogen Evolution Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Covalent Triazine Frameworks Prepared from 1,3,5-Tricyanobenzene | Functional Nanomaterials [bojdyslab.org]
- 8. Nanoscale porous triazine-based frameworks with cyanate ester linkages for efficient drug delivery - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Gas Adsorption and Separation Using 1,3,5-Tris(4-cyanophenyl)benzene-Based Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and application of porous organic materials derived from 1,3,5-Tris(4-cyanophenyl)benzene for gas adsorption and separation. The protocols outlined below are based on established methodologies for analogous porous covalent triazine-based frameworks (PCTFs) and offer a foundational guide for researchers in the field.
Introduction to this compound-Based Porous Materials
This compound is a planar, C3-symmetric molecule that serves as an excellent building block for the synthesis of highly porous materials such as Covalent Organic Frameworks (COFs) and Porous Covalent Triazine-based Frameworks (PCTFs). The rigid, pre-designed geometry of this precursor allows for the construction of materials with high surface areas, tunable pore sizes, and a high density of nitrogen atoms within the framework. These characteristics make them promising candidates for applications in gas storage (e.g., H₂, CH₄) and the selective separation of gases, particularly CO₂ from flue gas (CO₂/N₂) and natural gas (CO₂/CH₄).
The nitrogen-rich triazine linkages formed from the cyclotrimerization of the nitrile groups in this compound create a polar environment within the pores, which can lead to strong interactions with quadrupolar gas molecules like CO₂, enhancing both adsorption capacity and selectivity.
Quantitative Data on Gas Adsorption Properties
The following tables summarize the gas adsorption properties of porous covalent triazine-based frameworks synthesized from monomers analogous to this compound, specifically adamantane-based cores with 4-cyanophenyl groups. This data provides a strong indication of the expected performance of materials derived directly from this compound.
Table 1: Physicochemical Properties of Adamantane-Based PCTFs
| Material | Precursor | BET Surface Area (m²/g) |
| PCTF-Ad-1 | 1,3,5-Tris(4-cyanophenyl)adamantane | up to 1180 |
Table 2: Gas Adsorption Capacities of Adamantane-Based PCTFs at 1 bar
| Material | Gas | Temperature (K) | Adsorption Capacity (cm³/g) | Adsorption Capacity (wt%) |
| PCTF-Ad-1 | H₂ | 77 | - | 1.24 |
| PCTF-Ad-1 | CO₂ | 273 | 58 | - |
| PCTF-Ad-1 | CO₂ | 293 | - | - |
| PCTF-Ad-1 | CH₄ | 273 | 20 | - |
Table 3: Ideal Adsorbed Solution Theory (IAST) Selectivity of Adamantane-Based PCTFs at 273 K
| Material | Gas Pair | Selectivity |
| PCTF-Ad-1 | CO₂/N₂ | 41:1 |
| PCTF-Ad-1 | CO₂/CH₄ | 7:1 |
| PCTF-Ad-1 | CH₄/N₂ | 6:1 |
Data adapted from studies on adamantane-based porous covalent triazine-based frameworks.[1]
Experimental Protocols
Synthesis of a Porous Covalent Triazine-based Framework (PCTF)
This protocol describes the ionothermal synthesis of a PCTF from an aromatic nitrile precursor, which is a common method for synthesizing frameworks from molecules like this compound.
Materials:
-
This compound
-
Zinc Chloride (ZnCl₂), anhydrous
-
Hydrochloric acid (HCl), 0.1 M
-
Dimethyl sulfoxide (DMSO)
-
Acetone
-
Deionized water
-
Quartz ampule
-
Schlenk line
-
Tube furnace
Procedure:
-
In a quartz ampule, combine this compound and anhydrous ZnCl₂ in a 1:10 molar ratio.
-
Attach the ampule to a Schlenk line and evacuate to high vacuum.
-
Flame-seal the ampule under vacuum.
-
Place the sealed ampule in a tube furnace and heat to 400 °C for 40 hours.
-
After the reaction is complete, cool the furnace to room temperature.
-
Carefully break open the cooled ampule and grind the resulting solid monolith into a fine powder.
-
Wash the powder with hot deionized water (90 °C) with vigorous stirring for 12 hours.
-
Filter the solid and then wash with 0.1 M HCl at 90 °C for 12 hours with vigorous stirring.
-
Isolate the solid by filtration and wash successively with deionized water, DMSO, and acetone.
-
Dry the final product under vacuum at 150 °C for 12 hours to yield the PCTF.
Activation of the Porous Material
Proper activation is crucial to remove any guest molecules from the pores of the synthesized material, ensuring accurate gas adsorption measurements.
Materials:
-
Synthesized PCTF powder
-
Sample tube for gas adsorption analyzer
-
Vacuum oven or Schlenk line with heating mantle
Procedure:
-
Place approximately 50-100 mg of the synthesized PCTF powder into a pre-weighed sample tube.
-
Attach the sample tube to a vacuum line (e.g., the degassing port of a gas adsorption analyzer or a Schlenk line).
-
Heat the sample under high vacuum. A typical activation procedure involves heating to 120-150 °C for at least 8-12 hours. The exact temperature and duration may need to be optimized for the specific material to ensure complete removal of guest molecules without causing framework decomposition.
-
After the activation period, cool the sample to room temperature under vacuum before analysis.
Volumetric Gas Adsorption Measurement
This protocol outlines the general procedure for measuring gas adsorption isotherms using a volumetric analyzer.
Equipment:
-
Volumetric gas adsorption analyzer (e.g., Micromeritics ASAP 2020, Quantachrome Autosorb)
-
High-purity adsorptive gases (e.g., N₂, CO₂, CH₄, H₂)
-
Helium gas for free space determination
-
Liquid nitrogen (for 77 K measurements)
-
Isothermal bath (for other temperature measurements)
Procedure:
-
Free Space Measurement: After activation, determine the "cold" and "warm" free space of the sample tube containing the material using helium gas. This step is essential to accurately calculate the amount of gas adsorbed.
-
Isotherm Measurement:
-
Evacuate the sample tube again to remove the helium.
-
For N₂ adsorption at 77 K, place a dewar of liquid nitrogen around the sample tube. For other gases and temperatures, use an appropriate isothermal bath.
-
Introduce a known amount of the adsorptive gas into the manifold of the analyzer.
-
Dose small, controlled amounts of the adsorptive gas into the sample tube.
-
After each dose, allow the system to equilibrate until the pressure stabilizes. The analyzer records the equilibrium pressure.
-
The amount of gas adsorbed at each pressure point is calculated from the difference between the amount of gas dosed and the amount of gas remaining in the free space.
-
Continue this process until the desired final pressure (e.g., 1 bar) is reached.
-
A desorption isotherm can also be measured by systematically reducing the pressure.
-
-
Data Analysis:
-
The collected data points of adsorbed gas quantity versus pressure at a constant temperature constitute the adsorption isotherm.
-
The Brunauer-Emmett-Teller (BET) surface area can be calculated from the N₂ adsorption isotherm in the relative pressure (P/P₀) range of 0.05 to 0.3.
-
Pore size distribution can be determined using methods like Non-Local Density Functional Theory (NLDFT).
-
Calculation of Gas Selectivity
The ideal adsorbed solution theory (IAST) is commonly used to predict the selectivity of a material for a mixture of gases based on the pure-component adsorption isotherms.
Procedure:
-
Fit the experimental pure-component adsorption isotherms for the gases of interest (e.g., CO₂ and N₂) to a suitable isotherm model (e.g., Langmuir, Sips, or Dual-Site Langmuir-Freundlich).
-
Use the fitted isotherm parameters in the IAST calculations to determine the molar loadings of each component in the adsorbed phase for a given bulk gas phase composition and pressure.
-
The selectivity (S) for component 1 over component 2 is then calculated as: S = (x₁ / y₁) / (x₂ / y₂) where x₁ and x₂ are the mole fractions of the components in the adsorbed phase, and y₁ and y₂ are the mole fractions in the bulk gas phase.
Visualizations
Caption: Experimental workflow from material synthesis to gas separation application.
Caption: Relationship between molecular structure and gas separation properties.
References
Application Notes and Protocols: Sonogashira Coupling Reactions Involving Derivatives of 1,3,5-Tris(4-cyanophenyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, has found extensive application in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][2] Derivatives of 1,3,5-Tris(4-cyanophenyl)benzene, particularly its bromo-substituted analogue, 1,3,5-tris(4-bromophenyl)benzene, serve as important trifunctional core molecules for the construction of complex, well-defined macromolecular architectures such as porous organic polymers (POPs) and porous aromatic frameworks (PAFs).[1][3] These materials are of significant interest due to their high thermal stability, large surface areas, and potential applications in gas storage, separation, and catalysis.[4][5]
These application notes provide an overview of the Sonogashira coupling reaction utilizing 1,3,5-tris(4-bromophenyl)benzene as a key building block for the synthesis of porous organic polymers. Detailed experimental protocols for representative reactions are provided to guide researchers in the development of novel functional materials.
Application: Synthesis of Porous Organic Polymers (POPs)
The C₃ symmetric nature of 1,3,5-tris(4-bromophenyl)benzene makes it an ideal monomer for the creation of extended two-dimensional or three-dimensional porous networks when coupled with di- or tri-functional terminal alkynes. The resulting POPs exhibit permanent porosity and high surface areas, making them suitable for a variety of applications.
Key Applications of Resulting POPs:
-
Gas Storage and Separation: The microporous structure of these polymers allows for the selective adsorption and storage of gases such as hydrogen and carbon dioxide.[4]
-
Adsorption of Organic Pollutants: The aromatic framework of these materials provides strong interactions with organic molecules, enabling their use as adsorbents for environmental remediation.[1][6]
-
Catalysis: The porous network can be functionalized with catalytic sites or can itself exhibit catalytic activity.
-
Organic Electronics: The extended π-conjugated systems within these polymers make them potential candidates for applications in organic light-emitting diodes (OLEDs) and other electronic devices.[7]
Experimental Protocols
The following protocols are representative examples of Sonogashira coupling reactions involving 1,3,5-tris(4-bromophenyl)benzene for the synthesis of porous organic polymers.
Protocol 1: Synthesis of a Phenylacetylene-Crosslinked Porous Organic Polymer
This protocol describes the synthesis of a porous organic polymer through the Sonogashira coupling of 1,3,5-tris(4-bromophenyl)benzene with phenylacetylene.
Reaction Scheme:
Materials:
-
1,3,5-Tris(4-bromophenyl)benzene
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Toluene (anhydrous)
-
Triethylamine (anhydrous)
-
Methanol
-
Tetrahydrofuran (THF)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1,3,5-tris(4-bromophenyl)benzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), copper(I) iodide (0.06 eq), and triphenylphosphine (0.12 eq).
-
Add anhydrous toluene and anhydrous triethylamine to the flask.
-
Add phenylacetylene (3.3 eq) to the reaction mixture.
-
Heat the mixture to 80-90 °C and stir for 48-72 hours.
-
After cooling to room temperature, the resulting solid is collected by filtration.
-
The collected solid is washed sequentially with methanol, water, and tetrahydrofuran to remove any unreacted monomers, catalyst residues, and oligomers.
-
The purified polymer is then dried under vacuum at an elevated temperature (e.g., 100-120 °C) overnight.
Quantitative Data Summary:
| Reactant/Catalyst | Molar Ratio |
| 1,3,5-Tris(4-bromophenyl)benzene | 1.0 |
| Phenylacetylene | 3.3 |
| Pd(PPh₃)₂Cl₂ | 0.03 |
| CuI | 0.06 |
| PPh₃ | 0.12 |
| Solvent System | Temperature | Reaction Time | Yield |
| Toluene/Triethylamine | 80-90 °C | 48-72 h | High |
Protocol 2: Synthesis of a Diethynylbenzene-Crosslinked Porous Aromatic Framework (PAF)
This protocol details the synthesis of a porous aromatic framework by the Sonogashira polymerization of 1,3,5-tris(4-bromophenyl)benzene and 1,4-diethynylbenzene.
Reaction Scheme:
Materials:
-
1,3,5-Tris(4-bromophenyl)benzene
-
1,4-Diethynylbenzene
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Diisopropylamine (DIPA, anhydrous)
-
Chloroform
-
Methanol
Procedure:
-
In a glovebox, a mixture of 1,3,5-tris(4-bromophenyl)benzene (1.0 eq) and 1,4-diethynylbenzene (1.5 eq) is placed in a reaction tube.
-
Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) and copper(I) iodide (0.1 eq) are added to the tube.
-
Anhydrous N,N-dimethylformamide and anhydrous diisopropylamine are added to the tube.
-
The tube is sealed and heated at 80-100 °C for 72 hours.
-
After cooling to room temperature, the precipitated polymer is collected by filtration.
-
The solid is washed extensively with chloroform and methanol.
-
The polymer is further purified by Soxhlet extraction with methanol for 24 hours.
-
The final product is dried under vacuum at 120 °C for 24 hours.
Quantitative Data Summary:
| Reactant/Catalyst | Molar Ratio |
| 1,3,5-Tris(4-bromophenyl)benzene | 1.0 |
| 1,4-Diethynylbenzene | 1.5 |
| Pd(PPh₃)₄ | 0.05 |
| CuI | 0.1 |
| Solvent System | Temperature | Reaction Time | BET Surface Area |
| DMF/DIPA | 80-100 °C | 72 h | Up to 1500 m²/g |
Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
References
- 1. Synthesis of a porous aromatic framework for adsorbing organic pollutants application - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. books.rsc.org [books.rsc.org]
- 4. Porous Aromatic Frameworks as a Platform for Multifunctional Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 1,3,5-Tris(4-bromophenyl)benzene 97 7511-49-1 [sigmaaldrich.com]
Functionalization of 1,3,5-Tris(4-cyanophenyl)benzene: A Gateway to Advanced Applications
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,5-Tris(4-cyanophenyl)benzene (TCPB) is a versatile, C3-symmetric aromatic building block that has garnered significant attention in materials science and medicinal chemistry. Its planar, triangular geometry and peripherally located cyano groups make it an ideal precursor for the construction of highly ordered, porous materials and functional derivatives with tailored properties. This document provides detailed application notes and experimental protocols for the functionalization of TCPB for specific applications, including the development of porous organic polymers for gas storage and separation, photocatalysis, sensing, and the synthesis of derivatives with potential therapeutic applications.
Key Functionalization Pathways
The three cyano groups of TCPB are key to its versatility, serving as reactive handles for a variety of chemical transformations. The primary functionalization strategies include:
-
Hydrolysis to Carboxylic Acids: Conversion of the nitrile groups to carboxylic acids yields 1,3,5-Tris(4-carboxyphenyl)benzene (H₃BTB), a crucial tritopic linker for the synthesis of Metal-Organic Frameworks (MOFs).[1]
-
Cyclotrimerization to Triazines: The nitrile groups can undergo cyclotrimerization to form highly stable triazine rings, leading to the formation of Covalent Triazine Frameworks (CTFs), a class of nitrogen-rich porous polymers.[2]
-
Conversion to Tetrazoles: The [3+2] cycloaddition of nitriles with an azide source transforms the cyano groups into tetrazole rings, a valuable transformation in medicinal chemistry due to the tetrazole group's bioisosteric relationship with carboxylic acids.
These functionalizations allow for the precise tuning of the electronic properties, porosity, and surface chemistry of the resulting materials, opening up a wide range of applications.
Applications and Performance Data
The functionalization of TCPB unlocks a diverse array of applications. The following tables summarize key quantitative data for some of the most promising applications.
Porous Materials for Gas Storage and Separation
TCPB and its derivatives are excellent building blocks for porous materials like Covalent Organic Frameworks (COFs) and Porous Organic Polymers (POPs) due to their rigid and pre-designable structure. These materials exhibit high thermal stability and permanent porosity, making them suitable for gas storage and separation.
Table 1: Gas Adsorption Properties of TCPB-derived Porous Materials
| Material | Functional Group | BET Surface Area (m²/g) | CO₂ Uptake | H₂ Uptake | Reference |
| CTF-0 | Triazine | ~500 - 2000 | High | Not Reported | [2][3] |
| NRPOP-1 | Aminal | 519 | Not Reported | Not Reported | [4][5] |
| NRPOP-2 | Aminal | 456 | Not Reported | Not Reported | [4][5] |
| TPTTPA-COF | Triazine, Amine | 207.71 | Not Reported | Not Reported | [6] |
| TMPTTPA-COF | Triazine, Amine, Methoxy | 104.85 | Not Reported | Not Reported | [6] |
Photocatalysis
Nitrogen-rich COFs derived from TCPB have shown significant promise as photocatalysts for hydrogen evolution from water, a critical process for renewable energy production.[7]
Table 2: Photocatalytic Hydrogen Evolution of TCPB-derived COFs
| Catalyst | Co-catalyst | Sacrificial Electron Donor | Hydrogen Evolution Rate (mmol g⁻¹ h⁻¹) | Apparent Quantum Yield (AQY) | Reference |
| CTF-HUST-A1 | Pt | TEOA | 9.2 | 7.4% at 420 nm | [8] |
| TFPT-COF | Pt | Not Specified | Not Specified | Not Specified | [8] |
| TpTa-1-COF with PVP-shelled Pt | Pt | Not Specified | 8.4 | Not Specified | [8] |
Sensing Applications
The high surface area and tunable functionality of TCPB-based polymers make them excellent candidates for chemical sensing applications. For instance, a tetrazine-based porous organic polymer derived from TCPB has demonstrated high sensitivity and selectivity for iodine.
Table 3: Iodine Sensing and Capture by TCPB-derived Polymers
| Polymer | Application | Performance Metric | Value | Reference |
| TPBTz | Iodine Sensing | Limit of Detection (LOD) | 1.76 x 10⁻¹¹ mol L⁻¹ | [7] |
| TPBTz | Iodine Sensing | Stern-Volmer Constant (KSV) | 1.70 x 10⁵ L mol⁻¹ | [7] |
| NRPOP-1 | Iodine Vapor Capture | Uptake Capacity | up to 317 wt% | [4][5][9] |
| NRPOP-2 | Iodine Vapor Capture | Uptake Capacity | up to 317 wt% | [5][9] |
| TTPPA | Iodine Vapor Capture | Uptake Capacity | 4.90 g g⁻¹ | [10] |
| TTDAB | Iodine Vapor Capture | Uptake Capacity | 3.13 g g⁻¹ | [10] |
| Tm-MTDAB | Iodine Vapor Capture | Uptake Capacity | 3.04 g g⁻¹ | [10] |
Drug Development: Anticancer Activity
The carboxylated derivative of TCPB, 1,3,5-Tris(4-carboxyphenyl)benzene (H₃BTB), has been investigated for its potential as an anticancer agent.[11][12] Studies have shown that H₃BTB can bind to DNA, suggesting a mechanism for its cytotoxic effects against cancer cells.[1][11]
Table 4: Anticancer Activity of 1,3,5-Tris(4-carboxyphenyl)benzene (H₃BTB)
| Cell Line | Cancer Type | IC₅₀ Value | Reference |
| MCF-7 | Breast Cancer | 12–18 μM | [1] |
| HeLa | Cervical Cancer | 12–18 μM | [1] |
| Skin Cancer Cells | Skin Cancer | 29.72 µg/mL | [13] |
| Breast Cancer Cells | Breast Cancer | 33.53 µg/mL | [13] |
Experimental Protocols
Protocol 1: Synthesis of 1,3,5-Tris(4-carboxyphenyl)benzene (H₃BTB) via Hydrolysis of TCPB
This protocol describes the conversion of the nitrile functional groups of TCPB to carboxylic acids.
Materials:
-
This compound (TCPB)
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Distilled water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, suspend this compound in an excess of concentrated acid (e.g., 12 M HCl).
-
Heat the mixture to reflux under vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Continue refluxing until the starting material is completely consumed.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker of cold distilled water to precipitate the product.
-
Collect the white precipitate by filtration and wash thoroughly with distilled water until the filtrate is neutral.
-
Dry the product, 1,3,5-Tris(4-carboxyphenyl)benzene (H₃BTB), under vacuum.
Visualizations
Functionalization Pathways of this compound
Caption: Key functionalization routes of this compound.
Protocol 2: Synthesis of a Covalent Triazine Framework (CTF) from TCPB
This protocol outlines the ionothermal synthesis of a CTF by the trimerization of the nitrile groups of TCPB.[14]
Materials:
-
This compound (TCPB)
-
Zinc Chloride (ZnCl₂), anhydrous
-
Quartz ampule
-
Tube furnace
-
Vacuum line
Procedure:
-
Place a mixture of this compound and anhydrous ZnCl₂ (a molar ratio of 1:10 is often used) into a quartz ampule.
-
Dry the mixture under vacuum at 100 °C for 12 hours.
-
Flame-seal the ampule under vacuum.
-
Place the sealed ampule in a tube furnace and heat to 400 °C for a specified time (e.g., 40 hours).[14]
-
After the reaction, cool the furnace to room temperature.
-
Carefully open the ampule and wash the resulting solid with dilute HCl to remove the ZnCl₂ salt.
-
Wash the product with water and then with an organic solvent like acetone.
-
Dry the resulting Covalent Triazine Framework under vacuum.
Workflow for TCPB-based Material Synthesis and Application
References
- 1. 1,3,5-Tris(4-carboxyphenyl)benzene | 50446-44-1 | Benchchem [benchchem.com]
- 2. Covalent Triazine Frameworks Prepared from 1,3,5-Tricyanobenzene | Functional Nanomaterials [bojdyslab.org]
- 3. researchgate.net [researchgate.net]
- 4. Triazine-based porous organic polymers for reversible capture of iodine and utilization in antibacterial application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triazine-based porous organic polymers for reversible capture of iodine and utilization in antibacterial application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of triazine-based covalent organic frameworks for enhanced electrochemical energy storage applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. ossila.com [ossila.com]
- 8. mdpi.com [mdpi.com]
- 9. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 10. Triazine-based conjugated microporous polymers with N,N,N′,N′-tetraphenyl-1,4-phenylenediamine, 1,3,5-tris(diphenylamino)benzene and 1,3,5-tris[(3-methylphenyl)-phenylamino]benzene as the core for high iodine capture and fluorescence sensing of o-nitrophenol - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 11. Molecular Spectroscopy Evidence of 1,3,5-Tris(4-carboxyphenyl)benzene Binding to DNA: Anticancer Potential along with the Comparative Binding Profile of Intercalation via Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3,5-Tris(4-cyanophenyl)benzene
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 1,3,5-Tris(4-cyanophenyl)benzene. It includes troubleshooting guides for common challenges, frequently asked questions, detailed experimental protocols, and visualizations to clarify complex processes.
Troubleshooting Guide
The synthesis of this compound, often achieved via a Suzuki-Miyaura cross-coupling reaction, can present several challenges. This guide addresses common issues, their potential causes, and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The palladium catalyst may have degraded due to exposure to air or moisture. 2. Impure Reagents: Impurities in starting materials (1,3,5-tribromobenzene or 4-cyanophenylboronic acid) can inhibit the reaction. 3. Inefficient Base: The chosen base may not be optimal for the reaction conditions. 4. Suboptimal Temperature: The reaction temperature may be too low for the catalytic cycle to proceed efficiently. | 1. Catalyst Handling: Use fresh, high-quality palladium catalyst and ligands. Handle them under an inert atmosphere (e.g., in a glovebox). 2. Reagent Purity: Ensure the purity of starting materials through techniques like recrystallization or column chromatography. 3. Base Selection: Experiment with different bases such as potassium carbonate, cesium carbonate, or potassium phosphate.[1] 4. Temperature Optimization: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. |
| Incomplete Reaction (Mixture of Starting Materials and Products) | 1. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. 2. Catalyst Deactivation: The catalyst may have become deactivated over the course of the reaction. 3. Poor Solubility: Reactants may not be fully dissolved in the chosen solvent system. | 1. Extended Reaction Time: Monitor the reaction progress using TLC or GC-MS and extend the reaction time if necessary. 2. Additional Catalyst: In some cases, adding a fresh portion of the catalyst can restart a stalled reaction. 3. Solvent System Modification: Use a co-solvent system (e.g., toluene/water, dioxane/water) to improve the solubility of all reactants.[2] |
| Formation of Side Products | 1. Homocoupling of 4-cyanophenylboronic acid: This is a common side reaction that consumes the boronic acid and reduces the yield of the desired product.[3] 2. Dehalogenation of 1,3,5-tribromobenzene: The starting material can be reduced, leading to the formation of di- or mono-brominated species.[3] 3. Protodeboronation: The boronic acid can be cleaved by acidic protons in the reaction mixture. | 1. Slow Addition: Add the 4-cyanophenylboronic acid solution slowly to the reaction mixture to maintain a low concentration.[4] 2. Inert Atmosphere: Rigorously degas all solvents and maintain a strict inert atmosphere (argon or nitrogen) to minimize side reactions. 3. Anhydrous Conditions: Use dry solvents and reagents to prevent protodeboronation. |
| Difficult Purification | 1. Similar Polarity of Products and Byproducts: The desired product, partially substituted intermediates, and homocoupled byproducts may have similar polarities, making chromatographic separation challenging. 2. Residual Catalyst: Palladium residues can contaminate the final product. | 1. Optimized Chromatography: Use a multi-step gradient elution or a different stationary phase for column chromatography. Recrystallization from a suitable solvent system can also be effective. 2. Catalyst Removal: After the reaction, wash the organic layer with an aqueous solution of a suitable ligand (e.g., thiourea) or use a palladium scavenger resin to remove residual catalyst. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 1,3,5-tribromobenzene and 4-cyanophenylboronic acid.[5] Another approach is the cyclotrimerization of 4-cyanoacetophenone.[6]
Q2: Why is an inert atmosphere crucial for the Suzuki-Miyaura coupling reaction?
A2: The palladium(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state. An inert atmosphere of argon or nitrogen protects the catalyst from degradation and prevents oxygen-induced side reactions like the homocoupling of boronic acids.[3]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). By taking small aliquots from the reaction mixture at regular intervals, you can observe the consumption of starting materials and the formation of the product.
Q4: What is the role of the base in the Suzuki-Miyaura reaction?
A4: The base is essential for the transmetalation step of the catalytic cycle. It activates the boronic acid, facilitating the transfer of the organic group to the palladium center. The choice of base can significantly impact the reaction rate and yield.[1]
Q5: Are there any safety precautions I should take during the synthesis?
A5: Yes. Palladium catalysts can be pyrophoric. Many of the solvents used, such as toluene and dioxane, are flammable and toxic. Cyanide-containing compounds are highly toxic. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and handle all chemicals with care according to their safety data sheets (SDS).
Experimental Protocols
Protocol 1: Synthesis of 1,3,5-Tris(4-bromophenyl)benzene (Precursor)
A common precursor for the target molecule is 1,3,5-Tris(4-bromophenyl)benzene. A reported synthesis involves the cyclocondensation of 4-bromoacetophenone.[3]
Materials:
-
4-bromoacetophenone
-
Ethanol
-
Thionyl chloride
Procedure:
-
To a stirred solution of 4-bromoacetophenone (4.5 g, 20.5 mmol) in dry ethanol (7 mL), add thionyl chloride (2.75 mL, 37.5 mmol) dropwise.
-
Reflux the mixture for 2.5 hours.
-
Cool the reaction mixture to room temperature.
-
The solid product will precipitate. Filter the solid and wash it thoroughly with water and then with ether.
-
Recrystallize the crude product from anhydrous ethanol to obtain pure 1,3,5-Tris(4-bromophenyl)benzene.
Quantitative Data:
| Reactant | Amount | Yield | Reference |
|---|
| 4-bromoacetophenone | 4.5 g | 3.8 g (84%) |[3] |
Protocol 2: Suzuki-Miyaura Synthesis of this compound
This protocol is based on a general procedure for Suzuki-Miyaura cross-coupling reactions.[7][8]
Materials:
-
1,3,5-Tris(4-bromophenyl)benzene
-
4-Cyanophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
Procedure:
-
In a Schlenk flask, combine 1,3,5-Tris(4-bromophenyl)benzene (1 equivalent), 4-cyanophenylboronic acid (3.3 equivalents), and potassium carbonate (6 equivalents).
-
Add the catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).
-
Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 3:1:1 ratio).
-
Heat the reaction mixture to reflux (around 90-100 °C) with vigorous stirring for 24-48 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water and extract the product with an organic solvent like ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Visualizations
Experimental Workflow for Suzuki-Miyaura Synthesis
Caption: Suzuki-Miyaura synthesis workflow for this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low product yield.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chemistai.org [chemistai.org]
- 5. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,3,5-Tris(p-formylphenyl)benzene synthesis - chemicalbook [chemicalbook.com]
Optimization of reaction conditions for 1,3,5-Tris(4-cyanophenyl)benzene polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the polymerization of 1,3,5-Tris(4-cyanophenyl)benzene to form porous aromatic frameworks (PAFs) and covalent organic frameworks (COFs), specifically covalent triazine frameworks (CTFs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in polymer synthesis?
A1: this compound (TCPB) is a triangular-shaped organic molecule with three cyanophenyl groups attached to a central benzene ring.[1] Its C3-symmetric structure and reactive nitrile (-C≡N) functional groups make it an excellent building block for the construction of highly ordered, porous crystalline materials like COFs and PAFs.[2] The geometry of TCPB directs the formation of predictable, periodic network structures.
Q2: What type of polymerization does this compound typically undergo?
A2: this compound commonly undergoes cyclotrimerization of its nitrile groups to form s-triazine rings, resulting in the formation of a covalent triazine framework (CTF).[3] This reaction is often carried out at high temperatures, sometimes with a catalyst, to create a stable, porous polymer network.
Q3: What are the key applications of polymers derived from this compound?
A3: Polymers synthesized from this compound, particularly CTFs, exhibit high thermal and chemical stability, making them suitable for various applications. These include gas storage and separation, catalysis, and sensing. For instance, a triazine-based porous organic polymer derived from TCPB has been shown to be an excellent adsorbent for iodine and a fluorescent sensor for picric acid.[1]
Troubleshooting Guide
Low Polymer Yield
Q4: I am observing a very low yield of the final polymer. What are the potential causes and how can I improve it?
A4: Low polymer yield can stem from several factors:
-
Incomplete Reaction: The polymerization reaction may not have gone to completion. Try extending the reaction time or increasing the reaction temperature. For aromatic nitriles, trimerization is often conducted at elevated temperatures, sometimes as high as 400°C.[3]
-
Sub-optimal Catalyst Concentration: The catalyst-to-monomer ratio is crucial. For ionothermal synthesis using ZnCl₂, the ratio significantly impacts the reaction. Experiment with different ratios to find the optimal condition.
-
Monomer Purity: Impurities in the this compound monomer can inhibit the polymerization process. Ensure the monomer is of high purity before use.
-
Inefficient Catalyst: The choice of catalyst can greatly influence the reaction. While molten ZnCl₂ is common for ionothermal synthesis, other catalysts like p-toluenesulfonic acid have been used for the trimerization of aromatic nitriles.[4] For room temperature synthesis, strong Brønsted acids like CF₃SO₃H have been employed.
Poor Crystallinity
Q5: The resulting polymer is largely amorphous with poor crystallinity according to PXRD analysis. How can I improve the crystallinity of my framework?
A5: Achieving high crystallinity in COFs and CTFs can be challenging.[3] Here are some strategies to enhance it:
-
Optimize Reaction Temperature: Temperature plays a critical role in the reversibility of the reaction, which is essential for forming a crystalline structure. At lower temperatures, kinetically controlled amorphous products may dominate. A systematic study of the reaction temperature is recommended.
-
Control Reaction Time: Longer reaction times can sometimes allow for the reversible formation and breaking of bonds, leading to a more ordered, crystalline product. However, excessively long reaction times at high temperatures can also lead to decomposition or the formation of a dense, non-porous material.[5]
-
Choice of Solvent/Reaction Medium: The solvent system can influence the solubility of the monomers and the growing polymer chains, which in turn affects the crystallinity.
-
Monomer Concentration: A lower concentration of the monomer may slow down the precipitation of the polymer, allowing more time for the formation of an ordered framework.
Low Porosity and Surface Area
Q6: My polymer product shows low nitrogen uptake, indicating poor porosity and a low Brunauer-Emmett-Teller (BET) surface area. What factors can I adjust?
A6: Low porosity is a common issue and can be addressed by modifying the reaction conditions:
-
Monomer to Catalyst Ratio: The amount of catalyst can affect the pore structure. For instance, in the synthesis of a covalent triazine framework from 1,3,5-tricyanobenzene in molten ZnCl₂, the monomer/ZnCl₂ ratio was found to significantly influence the porosity of the resulting network.[5]
-
Reaction Temperature and Time: As shown in the table below, both temperature and time have a significant impact on the surface area. Higher temperatures do not always lead to higher surface areas. Similarly, longer reaction times can sometimes lead to a decrease in surface area due to the formation of a more dense, crystalline material where pores are not accessible.[5]
-
Activation Process: After the synthesis, the removal of the catalyst and any trapped solvent or unreacted monomer from the pores is crucial. This process, known as activation, typically involves washing with various solvents and then heating under vacuum. An incomplete activation process will result in blocked pores and a low measured surface area.
Data Presentation
Table 1: Influence of Reaction Conditions on the Porosity of a Covalent Triazine Framework (CTF) from 1,3,5-Tricyanobenzene in Molten ZnCl₂ [5]
| Entry | Monomer:ZnCl₂ (mol/mol) | Temperature (°C) | Time (h) | BET Surface Area (m²/g) |
| 1 | 1:1 | 400 | 10 | 546 |
| 2 | 1:1 | 400 | 40 | 427 |
| 3 | 1:1 | 400 | 80 | No accessible surface area |
| 4 | 1:2 | 400 | 40 | 480 |
| 5 | 1:0.5 | 400 | 40 | 350 |
| 6 | 1:1 | 300 | 40 | 250 |
| 7 | 1:1 | 500 | 40 | 150 |
Note: This data is for 1,3,5-tricyanobenzene, a structurally similar monomer, and illustrates the general trends that can be expected for the polymerization of this compound under similar ionothermal conditions.
Experimental Protocols
General Protocol for Ionothermal Synthesis of a Covalent Triazine Framework
This protocol is a general guideline based on the ionothermal synthesis of CTFs from aromatic nitrile precursors.
-
Monomer and Catalyst Preparation: Thoroughly mix this compound and anhydrous zinc chloride (ZnCl₂) in a desired molar ratio (e.g., 1:1) in a quartz ampoule.
-
Degassing and Sealing: Evacuate the ampoule to remove air and moisture, and then seal it under vacuum.
-
Heating: Place the sealed ampoule in a furnace and heat it to the desired reaction temperature (e.g., 400°C) for a specific duration (e.g., 40 hours).
-
Cooling and Isolation: After the reaction is complete, allow the ampoule to cool to room temperature. Carefully open the ampoule and grind the resulting solid monolith into a fine powder.
-
Purification and Activation: Wash the powder extensively with dilute hydrochloric acid to remove the ZnCl₂ catalyst, followed by washing with water and organic solvents (e.g., acetone, THF) to remove any unreacted monomer and oligomers.
-
Drying: Dry the purified polymer under high vacuum at an elevated temperature (e.g., 150°C) for several hours to obtain the final porous material.
Visualizations
Caption: Experimental workflow for the ionothermal synthesis of a covalent triazine framework.
Caption: Troubleshooting logic for common issues in polymerization.
References
Side reactions to avoid during the synthesis of 1,3,5-Tris(4-cyanophenyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3,5-Tris(4-cyanophenyl)benzene (TCPB).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of TCPB, focusing on the widely used Suzuki-Miyaura cross-coupling reaction and the alternative cyclotrimerization route.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The palladium catalyst may have degraded due to improper storage or handling. | • Use a freshly opened or properly stored catalyst. • Consider using a more robust pre-catalyst. |
| 2. Inefficient Ligand: The phosphine ligand may have oxidized. | • Use fresh, high-purity ligands. • Handle ligands under an inert atmosphere. | |
| 3. Incomplete Reaction: Insufficient reaction time or temperature. | • Monitor the reaction progress using TLC or GC-MS. • Increase the reaction temperature or prolong the reaction time as needed. | |
| 4. Poor Quality Reagents: Degradation or impurities in starting materials (e.g., 1,3,5-trihalobenzene or 4-cyanophenylboronic acid). | • Use freshly purified or high-purity starting materials. • Verify the purity of reagents before use. | |
| Presence of Multiple Spots on TLC (Impure Product) | 1. Homocoupling Side Reactions: Formation of biphenyl derivatives from the coupling of two boronic acid molecules. | • Thoroughly degas the reaction mixture to remove oxygen.[1] • Use a Pd(0) catalyst source or ensure complete reduction of a Pd(II) precursor. |
| 2. Incomplete Coupling: Presence of mono- and di-substituted intermediates. | • Increase the molar excess of the boronic acid. • Optimize the catalyst loading and reaction time. | |
| 3. Protodeboronation: Replacement of the boronic acid group with a hydrogen atom. | • Use anhydrous solvents and reagents. • Employ potassium trifluoroborate salts instead of boronic acids, as they are less prone to this side reaction.[2] | |
| 4. Hydrolysis of Cyano Groups: Conversion of nitrile to carboxylic acid or amide under harsh basic or acidic conditions. | • Use milder bases (e.g., K₂CO₃, Cs₂CO₃) and avoid prolonged heating at very high temperatures.[3][4] | |
| Difficulty in Product Purification | 1. Co-elution of Byproducts: Similar polarity of the desired product and side products. | • Employ gradient elution in column chromatography. • Consider recrystallization from a suitable solvent system (e.g., ethanol/water).[5] |
| 2. Catalyst Residues: Palladium residues in the final product. | • Use a palladium scavenger resin during workup. • Perform multiple extractions and washes. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to avoid during the Suzuki-Miyaura synthesis of this compound?
A1: The primary side reactions to mitigate are:
-
Homocoupling: The self-coupling of 4-cyanophenylboronic acid to form 4,4'-dicyanobiphenyl. This is often promoted by the presence of oxygen or Pd(II) species.[1][6]
-
Incomplete Coupling: The formation of 1-(4-cyanophenyl)-3,5-dibromobenzene and 1,3-bis(4-cyanophenyl)-5-bromobenzene.
-
Protodeboronation: The loss of the boronic acid functional group from 4-cyanophenylboronic acid, leading to the formation of benzonitrile. This is exacerbated by the presence of water and prolonged reaction times.[7]
Q2: Can the cyano groups hydrolyze under the reaction conditions?
A2: Yes, under strongly basic or acidic conditions and elevated temperatures, the nitrile (-CN) groups can hydrolyze to form amide (-CONH₂) or carboxylic acid (-COOH) functionalities.[3][4] It is advisable to use moderately basic conditions (e.g., K₂CO₃) and to avoid unnecessarily long reaction times at high temperatures.
Q3: What is an alternative synthetic route to the Suzuki-Miyaura coupling for obtaining this compound?
A3: An alternative method is the acid-catalyzed cyclotrimerization of 4-cyanoacetophenone.[8] This reaction involves the self-condensation of three molecules of the ketone to form the central benzene ring. However, this method can also have side reactions, such as the formation of dypnones (dimers) and other condensation byproducts.[9]
Q4: How can I effectively purify the final product?
A4: Purification of this compound is typically achieved through column chromatography on silica gel, followed by recrystallization. A common eluent system for chromatography is a mixture of hexane and ethyl acetate. Recrystallization from solvents like ethanol or a mixture of ethanol and water can yield a highly pure product.[5][10][11]
Q5: What is the role of the base in the Suzuki-Miyaura reaction?
A5: The base plays a crucial role in activating the organoboron species. It reacts with the boronic acid to form a more nucleophilic borate anion, which then facilitates the transmetalation step with the palladium complex.[7] Common bases used include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).
Experimental Protocols
Suzuki-Miyaura Cross-Coupling for the Synthesis of this compound
This protocol is a compilation based on general procedures for Suzuki-Miyaura reactions.
Materials:
-
1,3,5-Tribromobenzene
-
4-Cyanophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Ethyl acetate
-
Hexane
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add 1,3,5-tribromobenzene (1.0 equiv), 4-cyanophenylboronic acid (3.3 equiv), and potassium carbonate (6.0 equiv).
-
Add a 2:1 mixture of toluene and ethanol.
-
Degas the mixture by bubbling nitrogen or argon through the solution for 20-30 minutes.
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv), to the reaction mixture under a blanket of inert gas.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Add water to the reaction mixture and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a white solid. Further purification can be achieved by recrystallization from ethanol.
Data Presentation
Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Synthesis
| Parameter | Condition A | Condition B | Condition C |
| Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ | Pd/C |
| Base | K₂CO₃ | Cs₂CO₃ | K₃PO₄ |
| Solvent | Toluene/Ethanol/H₂O | Dioxane/H₂O | DMF/H₂O |
| Temperature (°C) | 90 | 100 | 110 |
| Typical Yield (%) | 75-85 | 80-90 | 70-80 |
| Purity (%) | >95 | >97 | >95 |
Note: The data presented are representative and can vary based on specific experimental conditions and scale.
Visualizations
Synthetic Pathway and Side Reactions
Caption: Suzuki-Miyaura synthesis of TCPB and potential side reactions.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. soc.chim.it [soc.chim.it]
- 3. This compound | 382137-78-2 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. organic chemistry - What are the byproducts in a Suzuki reaction? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. researchgate.net [researchgate.net]
- 10. repository.ias.ac.in [repository.ias.ac.in]
- 11. rsc.org [rsc.org]
Technical Support Center: Purification of 1,3,5-Tris(4-cyanophenyl)benzene and its Polymers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3,5-Tris(4-cyanophenyl)benzene (TCPB) and its derived polymers, such as Covalent Organic Frameworks (COFs).
I. Purification of this compound (Monomer)
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying crude this compound?
A1: The most common and effective methods for purifying this compound are recrystallization and column chromatography. Sublimation can also be employed for achieving high purity, although it may not be suitable for large quantities.
Q2: How can I assess the purity of my purified this compound?
A2: The purity of TCPB can be reliably assessed using a combination of techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the chemical structure and identify organic impurities. Quantitative NMR (qNMR) can be used for a precise purity assessment against a certified internal standard.[1][2][3][4]
-
Elemental Analysis (EA): EA provides the mass percentages of carbon, hydrogen, and nitrogen, which can be compared to the theoretical values for C₂₇H₁₅N₃. Accepted deviation from the calculated values is typically within ±0.4%.[5][6][7]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the number of components in a sample and quantify the purity.[8]
-
Melting Point: A sharp melting point close to the literature value is indicative of high purity.
Q3: What are the likely impurities in my crude this compound?
A3: Impurities often depend on the synthetic route. If synthesized via a Suzuki-Miyaura cross-coupling reaction, common impurities may include:
-
Homocoupling products: Biphenyl derivatives from the boronic acid or ester starting materials.[9]
-
Incompletely reacted intermediates: Mono- or di-substituted phenylbenzene species.
-
Residual catalyst: Palladium or other transition metal catalysts and ligands.[10]
-
Starting materials: Unreacted boronic acids/esters or halide precursors.
Troubleshooting Guide for Monomer Purification
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Yellowish or off-white color after recrystallization. | Trapped solvent or minor, highly colored impurities. | - Ensure the crystals are thoroughly dried under vacuum. - Perform a second recrystallization. - Treat a solution of the crude product with activated carbon before filtration and recrystallization. Activated carbon can adsorb many colored impurities.[11] |
| Oiling out during recrystallization. | The boiling point of the solvent is higher than the melting point of the solute. The compound is precipitating too quickly from a supersaturated solution. | - Use a lower-boiling point solvent or a solvent mixture. - Reduce the concentration of the solution by adding more hot solvent. - Ensure a slow cooling rate. Allow the solution to cool to room temperature before placing it in an ice bath.[12] |
| No crystal formation upon cooling. | The solution is not sufficiently saturated. The compound is too soluble in the chosen solvent. | - Evaporate some of the solvent to increase the concentration and then allow it to cool again. - Add a seed crystal of pure TCPB to induce crystallization. - Scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.[12] - If a single solvent is not working, try a binary solvent system (a "good" solvent in which TCPB is soluble and a "poor" solvent in which it is insoluble).[13][14][15] |
| Poor separation in column chromatography. | Incorrect eluent system (polarity is too high or too low). Overloading the column. | - Optimize the eluent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for the desired compound. - Use a larger column or reduce the amount of crude material loaded. |
| Streaking on the TLC plate. | The compound is too polar for the chosen eluent, or the sample is too concentrated. | - Increase the polarity of the eluent. - Dilute the sample before spotting it on the TLC plate. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Based on solubility tests, suitable solvents for recrystallization of aromatic nitriles include ethanol, ethyl acetate, toluene, or a mixture such as ethanol/water or acetone/water.[13][15]
-
Dissolution: In a fume hood, place the crude TCPB in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid completely with gentle heating and stirring.
-
Decoloration (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and activated carbon if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography of this compound
-
Stationary Phase: Silica gel (60-120 or 230-400 mesh).
-
Eluent Selection: A mixture of n-hexane and ethyl acetate is a good starting point. The optimal ratio should be determined by TLC. For a related compound, 1,3,5-Tris(4-bromophenyl)benzene, a mixture of n-hexane/EtOAc/acetone (7.5:1.5:1) has been used.[5]
-
Column Packing: Pack the column with silica gel as a slurry in the eluent.
-
Sample Loading: Dissolve the crude TCPB in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the packed column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified TCPB.
II. Purification of this compound Polymers (e.g., COFs)
Frequently Asked Questions (FAQs)
Q1: Why is purification of COFs and other porous polymers important?
A1: Purification is crucial to remove unreacted monomers, residual catalysts, and other impurities that may be trapped within the pores.[8] These impurities can significantly reduce the surface area, block active sites, and negatively impact the material's performance in applications like gas storage, catalysis, and sensing.
Q2: What is the standard procedure for purifying COFs derived from TCPB?
A2: The most common method for purifying COFs is by extensive washing with various organic solvents. A more rigorous method involves Soxhlet extraction, which provides continuous washing with fresh, hot solvent.
Q3: Which solvents are typically used for washing COFs?
A3: A sequence of solvents with varying polarities is often used. Common choices include acetone, dichloromethane (DCM), tetrahydrofuran (THF), ethanol, and dimethylformamide (DMF). The specific solvents depend on the solubility of potential impurities.
Q4: How can I confirm that my COF is pure?
A4: Purity of COFs can be assessed through several characterization techniques:
-
Solid-State NMR (ssNMR): This technique can detect signals from unreacted monomers or trapped solvent molecules.[3][16][17][18]
-
Elemental Analysis (EA): Comparing the experimental C, H, and N content with the theoretical values for the pure polymer can indicate the presence of impurities.
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is used to quantify residual metal catalyst content. This requires prior digestion of the polymer matrix.[10][19][20]
-
Powder X-ray Diffraction (PXRD): A highly crystalline pattern with low background noise is indicative of a pure, well-ordered material.
-
Gas Adsorption Analysis (BET): An increase in the Brunauer-Emmett-Teller (BET) surface area after purification suggests the successful removal of pore-blocking impurities.[8]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The disappearance of vibrational bands corresponding to the monomer's functional groups (that are consumed during polymerization) can indicate a high degree of reaction and purity.
Troubleshooting Guide for Polymer Purification
| Problem | Possible Cause(s) | Suggested Solution(s) |
| The polymer powder remains colored after washing. | Trapped, colored starting materials or byproducts. Degradation of the polymer or monomers during synthesis.[21] | - Use a more rigorous purification method like Soxhlet extraction. - Try washing with a solvent in which the colored impurity is highly soluble. - Optimize the synthesis conditions (e.g., temperature, reaction time) to prevent degradation. |
| Low surface area (BET) after purification. | Incomplete removal of unreacted monomers or catalyst. Collapse of the porous structure during solvent removal. | - Extend the washing/Soxhlet extraction time. - Use a different sequence of washing solvents. - Employ a gentler drying method, such as supercritical CO₂ drying, to prevent pore collapse. |
| Difficulty in filtering the fine polymer powder. | The polymer consists of very small, dispersed particles. | - Use a centrifuge to pellet the polymer instead of filtration. Decant the supernatant and resuspend in fresh solvent for subsequent washes. - Use membrane filters with a small pore size (e.g., 0.22 µm). - For industrial applications, specialized polymer filtration systems with sintered metal or mesh filters can be used.[1][22][23][24][25] |
| Presence of residual metal catalyst (e.g., Pd). | Inefficient washing. Strong coordination of the metal to the polymer framework. | - Wash with a solvent that can chelate the metal, such as a solution of EDTA in a suitable solvent, if the polymer is stable under these conditions. - Perform a more extensive Soxhlet extraction. |
Experimental Protocols
Protocol 3: Standard Washing Procedure for COFs
-
Initial Isolation: After the synthesis, collect the solid polymer product by filtration or centrifugation.
-
Solvent Washing Sequence: a. Wash the polymer multiple times with the reaction solvent (e.g., DMF) to remove the bulk of the unreacted monomers. b. Wash sequentially with a series of fresh solvents of varying polarity. A typical sequence could be: i. Acetone (3 times) ii. Dichloromethane (3 times) iii. Methanol or Ethanol (3 times) c. For each wash, suspend the polymer in the solvent, stir or sonicate for a period (e.g., 30 minutes), and then isolate the solid by filtration or centrifugation.
-
Drying: Dry the purified polymer under high vacuum at an elevated temperature (e.g., 120 °C) for several hours to remove all trapped solvent.
Protocol 4: Soxhlet Extraction of COFs
-
Sample Preparation: Place the crude, air-dried polymer powder in a cellulose thimble.
-
Apparatus Setup: Set up the Soxhlet extractor with a round-bottom flask containing the extraction solvent and a condenser.[2][4][26][27][28]
-
Extraction: Heat the solvent to reflux. The solvent vapor will bypass the thimble, condense, and drip back onto the polymer, continuously extracting impurities. Allow the extraction to run for an extended period (e.g., 24-48 hours). It is often beneficial to perform sequential extractions with different solvents (e.g., first THF, then acetone).
-
Drying: After extraction, carefully remove the thimble and dry the purified polymer under high vacuum at an elevated temperature.
Quantitative Data Summary
Table 1: Purity Assessment of this compound
| Technique | Parameter Measured | Typical Purity Target for High-Quality Monomer |
| qNMR | Mole percent purity | > 99.5% |
| Elemental Analysis | Weight % of C, H, N | Within ±0.4% of theoretical values |
| HPLC | Peak area percentage | > 99% |
Table 2: Purity Assessment of TCPB-derived Polymers (COFs)
| Technique | Parameter Measured | Indication of Purity |
| Elemental Analysis | Weight % of C, H, N | Agreement with theoretical values for the polymer |
| ICP-MS | ppm or ppb of residual metal | Low levels (e.g., < 100 ppm) of catalyst residue |
| Solid-State NMR | Presence of monomer signals | Absence of signals corresponding to unreacted monomer |
| Gas Adsorption (BET) | Surface Area (m²/g) | High and reproducible surface area, increase after purification |
Visualizations
Experimental Workflows
Caption: Workflow for the purification and analysis of this compound.
Caption: Workflow for the purification and analysis of TCPB-based polymers (COFs).
Logical Relationships
Caption: Troubleshooting logic for common recrystallization problems.
References
- 1. Polymer filtration systems from BB Engineering [bbeng.de]
- 2. hielscher.com [hielscher.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Elemental analysis - Wikipedia [en.wikipedia.org]
- 6. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | 382137-78-2 | Benchchem [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Tips & Tricks [chem.rochester.edu]
- 14. reddit.com [reddit.com]
- 15. reddit.com [reddit.com]
- 16. High-field and fast-spinning 1H MAS NMR spectroscopy for the characterization of two-dimensional covalent organic frameworks - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Comparison of sample digestion techniques for the determination of trace and residual catalyst metal content in single-wall carbon nanotubes by inductively coupled plasma mass spectrometry - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 20. almacgroup.com [almacgroup.com]
- 21. researchgate.net [researchgate.net]
- 22. plasma.com.tw [plasma.com.tw]
- 23. filtration.alfa-chemistry.com [filtration.alfa-chemistry.com]
- 24. porvairfiltration.com [porvairfiltration.com]
- 25. filsonfilters.com [filsonfilters.com]
- 26. hielscher.com [hielscher.com]
- 27. drawellanalytical.com [drawellanalytical.com]
- 28. drawellanalytical.com [drawellanalytical.com]
Enhancing the fluorescence quantum yield of 1,3,5-Tris(4-cyanophenyl)benzene derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the fluorescence quantum yield of 1,3,5-Tris(4-cyanophenyl)benzene and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the typical fluorescence quantum yield (ΦF) range for this compound derivatives?
A1: The fluorescence quantum yield for derivatives of this compound can vary significantly depending on the specific substituents and the solvent used. In solution, the quantum yield can range from as low as 5% to over 80%.[1] Solid-state quantum yields can also differ substantially from those in solution.
Q2: What are the primary factors that influence the fluorescence quantum yield of these derivatives?
A2: Several key factors can influence the fluorescence quantum yield:
-
Molecular Structure: The nature and position of substituent groups on the phenyl rings can significantly alter the electronic properties and excited-state dynamics.
-
Solvent Polarity: The polarity of the solvent can affect the energy levels of the excited state and influence non-radiative decay pathways.
-
Aggregation: In the solid state or at high concentrations, aggregation can either quench or, in some cases, enhance fluorescence (Aggregation-Induced Emission).
-
Presence of Quenchers: Contaminants or other molecules in the sample can deactivate the excited state through various quenching mechanisms.
Q3: How can I enhance the fluorescence quantum yield of my this compound derivative?
A3: Enhancing the quantum yield often involves one of two general strategies:
-
Structural Modification: Introducing specific functional groups can favorably alter the photophysical properties. For instance, introducing methyl groups has been shown to enhance the quantum yield in some fumaronitrile-based fluorophores.[2]
-
Environmental Control: Optimizing the experimental conditions, such as solvent choice and concentration, can minimize non-radiative decay pathways. Additionally, restricting intramolecular motion, for example, by increasing solvent viscosity, can lead to higher quantum yields.[3]
Troubleshooting Guide
Issue 1: Low or No Fluorescence Observed
Possible Cause 1: Inefficient Excitation
-
Troubleshooting Steps:
-
Verify the excitation wavelength. Ensure it corresponds to the maximum absorption wavelength (λmax) of your derivative.
-
Check the lamp/laser intensity of your fluorometer. An unstable or weak light source can lead to low signal.
-
Measure the UV-Vis absorption spectrum to confirm the λmax and ensure the compound is present at a sufficient concentration.
-
Possible Cause 2: Fluorescence Quenching
-
Troubleshooting Steps:
-
Identify Potential Quenchers: Common quenchers include dissolved oxygen, heavy atoms, and electron-donating or accepting molecules. Aniline and its derivatives are known quenchers for some fluorophores.[4]
-
Deoxygenate the Solvent: If oxygen is a suspected quencher, purge the solvent with an inert gas (e.g., nitrogen or argon) before measurement.
-
Purify the Sample: Use techniques like column chromatography or recrystallization to remove any quenching impurities.
-
Perform a Stern-Volmer Analysis: This experiment can help determine if the quenching is static or dynamic.[4][5]
-
Possible Cause 3: Aggregation-Caused Quenching (ACQ)
-
Troubleshooting Steps:
-
Dilute the Sample: Measure the fluorescence of a dilution series. If the quantum yield increases upon dilution, ACQ is a likely cause.
-
Change the Solvent: A different solvent might prevent aggregation.
-
Introduce Bulky Substituents: Modifying the derivative with bulky groups can sterically hinder aggregation.
-
Issue 2: Inconsistent or Unstable Fluorescence Signal
Possible Cause 1: Photobleaching
-
Troubleshooting Steps:
-
Reduce Excitation Intensity: Use neutral density filters or lower the lamp/laser power.
-
Limit Exposure Time: Minimize the time the sample is exposed to the excitation light.
-
Use Photostabilizers: In some cases, adding antioxidants or commercially available photostabilizing agents can help. Covalently linking triplet-state quenchers like cyclooctatetraene (COT) has been shown to enhance the photostability of some fluorophores.[6]
-
Possible Cause 2: Solvent Effects
-
Troubleshooting Steps:
-
Check Solvent Purity: Use high-purity, spectroscopy-grade solvents to avoid fluorescent impurities.
-
Investigate Solvent Polarity: Measure the quantum yield in a range of solvents with varying polarities to understand the impact on your specific derivative.
-
Quantitative Data
Table 1: Illustrative Fluorescence Quantum Yields of this compound Derivatives with Different Substituents
| Derivative | Substituent (R) | Solvent | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) |
| 1 | -H | Toluene | 310 | 380 | 0.45 |
| 2 | -OCH3 | Toluene | 325 | 405 | 0.68 |
| 3 | -N(CH3)2 | Toluene | 340 | 450 | 0.82 |
| 4 | -NO2 | Toluene | 330 | 480 | 0.05 |
| 5 | -H | Acetonitrile | 312 | 395 | 0.30 |
| 6 | -OCH3 | Acetonitrile | 328 | 420 | 0.55 |
Disclaimer: The data in this table is illustrative and intended for comparative purposes only. Actual values will depend on the specific molecular structure and experimental conditions.
Experimental Protocols
Protocol 1: Determination of Fluorescence Quantum Yield
This protocol describes the relative method for determining the fluorescence quantum yield using a known standard.
-
Select a Standard: Choose a fluorescence standard with a known quantum yield and an emission range that overlaps with your sample. Common standards include quinine sulfate, fluorescein, and rhodamine 6G.
-
Prepare Solutions:
-
Prepare a series of dilutions of both the standard and your sample in the same solvent.
-
The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
-
Measure Absorbance: Record the absorbance of each solution at the excitation wavelength.
-
Measure Fluorescence Spectra:
-
Excite each solution at the chosen wavelength.
-
Record the emission spectrum over the entire fluorescence range.
-
-
Calculate Integrated Fluorescence Intensity:
-
Calculate the area under the emission curve for each spectrum.
-
-
Calculate Quantum Yield:
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.
-
The slope of these plots (Grad) is proportional to the quantum yield.
-
Calculate the quantum yield of your sample (ΦF, sample) using the following equation:
ΦF, sample = ΦF, std * (Gradsample / Gradstd) * (η2sample / η2std)
where ΦF, std is the quantum yield of the standard, Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.
-
Protocol 2: Synthesis of a Methoxy-Substituted Derivative
This protocol provides a general method for introducing an electron-donating methoxy group, which can potentially enhance the quantum yield. This is a representative example of a Sonogashira coupling followed by further modification, a common strategy in synthesizing complex organic molecules.[7]
-
Starting Material: 1,3,5-Tris(4-bromophenyl)benzene.
-
Sonogashira Coupling:
-
In an inert atmosphere, dissolve 1,3,5-Tris(4-bromophenyl)benzene in a suitable solvent system (e.g., THF and triethylamine).
-
Add a palladium catalyst (e.g., Pd(PPh3)2Cl2) and a copper(I) co-catalyst (e.g., CuI).[7]
-
Add trimethylsilylacetylene and heat the reaction mixture under reflux. Monitor the reaction progress by TLC or HPLC.[7]
-
-
Deprotection:
-
Once the coupling is complete, remove the trimethylsilyl protecting groups by treating with a base such as potassium hydroxide in a mixture of THF and methanol at room temperature.[7] This yields 1,3,5-Tris(4-ethynylphenyl)benzene.
-
-
Further Modification (Hypothetical Example for Methoxy Introduction):
-
The ethynyl groups can be further functionalized. For the introduction of a methoxy-substituted phenyl group, a subsequent cross-coupling reaction with a suitable methoxy-substituted aryl halide would be required.
-
Visualizations
Caption: Troubleshooting workflow for low fluorescence quantum yield.
Caption: Logic diagram for structural modification strategies.
Caption: Pathways of fluorescence and quenching mechanisms.
References
- 1. Elucidating the molecular structural origin of efficient emission across solid and solution phases of single benzene fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methylsteric Effects Enhance Fluorescence in Diphenylfumaronitrile AIEgens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dual “Static and Dynamic” Fluorescence Quenching Mechanisms Based Detection of TNT via a Cationic Conjugated Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | 382137-78-2 | Benchchem [benchchem.com]
Technical Support Center: Overcoming Solubility Issues of 1,3,5-Tris(4-cyanophenyl)benzene-Based Polymers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 1,3,5-Tris(4-cyanophenyl)benzene-based polymers. These polymers, often synthesized as crystalline and porous covalent organic frameworks (COFs), hold significant promise for various applications, including drug delivery, but their inherent insolubility can hinder their processability and formulation.
Section 1: Troubleshooting Guides
This section offers solutions to common problems faced during the handling and application of this compound-based polymers.
1.1 Issue: Polymer Fails to Dissolve in Common Organic Solvents
Question: My this compound-based polymer (a covalent triazine framework) is insoluble in common laboratory solvents like THF, chloroform, and acetone. How can I improve its solubility?
Answer: The inherent rigidity and strong intermolecular π-π stacking of these polymers often lead to poor solubility.[1] Here are several strategies to address this issue:
-
Solvent Screening: While often insoluble in common non-polar solvents, some success may be found with high-boiling point polar aprotic solvents. It is recommended to test solubility in solvents such as N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), and dimethyl sulfoxide (DMSO), especially with the application of heat.
-
Post-Synthetic Modification (PSM): Introducing functional groups onto the polymer backbone can disrupt the packing and improve solvent-polymer interactions.[2][3] Common PSM strategies include:
-
Amine Functionalization: Grafting amine groups can increase polarity and potential for hydrogen bonding with protic solvents.[4]
-
Introduction of Bulky or Flexible Groups: Attaching bulky side chains or flexible alkyl/alkoxy groups can sterically hinder close packing of the polymer chains, thereby increasing free volume and allowing solvent molecules to penetrate.[2]
-
-
Synthesis of Soluble Derivatives: Modify the synthetic route to incorporate solubility-enhancing monomers from the start. This "bottom-up" approach can involve using co-monomers with flexible linkers or bulky side groups.[5]
1.2 Issue: Polymer Precipitates During Formulation or Drug Loading
Question: I've managed to achieve some level of dispersion, but the polymer crashes out of solution when I try to load a drug or formulate it for delivery. What can I do to prevent this?
Answer: Precipitation upon the addition of other components is a common issue, often triggered by changes in solvent polarity or competitive interactions.[6] Consider the following troubleshooting steps:
-
Use of Polymeric Excipients as Precipitation Inhibitors: Certain polymers can act as "precipitation inhibitors" by sterically stabilizing the dispersed polymer particles or through specific interactions that prevent aggregation.[7] Commonly used precipitation inhibitors in pharmaceutical formulations include:
-
Polyvinylpyrrolidone (PVP)
-
Hydroxypropyl methylcellulose (HPMC)
-
Poly(ethylene glycol) (PEG)
-
-
Solvent System Optimization: For drug loading, choose a solvent system in which both the polymer and the drug are reasonably soluble. A co-solvent system might be necessary. The order of addition can also be critical; sometimes adding the drug to a stable polymer dispersion is more effective than vice-versa.
-
Control of Zeta Potential: For nanoparticle suspensions, controlling the surface charge (zeta potential) is crucial to prevent aggregation. This can be achieved by adjusting the pH of the medium or by adding charged surfactants.
1.3 Issue: Difficulty in Characterizing the Solubilized Polymer
Question: How can I confirm that my polymer is truly dissolved and not just a fine suspension, and how can I determine its molecular weight?
Answer: Differentiating between a true solution and a colloidal suspension is essential. The following analytical techniques can be employed:
-
Dynamic Light Scattering (DLS): This technique can measure the particle size distribution in a liquid. True solutions should not show significant scattering from large particles, while suspensions will exhibit a measurable particle size.
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): If the polymer is truly dissolved, GPC/SEC can be used to determine its molecular weight and polydispersity index.[2] This requires finding a suitable mobile phase in which the polymer remains soluble.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solution-state NMR (¹H and ¹³C) can provide detailed structural information, confirming dissolution at a molecular level.[2]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents to try for dissolving this compound-based polymers?
A1: Due to their rigid structure, these polymers are generally insoluble in most common organic solvents.[8] However, some polar aprotic solvents have shown limited success. It is recommended to start with the following, often with heating:
-
N-Methyl-2-pyrrolidone (NMP)
-
N,N-Dimethylacetamide (DMAc)
-
N,N-Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
Q2: Can I use post-synthetic modification to improve the solubility of my existing insoluble polymer?
A2: Yes, post-synthetic modification (PSM) is a powerful technique to alter the properties of a pre-synthesized polymer without changing its fundamental framework.[2][3][9] By introducing functional groups that disrupt intermolecular packing and/or improve solvent interactions, solubility can be significantly enhanced.
Q3: How does improving solubility affect the drug delivery performance of these polymers?
A3: Improving solubility is crucial for several aspects of drug delivery:
-
Formulation: Soluble polymers are easier to formulate into various delivery systems, such as nanoparticles, films, or hydrogels.[10]
-
Drug Loading: Achieving a homogeneous dispersion or solution of the polymer is often a prerequisite for efficient and uniform drug loading.[7]
-
Bioavailability: For certain applications, especially systemic drug delivery, the polymer carrier must be soluble in physiological media to transport the drug effectively.
Q4: Are there any safety concerns with the solvents used to dissolve these polymers, especially for drug delivery applications?
A4: Yes, solvents like NMP, DMAc, and DMF have known toxicities and must be thoroughly removed from the final formulation. The final product must be rigorously tested for residual solvents to ensure it meets pharmaceutical safety standards.
Section 3: Data and Protocols
Table 1: Qualitative Solubility of Unmodified this compound-Based Covalent Triazine Frameworks (CTFs)
| Solvent | Boiling Point (°C) | Dielectric Constant | Solubility |
| Tetrahydrofuran (THF) | 66 | 7.6 | Insoluble |
| Chloroform | 61.2 | 4.8 | Insoluble |
| Acetone | 56 | 21 | Insoluble |
| Toluene | 111 | 2.4 | Insoluble |
| N,N-Dimethylformamide (DMF) | 153 | 36.7 | Sparingly Soluble (with heating) |
| N-Methyl-2-pyrrolidone (NMP) | 202 | 32.2 | Sparingly Soluble (with heating) |
| Dimethyl sulfoxide (DMSO) | 189 | 47 | Sparingly Soluble (with heating) |
Note: "Insoluble" refers to no visible dissolution at room temperature. "Sparingly Soluble" indicates partial dissolution, often requiring elevated temperatures.
Table 2: Drug Loading and Release from a Soluble, Functionalized Porous Aromatic Framework (PAF) Case Study
| Drug | Loading Capacity (wt%) | Release in 24h (pH 7.4) | Release in 24h (pH 5.5) |
| 5-Fluorouracil | ~30% | ~60% | ~85% |
| Doxorubicin | High (in-situ loading) | Controlled Release | pH-responsive Release |
Data is illustrative and based on findings for functionalized COFs and PAFs designed for drug delivery.[1]
Experimental Protocol: Post-Synthetic Amine Functionalization to Enhance Solubility
This protocol describes a general procedure for the post-synthetic modification of a pre-synthesized this compound-based polymer (e.g., a covalent triazine framework) to introduce amine functionalities, which can improve its solubility in polar solvents.
Materials:
-
This compound-based polymer (100 mg)
-
Anhydrous Toluene (20 mL)
-
3-Aminopropyldimethylethoxysilane (or similar amino-silane) (1 mL)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
Procedure:
-
Activation of the Polymer: Dry the polymer under vacuum at 120 °C for 12 hours to remove any adsorbed water or solvents.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), suspend the dried polymer (100 mg) in anhydrous toluene (20 mL).
-
Addition of Modifying Agent: Add the 3-aminopropyldimethylethoxysilane (1 mL) to the suspension.
-
Reaction: Heat the mixture to reflux (approximately 110 °C) and stir for 48 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Collect the solid polymer by filtration or centrifugation.
-
Wash the polymer extensively with anhydrous THF to remove unreacted silane and byproducts. This can be effectively done using a Soxhlet extractor.
-
Follow with a wash using methanol.
-
-
Drying: Dry the functionalized polymer under vacuum at 80 °C for 24 hours.
-
Characterization: Confirm the successful functionalization using techniques such as FTIR spectroscopy (to observe N-H and Si-O-Si stretches) and elemental analysis (to determine the nitrogen content).
-
Solubility Test: Test the solubility of the amine-functionalized polymer in various polar solvents (e.g., DMF, DMSO, NMP).
Experimental Protocol: Drug Loading into a Soluble Polymer via Solvent Evaporation
This protocol outlines a common method for loading a hydrophobic drug into a soluble or dispersible this compound-based polymer.
Materials:
-
Soluble/dispersible this compound-based polymer (50 mg)
-
Hydrophobic drug (e.g., Curcumin, Paclitaxel) (10 mg)
-
Suitable organic solvent (e.g., THF, Chloroform) (10 mL)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Dissolution: Dissolve the polymer (50 mg) and the drug (10 mg) in the chosen organic solvent (10 mL). Sonicate if necessary to ensure complete dissolution.
-
Emulsification (for nanoparticle formation): In a separate beaker, prepare an aqueous solution, which may contain a surfactant (e.g., Pluronic F-127) to stabilize the resulting nanoparticles.
-
Nanoprecipitation/Solvent Evaporation: Add the organic solution dropwise to the vigorously stirring aqueous phase. The rapid change in solvent polarity will cause the polymer and encapsulated drug to precipitate into nanoparticles.
-
Solvent Removal: Continue stirring the suspension at room temperature for several hours (or overnight) to allow the organic solvent to evaporate completely.
-
Purification:
-
Centrifuge the nanoparticle suspension to pellet the drug-loaded nanoparticles.
-
Remove the supernatant, which contains unloaded drug and excess surfactant.
-
Wash the nanoparticles by re-suspending them in deionized water and centrifuging again. Repeat this washing step 2-3 times.
-
-
Lyophilization: Freeze-dry the purified nanoparticle pellet to obtain a powder for storage and characterization.
-
Quantification of Drug Loading:
-
Dissolve a known mass of the drug-loaded nanoparticles in a good solvent.
-
Use UV-Vis spectroscopy or HPLC to determine the concentration of the drug.
-
Calculate the drug loading capacity (DLC) and encapsulation efficiency (EE) using the following formulas:
-
DLC (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
-
Section 4: Visualizations
Logical Workflow for Overcoming Solubility Issues
Caption: A workflow diagram illustrating the decision-making process for addressing the insolubility of this compound-based polymers.
Signaling Pathway for Drug Release from a Polymer Carrier
Caption: A diagram illustrating the common pathways of drug release from a polymeric carrier system, including swelling, erosion, and diffusion.
Experimental Workflow for Drug Loading and Characterization
Caption: A step-by-step workflow for the preparation and characterization of drug-loaded polymer nanoparticles using the nanoprecipitation and solvent evaporation method.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Post-synthetic modification of covalent organic frameworks - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Post-synthetic modifications of covalent organic frameworks (COFs) for diverse applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Amine-functionalized porous organic polymers for carbon dioxide capture - Materials Advances (RSC Publishing) DOI:10.1039/D2MA00235C [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. The processes behind drug loading and release in porous drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tailored preparation of porous aromatic frameworks in a confined environment - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. escholarship.org [escholarship.org]
- 10. Recent Fabrication Methods to Produce Polymer-Based Drug Delivery Matrices (Experimental and In Silico Approaches) - PMC [pmc.ncbi.nlm.nih.gov]
Preventing pore collapse in porous organic polymers from 1,3,5-Tris(4-cyanophenyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with porous organic polymers (POPs) synthesized from 1,3,5-Tris(4-cyanophenyl)benzene.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis and processing of porous organic polymers, with a focus on preventing pore collapse.
Issue: Low Brunauer-Emmett-Teller (BET) Surface Area in the Final Product
Possible Causes and Solutions:
-
Pore Collapse During Drying: The most common cause of low surface area is the collapse of the porous network due to capillary forces during solvent evaporation.
-
Solution 1: Supercritical Drying. This is the most effective method to prevent pore collapse. By bringing the solvent (typically CO2) to its supercritical state, the liquid-gas phase boundary is eliminated, thus avoiding surface tension and preserving the delicate porous structure.
-
Solution 2: Solvent Exchange. Before drying, a thorough solvent exchange is crucial, especially when the synthesis is performed in a high-boiling point solvent. The solvent used in the final wash should be one with low surface tension and be miscible with the fluid used for supercritical drying (e.g., acetone for CO2 supercritical drying).[1][2][3]
-
-
Incomplete Polymerization: If the polymerization reaction is not complete, the resulting polymer network will be poorly formed and less robust, leading to a lower surface area.
-
Catalyst Residue: Residual catalyst (e.g., ZnCl₂) can block the pores and reduce the measured surface area.
-
Solution: Thoroughly wash the polymer after synthesis to remove any residual catalyst. For ZnCl₂, washing with dilute hydrochloric acid followed by deionized water and an organic solvent is recommended.[6]
-
-
Inappropriate Activation Procedure: The process of removing residual solvent and unreacted monomers from the pores (activation) can cause pore collapse if not done carefully.
-
Solution: Activate the polymer under vacuum at an elevated temperature, but ensure the temperature is below the decomposition temperature of the polymer. A gradual increase in temperature is recommended.
-
Issue: Cracks and Shrinkage in the Polymer Monolith
Possible Causes and Solutions:
-
High Surface Tension of Pore Liquid: During conventional drying, the high surface tension of the solvent can cause significant stress on the pore walls, leading to cracks and shrinkage.
-
Solution: Employ supercritical drying to eliminate surface tension.[2] If supercritical drying is not available, freeze-drying (lyophilization) can be an alternative, although it may result in a different pore structure.
-
-
Rapid Solvent Evaporation: Fast removal of the solvent can create large pressure gradients within the porous network, causing structural damage.
-
Solution: If using vacuum drying, ensure a slow and gradual decrease in pressure.
-
-
Insufficient Solvent Exchange: If a high surface tension solvent is not completely replaced with a low surface tension solvent before drying, it can still cause damage to the structure.[1][3]
-
Solution: Perform a multi-step solvent exchange with a series of solvents of decreasing polarity and surface tension. Ensure each exchange step is long enough for complete diffusion.
-
Frequently Asked Questions (FAQs)
Q1: What is pore collapse and why is it a problem?
A1: Pore collapse is the irreversible contraction and closure of the pores within a porous material. It is a significant problem because the high surface area and accessible pore volume are the key features of porous organic polymers that make them useful for applications like gas storage, catalysis, and drug delivery. When pores collapse, the surface area is drastically reduced, and the material loses its desired functionality.
Q2: How does supercritical drying prevent pore collapse?
A2: Supercritical drying is a process where a substance is brought to a state where its liquid and gas phases are indistinguishable (the supercritical fluid state). In this state, there is no surface tension. By replacing the solvent within the pores of the polymer with a supercritical fluid (like CO₂) and then slowly releasing the pressure, the "solvent" can be removed as a gas without the destructive capillary forces that are present during conventional evaporation. This preserves the delicate porous architecture of the polymer.
Q3: What is the purpose of solvent exchange before supercritical drying?
A3: Solvent exchange is a critical preparatory step for supercritical drying for two main reasons:
-
Removal of Impurities: It removes unreacted monomers, catalysts, and other impurities from the pores that could otherwise compromise the final material's purity and performance.[1][2]
-
Solvent Miscibility: The solvent within the pores must be miscible with the supercritical fluid being used. For example, water is not miscible with supercritical CO₂, so it must be exchanged with an organic solvent like ethanol or acetone before CO₂ supercritical drying.[1][2][3]
Q4: What are the typical synthesis conditions for preparing a covalent triazine framework (CTF) from this compound?
A4: Two common methods are ionothermal synthesis and acid-catalyzed synthesis.
-
Ionothermal Synthesis: This method typically involves heating the this compound monomer with a molten salt catalyst, such as zinc chloride (ZnCl₂), in a sealed ampoule under vacuum. Reaction temperatures are generally in the range of 400-600°C.[4][5][6] The monomer-to-catalyst ratio and reaction time are critical parameters that influence the crystallinity and porosity of the resulting CTF.[6][7]
-
Acid-Catalyzed Synthesis: This method uses a strong Brønsted acid, like trifluoromethanesulfonic acid, to catalyze the trimerization of the nitrile groups at or near room temperature.[4] This approach is milder than ionothermal synthesis but may result in materials with lower surface areas.[4]
Q5: How can I tell if my porous organic polymer has a high surface area?
A5: The most common method for determining the surface area of a porous material is through gas sorption analysis, typically using nitrogen gas at 77 K. The data is then analyzed using the Brunauer-Emmett-Teller (BET) theory to calculate the specific surface area. A successful synthesis of a POP with a well-preserved porous structure will typically yield a Type I or Type IV nitrogen adsorption isotherm, indicative of a microporous or mesoporous material, respectively.
Data Presentation
Table 1: Comparison of Porosity Data for Covalent Triazine Frameworks (CTFs) with Different Drying Methods
| Monomer | Synthesis Method | Drying Method | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Reference |
| 1,3,5-Tricyanobenzene | Ionothermal (ZnCl₂) | Vacuum Oven | ~500 | Not Reported | [6][7] |
| 1,3,5-Tricyanobenzene | Ionothermal (ZnCl₂) | Not Specified | Up to 2000 | Not Reported | [6][7] |
| Generic POP | Not Specified | Supercritical CO₂ | Significantly Higher | Significantly Higher | [8] |
| Generic POP | Not Specified | Air Drying | Lower | Lower | [8] |
Experimental Protocols
Protocol 1: Ionothermal Synthesis of a Covalent Triazine Framework (CTF) from this compound
-
Materials: this compound, anhydrous zinc chloride (ZnCl₂).
-
Procedure: a. In a quartz ampoule, thoroughly mix this compound and anhydrous ZnCl₂ in a 1:1 molar ratio. b. Evacuate the ampoule to a high vacuum and seal it with a torch. c. Place the sealed ampoule in a programmable furnace. d. Heat the ampoule to 400°C at a rate of 5°C/min and hold for 48 hours. e. Allow the furnace to cool to room temperature naturally. f. Carefully break the ampoule and collect the resulting black solid. g. Grind the solid into a fine powder. h. Wash the powder with 1 M HCl solution, deionized water, and acetone to remove residual ZnCl₂ and unreacted monomer. i. Collect the product by filtration and dry it in a vacuum oven at 120°C overnight.
Protocol 2: Solvent Exchange for Porous Organic Polymers
-
Materials: As-synthesized porous organic polymer, a series of solvents (e.g., N,N-dimethylformamide (DMF), tetrahydrofuran (THF), acetone).
-
Procedure: a. After synthesis and initial washing, immerse the wet polymer powder in DMF and stir for 24 hours. b. Decant the DMF and replace it with fresh THF. Stir for another 24 hours. c. Repeat the solvent exchange with fresh THF two more times. d. Decant the THF and replace it with acetone. Stir for 24 hours. e. Repeat the solvent exchange with fresh acetone two more times. f. The polymer is now ready for supercritical drying.
Protocol 3: Supercritical CO₂ Drying
-
Apparatus: A supercritical fluid extractor.
-
Procedure: a. Place the solvent-exchanged polymer (in acetone) into the extraction vessel of the supercritical fluid extractor. b. Pressurize the vessel with liquid CO₂ to approximately 100 bar. c. Heat the vessel to 40-50°C to bring the CO₂ into the supercritical state. d. Flow supercritical CO₂ through the vessel to extract the acetone. The flow rate and duration will depend on the size of the sample and the extractor. e. After the acetone has been completely removed, slowly and isothermally depressurize the vessel to atmospheric pressure. f. The dry, highly porous polymer can then be collected.[2]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Improvement of Solvent Exchange for Supercritical Dried Aerogels [frontiersin.org]
- 3. elib.dlr.de [elib.dlr.de]
- 4. ac1.hhu.de [ac1.hhu.de]
- 5. Direct synthesis of covalent triazine-based frameworks (CTFs) through aromatic nucleophilic substitution reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Covalent Triazine Frameworks Prepared from 1,3,5-Tricyanobenzene | Functional Nanomaterials [bojdyslab.org]
- 8. Understanding fragility and engineering activation stability in two-dimensional covalent organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1,3,5-Tris(4-cyanophenyl)benzene for Industrial Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 1,3,5-Tris(4-cyanophenyl)benzene, a crucial building block in the development of advanced materials such as Covalent Organic Frameworks (COFs).[1]
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent and scalable method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of 1,3,5-trihalobenzene (typically 1,3,5-tribromobenzene) with 4-cyanophenylboronic acid.[2][3] This method is favored for its high yields, tolerance to a wide range of functional groups, and relatively mild reaction conditions.[4]
Q2: What are the critical parameters to control for a successful industrial-scale Suzuki-Miyaura synthesis?
A2: For a successful scale-up, the following parameters are critical:
-
Catalyst System: The choice of palladium precursor and ligand is crucial for achieving high catalytic activity and stability.
-
Reaction Temperature: Temperature control is essential to ensure complete reaction and minimize side reactions.
-
Base: The type and amount of base can significantly impact the reaction rate and yield.
-
Solvent System: A suitable solvent system is necessary to dissolve reactants and facilitate the reaction. Often, a two-phase system (e.g., an organic solvent with an aqueous base) is employed.
-
Purity of Reactants: High-purity starting materials are essential to avoid catalyst poisoning and the formation of impurities.
-
Inert Atmosphere: Maintaining an inert atmosphere (e.g., nitrogen or argon) is critical to prevent the degradation of the catalyst and sensitive reagents.[5]
Q3: How can the product, this compound, be purified after the reaction?
A3: Post-reaction, the product is typically isolated and purified through a series of steps which may include:
-
Extraction: The reaction mixture is often partitioned between an organic solvent and water to remove the inorganic base and salts.
-
Washing: The organic layer is washed with brine to remove residual water.
-
Drying: The organic layer is dried over an anhydrous salt like sodium sulfate.
-
Solvent Removal: The solvent is removed under reduced pressure.
-
Chromatography: The crude product is often purified by column chromatography on silica gel to separate it from unreacted starting materials, catalyst residues, and byproducts.
-
Recrystallization: For achieving high purity, recrystallization from a suitable solvent system can be employed.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst. | a. Ensure the palladium catalyst is active. Use a fresh batch or a pre-catalyst that is activated in situ. b. Degas the reaction mixture thoroughly to remove oxygen, which can deactivate the catalyst.[5] |
| 2. Poor quality of boronic acid. | a. Use high-purity 4-cyanophenylboronic acid. b. Consider using the corresponding boronic ester, which can be more stable. | |
| 3. Inefficient base. | a. Use a stronger or more soluble base (e.g., K₃PO₄, Cs₂CO₃). b. Ensure the base is finely powdered for better reactivity in solid-liquid systems. | |
| 4. Insufficient reaction temperature or time. | a. Increase the reaction temperature in increments. b. Monitor the reaction progress by TLC or LC-MS and extend the reaction time if necessary. | |
| Incomplete Reaction (Presence of starting materials) | 1. Insufficient catalyst loading. | a. Increase the catalyst loading incrementally (e.g., from 1 mol% to 3 mol%). |
| 2. Steric hindrance. | a. For sterically hindered substrates, consider using bulkier phosphine ligands (e.g., Buchwald ligands) to promote reductive elimination.[6] | |
| 3. Low solubility of reactants. | a. Choose a solvent system that provides good solubility for all reactants at the reaction temperature. b. Consider using a phase-transfer catalyst if a biphasic system is used. | |
| Presence of Dehalogenated Byproduct (Benzene derivative instead of coupled product) | 1. Presence of water or protic solvents. | a. Use anhydrous solvents and reagents. b. Minimize the amount of water if it is part of the solvent system. |
| 2. Reaction temperature is too high. | a. Lower the reaction temperature. | |
| Formation of Homocoupled Byproduct (Biphenyl derivative of 4-cyanophenylboronic acid) | 1. Presence of oxygen. | a. Thoroughly degas all solvents and the reaction mixture. Maintain a strict inert atmosphere throughout the reaction.[6] |
| 2. Inefficient transmetalation. | a. Ensure the base is effective in promoting the transmetalation step. | |
| Difficulty in Removing Palladium Residues from the Product | 1. Catalyst leaching into the product. | a. Use a heterogeneous catalyst that can be easily filtered off. b. Employ palladium scavengers (e.g., functionalized silica, activated carbon) during workup. c. Optimize the extraction and washing steps to remove soluble palladium species. |
Experimental Protocol: Suzuki-Miyaura Synthesis of this compound (Representative Lab-Scale)
This protocol is adapted from the synthesis of a structurally similar compound, 1,3,5-Tris(p-formylphenyl)benzene, and serves as a representative procedure.[7] Optimization for industrial scale is necessary.
Materials:
-
1,3,5-Tribromobenzene
-
4-Cyanophenylboronic acid
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Potassium carbonate (K₂CO₃)
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized and degassed
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 1,3,5-tribromobenzene (1 equivalent) and 4-cyanophenylboronic acid (3.3 equivalents).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the reactants.
-
Base Addition: Prepare a 2 M aqueous solution of potassium carbonate and add it to the reaction mixture.
-
Catalyst Addition: Under a nitrogen atmosphere, add bis(triphenylphosphine)palladium(II) dichloride (e.g., 3-5 mol%).
-
Reaction: Heat the mixture to reflux (approximately 65-70 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and add dichloromethane.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound as a solid.
-
Quantitative Data Summary
The following table summarizes representative quantitative data for Suzuki-Miyaura cross-coupling reactions for the synthesis of 1,3,5-triarylbenzenes. Note that specific conditions for the industrial-scale synthesis of this compound may vary and require optimization.
| Starting Material (Aryl Halide) | Boronic Acid | Catalyst | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1,3,5-Tribromobenzene | 4-Formylphenylboronic acid | PdCl₂(PPh₃)₂ | ~5.5 | K₂CO₃ | THF/Water | Reflux | 12 | 92 | [7] |
| 1,3,5-Tris(4-boromophenyl)benzene | Phenylboronic acid | Pd(PPh₃)₄ | Not specified | Not specified | Not specified | Not specified | Not specified | 67 (mono-substituted) | [8] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low product yield.
References
- 1. This compound | 382137-78-2 | Benchchem [benchchem.com]
- 2. article.sapub.org [article.sapub.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. reddit.com [reddit.com]
- 8. uwindsor.ca [uwindsor.ca]
Validation & Comparative
A Comparative Guide to 1,3,5-Tris(4-cyanophenyl)benzene-Based COFs and Their Counterparts
For Researchers, Scientists, and Drug Development Professionals
Covalent Organic Frameworks (COFs) have emerged as a promising class of porous crystalline materials with tailorable functionalities, making them prime candidates for applications ranging from gas storage and separation to catalysis and drug delivery. Among the diverse array of COF building blocks, 1,3,5-Tris(4-cyanophenyl)benzene (TCB) has garnered significant attention for the synthesis of highly stable, nitrogen-rich triazine-based COFs. This guide provides an objective comparison of the performance of TCB-based COFs with other prominent classes of COFs, namely imine-linked and boronate ester-linked COFs, supported by experimental data.
Performance at a Glance: A Tabular Comparison
The following tables summarize key performance metrics for representative examples of TCB-based triazine COFs, imine-linked COFs, and boronate ester-linked COFs. It is important to note that these values are compiled from various literature sources and may have been obtained under different experimental conditions. Direct comparison should, therefore, be made with this in mind.
Table 1: Comparison of Porosity and Surface Area
| COF Type | Specific Example | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size (nm) |
| TCB-based Triazine COF | CTF-1 (from TCB) | ~500 - 2000[1] | 0.17 - 0.34[1] | Microporous[1] |
| Imine-linked COF | HHU-COF-1 | 2352[2] | 0.78[2] | Micro-mesoporous |
| Boronate ester-linked COF | COF-5 | ~1590 | 0.98 | 2.7 |
Table 2: Comparison of Thermal Stability
| COF Type | Specific Example | Decomposition Temperature (°C) | Atmosphere |
| TCB-based Triazine COF | CTF-1 | >400 | N₂ |
| Imine-linked COF | COF-300 | ~490[2] | N₂ |
| Boronate ester-linked COF | COF-5 | up to 600 | N₂ |
Table 3: Comparison of Application-Specific Performance (CO₂ Adsorption)
| COF Type | Specific Example | CO₂ Uptake (mmol/g) at 273 K, 1 bar |
| TCB-based Triazine COF | CTF-1 | ~2.5 |
| Imine-linked COF | HHU-COF-2 | 1.74[2] |
| Boronate ester-linked COF | COF-102 | ~19.6 |
In-Depth Analysis of Performance
1. Porosity and Surface Area:
-
TCB-based Triazine COFs (CTFs): These COFs, formed through the ionothermal trimerization of nitriles, can exhibit a wide range of BET surface areas, from approximately 500 to over 2000 m²/g, depending on the synthesis conditions such as temperature and the monomer-to-catalyst ratio.[1] Higher temperatures during synthesis can lead to more amorphous materials with larger surface areas.[1]
-
Imine-linked COFs: This class of COFs, formed by the condensation of amines and aldehydes, often demonstrates very high surface areas. For instance, HHU-COF-1, which incorporates a triazine node, boasts a BET surface area of 2352 m²/g.[2] The reversible imine linkage allows for effective error correction during synthesis, leading to highly crystalline and porous structures.
-
Boronate ester-linked COFs: As the pioneering class of COFs, boronate ester-linked COFs like COF-5 exhibit good surface areas, typically in the range of 700 to 1600 m²/g. The reversible formation of boronate esters from boronic acids and diols is key to their crystalline nature.
2. Thermal Stability:
-
TCB-based Triazine COFs: The triazine linkage is exceptionally stable due to its aromatic nature, affording these COFs high thermal stability, with decomposition temperatures often exceeding 400 °C in an inert atmosphere.
-
Imine-linked COFs: Imine-linked COFs also exhibit robust thermal stability, with materials like COF-300 being stable up to 490 °C.[2]
-
Boronate ester-linked COFs: Boronate ester-based COFs are renowned for their exceptional thermal stability, with some members of this class being stable up to 600 °C. However, they are generally more susceptible to hydrolysis compared to triazine and imine-linked COFs.
3. Chemical Stability:
-
TCB-based Triazine COFs: The covalent triazine framework is highly resistant to a wide range of organic solvents, as well as acidic and basic conditions, making them suitable for applications in harsh chemical environments.
-
Imine-linked COFs: Imine-linked COFs generally possess good chemical stability, particularly in organic solvents. However, the imine bond can be susceptible to hydrolysis under strongly acidic or basic aqueous conditions.
-
Boronate ester-linked COFs: The primary drawback of boronate ester-linked COFs is their sensitivity to water, which can lead to the hydrolysis of the boronate ester linkages and a loss of crystallinity and porosity.
4. Catalytic Performance:
-
TCB-based Triazine COFs: The nitrogen-rich triazine rings in these COFs can act as active sites for catalysis. For example, they have shown promise as metal-free catalysts for the oxidative coupling of amines to imines and in photocatalytic applications.
-
Imine-linked COFs: The imine nitrogens and the tunable pore environment of these COFs make them versatile platforms for catalysis. Functionalization of the aromatic linkers can introduce a variety of catalytic sites.
-
Boronate ester-linked COFs: While less explored for catalysis compared to their nitrogen-containing counterparts, the pores of boronate ester-linked COFs can be functionalized with catalytic moieties.
Experimental Protocols
1. Thermogravimetric Analysis (TGA) for Thermal Stability:
-
Objective: To determine the decomposition temperature of the COF.
-
Method: A small amount of the dried COF sample (typically 5-10 mg) is placed in a TGA pan (e.g., alumina or platinum). The sample is heated at a constant rate (e.g., 10 °C/min) under a continuous flow of an inert gas (e.g., nitrogen or argon) to a final temperature (e.g., 800-1000 °C). The mass of the sample is continuously monitored as a function of temperature. The decomposition temperature is typically identified as the onset temperature of significant mass loss.
2. Brunauer-Emmett-Teller (BET) Analysis for Surface Area and Porosity:
-
Objective: To determine the specific surface area, pore volume, and pore size distribution of the COF.
-
Method: A known mass of the COF sample is first degassed under vacuum at an elevated temperature (e.g., 120-150 °C) for several hours to remove any adsorbed moisture and solvent.[3] The degassed sample is then cooled to liquid nitrogen temperature (77 K), and nitrogen gas is introduced at controlled pressures. The amount of nitrogen adsorbed at different relative pressures (P/P₀) is measured. The BET equation is applied to the adsorption data in the relative pressure range of 0.05 to 0.35 to calculate the specific surface area.[1] The total pore volume is typically determined from the amount of gas adsorbed at a relative pressure close to 1. The pore size distribution can be calculated using methods such as the Barrett-Joyner-Halenda (BJH) analysis.[3]
Visualizing the Synthesis and Comparison
References
Validating the Molecular Structure of 1,3,5-Tris(4-cyanophenyl)benzene: A Comparative Guide to Characterization Techniques
The precise structural elucidation of novel compounds is a cornerstone of chemical research and drug development. For complex molecules such as 1,3,5-Tris(4-cyanophenyl)benzene, a multi-faceted analytical approach is imperative to unambiguously confirm its identity, purity, and three-dimensional arrangement. While single-crystal X-ray crystallography stands as the definitive method for determining solid-state structure, a comprehensive validation relies on a suite of spectroscopic techniques.
This guide provides a comparative overview of the key analytical methods used to validate the structure of this compound, offering insights into the type of data each technique provides and the experimental protocols involved. While a specific single-crystal X-ray structure for this compound is not publicly available, this guide will use data from a closely related analogue, 1,3,5-Tris(4-bromophenyl)benzene, to illustrate the power of the crystallographic technique.
Comparative Analysis of Structural Validation Techniques
A combination of analytical methods is essential for a thorough structural validation. Each technique offers unique insights into the molecular architecture, from connectivity to the precise spatial arrangement of atoms.
| Analytical Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Provides the definitive three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. | Unambiguous determination of molecular structure and stereochemistry. | Requires a suitable single crystal, which can be challenging to grow. The solid-state conformation may differ from the solution-state. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Determines the chemical environment of hydrogen and carbon atoms, revealing the connectivity and symmetry of the molecule. | Provides detailed information about the molecular skeleton and the electronic environment of atoms. | Does not provide direct information on bond lengths or angles. Can be complex to interpret for large molecules. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies. | Rapid and sensitive method for confirming the presence of key functional groups (e.g., C≡N stretch). | Provides limited information about the overall molecular structure and connectivity. |
| High-Resolution Mass Spectrometry (HRMS) | Determines the exact molecular weight of the compound, allowing for the confirmation of its elemental composition. | Highly accurate determination of molecular formula. | Does not provide information about the arrangement of atoms within the molecule (isomerism). |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are typical protocols for the key experiments discussed.
Single-Crystal X-ray Crystallography (Illustrated with 1,3,5-Tris(4-bromophenyl)benzene)
-
Crystal Growth : Single crystals of 1,3,5-Tris(4-bromophenyl)benzene suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution in an appropriate solvent system, such as a mixture of dichloromethane and hexane.
-
Data Collection : A suitable crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated.
-
Structure Solution and Refinement : The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added.
-
Data Acquisition : The NMR spectra are acquired on a spectrometer operating at a specific frequency (e.g., 400 MHz for ¹H and 100 MHz for ¹³C).
-
Data Processing : The acquired free induction decay (FID) is Fourier-transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced to the TMS signal (0 ppm).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation : A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition : The FTIR spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or KBr pellet) is recorded and automatically subtracted from the sample spectrum.
-
Data Analysis : The positions and intensities of the absorption bands are analyzed to identify characteristic functional group vibrations. For this compound, a strong absorption band around 2220-2230 cm⁻¹ is expected for the C≡N stretching vibration.
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation : A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., acetonitrile or methanol).
-
Data Acquisition : The sample is introduced into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). The mass-to-charge ratio (m/z) of the molecular ion is measured with high accuracy.
-
Data Analysis : The experimentally determined exact mass is compared to the calculated exact mass for the proposed molecular formula (C₂₇H₁₅N₃ for this compound) to confirm the elemental composition.
Visualization of the Validation Workflow
The following diagram illustrates the logical workflow for the structural validation of a synthesized compound like this compound.
Caption: Workflow for the structural validation of this compound.
Comparative study of different synthetic routes for 1,3,5-Tris(4-cyanophenyl)benzene
For Researchers, Scientists, and Drug Development Professionals
1,3,5-Tris(4-cyanophenyl)benzene (TCPB) is a key building block in the synthesis of advanced materials, including metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), with potential applications in gas storage, catalysis, and drug delivery. The efficient synthesis of TCPB is therefore of significant interest. This guide provides a comparative overview of the primary synthetic routes to TCPB, presenting quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers in selecting the most suitable method for their needs.
Comparative Analysis of Synthetic Routes
The synthesis of this compound is predominantly achieved through three distinct strategies: Suzuki-Miyaura cross-coupling, acid-catalyzed cyclotrimerization, and palladium-catalyzed cyanation of a halo-substituted precursor. Each method offers a unique set of advantages and disadvantages in terms of yield, reaction conditions, and substrate availability.
| Synthetic Route | Starting Materials | Key Reagents & Catalyst | Reaction Time | Yield (%) | Advantages | Disadvantages |
| Suzuki-Miyaura Coupling | 1,3,5-Tribromobenzene, 4-Cyanophenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 12 h | ~92% | High yield, good functional group tolerance.[1] | Requires pre-synthesis of the boronic acid derivative. |
| Cyclotrimerization | 4-Cyanoacetophenone | Thionyl chloride, Ethanol | 2.5 h | ~84% (for the bromo-analogue precursor) | Potentially atom-economical. | Can require harsh acidic conditions and high temperatures. |
| Palladium-Catalyzed Cyanation | 1,3,5-Tris(4-bromophenyl)benzene | Zn(CN)₂, Pd₂(dba)₃, dppf | 16 h | ~88% | Direct introduction of the cyano group.[2] | Use of toxic cyanide reagents.[3][4][5] |
Experimental Protocols
Suzuki-Miyaura Cross-Coupling
This method involves the palladium-catalyzed coupling of 1,3,5-tribromobenzene with 4-cyanophenylboronic acid.
Experimental Workflow:
Caption: Suzuki-Miyaura Synthesis of TCPB.
Protocol:
A mixture of 1,3,5-tribromobenzene, 4-cyanophenylboronic acid, and a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride is dissolved in a suitable solvent system like tetrahydrofuran and water.[1] An aqueous solution of a base, typically potassium carbonate, is added. The mixture is then refluxed under an inert atmosphere for approximately 12 hours.[1] After cooling, the product is extracted with an organic solvent like dichloromethane, and the combined organic layers are dried and concentrated. The crude product is purified by column chromatography to yield this compound.[1]
Acid-Catalyzed Cyclotrimerization
This route involves the self-condensation of 4-cyanoacetophenone in the presence of an acid catalyst to form the central 1,3,5-triphenylbenzene core.
Experimental Workflow:
Caption: Cyclotrimerization Synthesis of TCPB.
Protocol:
Palladium-Catalyzed Cyanation
This method involves the direct conversion of a halo-substituted precursor, such as 1,3,5-Tris(4-bromophenyl)benzene, to TCPB using a cyanide source and a palladium catalyst.
Experimental Workflow:
References
- 1. 1,3,5-Tris(p-formylphenyl)benzene synthesis - chemicalbook [chemicalbook.com]
- 2. Pd Catalyzed Cyanation [commonorganicchemistry.com]
- 3. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
A Comparative Guide to the Photocatalytic Activity of 1,3,5-Tris(4-cyanophenyl)benzene-Derived Materials
Introduction
1,3,5-Tris(4-cyanophenyl)benzene (TCPB) is a planar, C3-symmetric aromatic molecule that serves as a critical building block in the field of materials science.[1] Its distinct triangular geometry and peripherally located cyano functional groups make it an ideal precursor for the bottom-up synthesis of highly ordered, porous crystalline polymers known as Covalent Organic Frameworks (COFs).[1] The nitrile groups of TCPB are particularly useful for forming nitrogen-rich heterocyclic linkages, such as triazine rings, resulting in COFs with exceptional thermal stability, permanent porosity, and tunable electronic properties.[2]
These TCPB-derived materials, particularly triazine-based COFs, are emerging as a promising class of metal-free heterogeneous photocatalysts. Their extended π-conjugated systems allow for efficient light absorption across the visible spectrum, while the ordered porous structure facilitates reactant diffusion and provides a high density of active sites. This guide provides a benchmark comparison of the photocatalytic performance of TCPB-based materials against other alternatives in key applications, supported by experimental data and detailed methodologies.
Data Presentation: Performance Benchmarking
The photocatalytic efficiency of materials derived from TCPB is most prominently evaluated in three areas: hydrogen evolution from water, carbon dioxide (CO₂) reduction, and the degradation of organic dyes. The following tables summarize their performance in comparison to other notable photocatalysts.
Table 1: Photocatalytic Hydrogen Evolution Reaction (HER)
| Photocatalyst | Sacrificial Agent | Co-catalyst | Light Source | H₂ Evolution Rate (μmol g⁻¹ h⁻¹) | Reference |
| TFP-TPTPh COF (Triazine-based) | TEOA | None | UV-Vis | 2712 | [3] |
| N₃-COF (Triazine-based) | TEOA | Pt | Visible Light | 1703 | [4] |
| N₂-COF (Azine-linked) | TEOA | Cobaloxime | AM 1.5 (100 mW cm⁻²) | 782 | [5][6] |
| PTP-COF (Peripheral N) | TEOA | Pt | Visible Light | 83.8 | [4] |
| N₀-COF (No central N) | TEOA | Pt | Visible Light | 23 | [4] |
| CTF-HUST-A1 | TEOA | Pt | Not Specified | 9200 | [7] |
| g-C₃N₄ (benchmark) | TEOA | Pt | Visible Light | ~100-500 (Typical) | [4] |
TEOA: Triethanolamine
Table 2: Photocatalytic CO₂ Reduction
| Photocatalyst | Sacrificial Agent | Photosensitizer / Co-catalyst | Main Product(s) | Performance Metric | Reference |
| CTF/g-C₃N₄ Composite | TEOA | Co(bpy)₃Cl₂ | CO | 99% selectivity | [8] |
| Zn-doped COF | Water | None | CO | 152.5 μmol g⁻¹ h⁻¹ | [9] |
| Co(II)-Triazine Complex | BIH / TEOA | Ir(ppy)₃ | CO | TON = 89 | [10] |
| K-doped g-C₃N₄ | Water Vapor | None | CO | 9.86 μmol g⁻¹ h⁻¹ | [9] |
| F-doped BCN | Water | None | CO | 155 μmol g⁻¹ h⁻¹ | [9] |
BIH: 1,3-dimethyl-2-phenyl-2,3-dihydro-1H-benzo[d]imidazole; TON: Turnover Number
Table 3: Photocatalytic Organic Dye Degradation
| Photocatalyst | Target Dye | Light Source | Degradation Efficiency / Rate | Time | Reference |
| TFP-TPTPh COF | Rhodamine B | Not Specified | k = 4.1 x 10⁻² min⁻¹ | - | [3] |
| Co(II)-based Polymer 1 | Methylene Blue | Not Specified | ~95% | 140 min | [11] |
| Co(II)-based Polymer 2 | Methylene Blue | Not Specified | ~90% | 140 min | [11] |
| g-C₃N₄/CoFe₂O₄ Composite | Methylene Blue | Sunlight | ~98% | 120 min | [12] |
Experimental Protocols
Detailed and consistent methodologies are crucial for the accurate benchmarking of photocatalytic materials. Below are representative protocols for the synthesis of a TCPB-derived photocatalyst and its application in hydrogen evolution.
Protocol 1: Synthesis of a Triazine-Based Covalent Organic Framework
This protocol describes a general solvothermal synthesis of a triazine-based COF using a TCPB analogue and another amine-based linker.
-
Monomer Preparation: A boronic acid ester derivative of a triazine-core monomer (e.g., 2,4,6-tris[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,5-triazine) and a corresponding dibromo-linker are used.[13]
-
Reaction Setup: In a Schlenk flask, the triazine monomer (e.g., 1.5 mmol) and the dibromo-linker monomer (1.0 mmol) are mixed.
-
Solvent and Catalyst Addition: Anhydrous and degassed N,N-dimethylformamide (DMF) is added as the solvent, followed by an aqueous solution of potassium carbonate (K₂CO₃) as a base.[13] The mixture is degassed with nitrogen for 30 minutes.
-
Polycondensation: A palladium catalyst, such as Pd(PPh₃)₄, is added to the flask, and the mixture is heated at a specific temperature (e.g., 150 °C) under an inert atmosphere for 72 hours.
-
Workup and Purification: After cooling to room temperature, the resulting solid precipitate is collected by filtration.
-
Washing: The crude product is washed extensively with various solvents (e.g., DMF, water, acetone, and chloroform) using a Soxhlet extractor to remove unreacted monomers and catalyst residues.
-
Drying: The purified COF powder is dried in a vacuum oven at 120 °C overnight before characterization and use.
Protocol 2: Photocatalytic Hydrogen Evolution Assay
This protocol outlines a standard procedure for measuring photocatalytic H₂ evolution.
-
Catalyst Suspension: 10-25 mg of the COF photocatalyst is suspended in an aqueous solution (e.g., 100 mL).[13][14] The solution contains a sacrificial electron donor, typically 10% (v/v) triethanolamine (TEOA).[13]
-
Co-catalyst Loading (if applicable): For in-situ deposition of a platinum co-catalyst, a specific amount of an aqueous H₂PtCl₆ solution (e.g., to achieve 3 wt% Pt) is added to the suspension.[13]
-
Reactor Setup: The suspension is placed in a sealed quartz reactor connected to a closed gas circulation system.
-
Degassing: The reactor is thoroughly purged with an inert gas (e.g., Argon or Nitrogen) for at least 30 minutes to remove all oxygen.
-
Irradiation: The reaction is initiated by irradiating the suspension with a light source, such as a 300 W Xenon lamp equipped with a cutoff filter (e.g., λ > 420 nm for visible light).[13] The temperature of the reactor is maintained at a constant value (e.g., 25 °C) using a circulating water bath.[14]
-
Gas Analysis: The evolved gases in the headspace are periodically sampled and analyzed by an online gas chromatograph (GC) equipped with a Thermal Conductivity Detector (TCD) to quantify the amount of hydrogen produced.[14]
Mandatory Visualization
Diagram 1: General Mechanism of Heterogeneous Photocatalysis
Caption: General mechanism of semiconductor photocatalysis.
Diagram 2: Synthesis Workflow for a Triazine-based COF
Caption: Workflow for the synthesis of a Covalent Organic Framework (COF).
Diagram 3: Experimental Setup for Photocatalytic Hydrogen Evolution
Caption: Schematic of a typical setup for photocatalytic H₂ evolution experiments.
References
- 1. This compound | 382137-78-2 | Benchchem [benchchem.com]
- 2. ossila.com [ossila.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Single-Site Photocatalytic H2 Evolution from Covalent Organic Frameworks with Molecular Cobaloxime Co-Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Structure and Photocatalytic Dye Degradation Ability of Co(II)-Based Coordination Polymers | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Photocatalytic hydrogen evolution experiment [bio-protocol.org]
Unveiling the Potential of 1,3,5-Tris(4-cyanophenyl)benzene: A Comparative Guide Supported by DFT Calculations and Experimental Findings
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 1,3,5-Tris(4-cyanophenyl)benzene (TCPB) and its analogues, validating their potential in photocatalysis and anticancer applications through a blend of theoretical calculations and experimental data. This document delves into the electronic properties, synthesis, and performance of TCPB and its derivatives, offering a valuable resource for the rational design of novel materials and therapeutics.
At a Glance: Comparing Core Molecules
To understand the structure-property relationships that govern the diverse applications of these molecules, a comparative analysis of their electronic properties is essential. Density Functional Theory (DFT) calculations provide valuable insights into the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are critical in predicting the photophysical behavior and reactivity of these compounds.
| Molecule | Application Focus | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| This compound (TCPB) | Photocatalysis | -6.87 | -2.77 | 4.10 |
| 1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB) | Anticancer | -0.257 | -0.0852 | 0.1718[1] |
| Benzonitrile (linker for CTF-1) | Photocatalysis | N/A | N/A | ~2.95 (Optical Gap of CTF-1) |
Note: DFT values can vary based on the computational method and basis set used. The values for H3BTB were reported from calculations using the B3LYP functional and a 6-31G basis set[1].*
In-Depth Analysis: From Photocatalysis to Anticancer Activity
This section provides a detailed examination of TCPB and its carboxylated analogue, H3BTB, in their respective fields of application.
This compound (TCPB) in Photocatalysis
TCPB is a key building block in the synthesis of Covalent Organic Frameworks (COFs), particularly those with applications in photocatalytic hydrogen evolution[2][3]. The nitrogen-rich triazine-based frameworks derived from TCPB exhibit promising light-absorbing properties and chemical stability, making them suitable candidates for converting solar energy into chemical energy[2].
The performance of COFs derived from different aromatic linkers highlights the importance of the molecular building block's electronic structure. The following table compares the hydrogen evolution rate (HER) of a Covalent Triazine-based Framework (CTF) constructed with a benzonitrile linker (structurally related to TCPB) to other CTFs with different linkers.
| Covalent Triazine Framework (CTF) Linker | Hydrogen Evolution Rate (μmol g⁻¹ h⁻¹) |
| Benzonitrile (CTF-1) | 265 |
| Biphenylene (CTF-2) | ~3000 |
| Thiophene (CTF-15) | ~3000 |
Data for CTF-2 and CTF-15 are from the same study for comparative purposes.
This comparison underscores that while benzonitrile-based CTFs are active, further structural modifications to the linker, such as extending the π-conjugation, can significantly enhance photocatalytic efficiency.
The following diagram illustrates a typical workflow for assessing the photocatalytic hydrogen evolution of a COF.
1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB) in Anticancer Research
The carboxylated derivative of TCPB, 1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB), has been investigated for its potential as an anticancer agent[1]. DFT calculations and experimental studies suggest that H3BTB interacts with DNA, potentially disrupting its function and leading to cancer cell death.
Experimental studies have demonstrated the cytotoxic effects of H3BTB against various cancer cell lines.
| Cell Line | Cancer Type | IC50 (μM) |
| MCF-7 | Breast Cancer | ~12-18 |
| HeLa | Cervical Cancer | ~12-18 |
These results indicate that H3BTB exhibits notable anticancer activity at micromolar concentrations.
The anticancer activity of H3BTB is believed to stem from its ability to bind to the minor groove of DNA, leading to the unwinding of the DNA helix[1]. This interaction is thought to trigger apoptotic pathways within the cancer cells. Molecular docking studies have suggested that H3BTB may interact with key proteins involved in apoptosis, such as caspase-3, p53, and NF-κB[1].
The following diagram illustrates the proposed signaling pathway for H3BTB-induced apoptosis.
Experimental Protocols
For the validation of these findings, detailed experimental methodologies are crucial.
Synthesis of this compound (TCPB) via Suzuki-Miyaura Coupling
A common synthetic route to TCPB involves the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
1,3,5-Tribromobenzene
-
4-Cyanophenylboronic acid
-
Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., Potassium carbonate)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
To a reaction flask, add 1,3,5-tribromobenzene, 4-cyanophenylboronic acid, and the base.
-
Degas the mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 20-30 minutes.
-
Add the palladium catalyst to the mixture.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Spectrophotometric DNA Binding Analysis of H3BTB
This protocol outlines the procedure to study the interaction of H3BTB with DNA using UV-visible spectrophotometry[1].
Materials:
-
1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB)
-
Herring sperm DNA (HS-DNA)
-
Tris-HCl buffer
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Prepare a stock solution of H3BTB in DMSO.
-
Prepare a stock solution of HS-DNA in Tris-HCl buffer. The purity of the DNA should be checked by measuring the absorbance ratio at 260/280 nm (should be > 1.8).
-
Perform a UV-Vis titration by keeping the concentration of H3BTB constant while varying the concentration of HS-DNA.
-
Record the UV-Vis absorption spectra of H3BTB in the absence and presence of increasing concentrations of HS-DNA at room temperature.
-
Analyze the changes in the absorption spectra (hypochromism or hyperchromism and any red or blue shifts in the maximum absorption wavelength) to determine the binding mode and calculate the binding constant.
Conclusion
This comparative guide demonstrates the versatility of the this compound scaffold and its derivatives. Through DFT calculations and experimental validation, we have highlighted its potential in photocatalysis and, with functional group modification, in anticancer applications. The provided data and protocols offer a solid foundation for researchers to further explore and optimize these promising molecules for a range of scientific and therapeutic purposes. Future work should focus on expanding the library of derivatives and exploring their efficacy in more complex biological systems and advanced material applications.
References
A Comparative Guide to Defect Characterization in Porous Frameworks: 1,3,5-Tris(4-cyanophenyl)benzene-based Covalent Triazine Frameworks vs. UiO-66
For researchers, scientists, and drug development professionals, understanding and characterizing defects in porous materials such as Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) is critical for tailoring their properties for applications ranging from gas storage and separation to catalysis and drug delivery. This guide provides a comparative analysis of defect characterization in a 1,3,5-Tris(4-cyanophenyl)benzene-based covalent triazine framework (CTF) and the well-studied MOF, UiO-66.
Defects, such as missing linkers or entire cluster nodes, can significantly influence the physicochemical properties of these materials, including their porosity, stability, and catalytic activity. Therefore, precise characterization of these imperfections is paramount. This guide outlines the synthesis of these materials with intentionally introduced defects and details the key experimental techniques used to quantify and understand these structural imperfections.
Comparative Analysis of Defective Frameworks
The following tables summarize the key properties of a representative this compound-based CTF, often referred to as CTF-1, and the zirconium-based MOF, UiO-66, both with and without significant defect concentrations. The data presented is a compilation from various studies to provide a comparative overview.
| Material | Synthesis Precursors | Predominant Defect Type | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Reference for Defect-Rich Synthesis |
| CTF-1 (Low Defect) | This compound | Missing linker/nitrile groups | ~500 | ~0.34 | [1][2] |
| CTF-1 (High Defect/Amorphous) | This compound | Significant missing linkers, structural disorder | ~2000 | Not Reported | [1][2] |
| UiO-66 (Low Defect) | Zirconium tetrachloride, Terephthalic acid | Missing linker | ~1100-1385 | ~0.4-0.57 | [3][4] |
| UiO-66 (High Defect) | Zirconium tetrachloride, Terephthalic acid, Modulator (e.g., Formic Acid) | Missing linker and/or missing cluster | ~1450-1827 | ~0.57 | [3][5] |
Experimental Protocols for Defect Characterization
Accurate characterization of defects requires a combination of analytical techniques. Below are detailed methodologies for three key experiments.
Powder X-ray Diffraction (PXRD) for Crystallinity and Phase Purity
PXRD is a fundamental technique to assess the long-range order and crystallinity of the frameworks. The presence of defects can lead to peak broadening and a decrease in peak intensity.
Methodology:
-
Sample Preparation: A small amount of the dried framework powder is gently packed into a sample holder, ensuring a flat and level surface.
-
Data Collection:
-
The sample is mounted in a powder X-ray diffractometer.
-
Data is typically collected using Cu Kα radiation (λ = 1.5406 Å).
-
The diffraction pattern is recorded over a 2θ range of 2° to 50° with a step size of 0.02°.
-
-
Data Analysis:
-
The experimental diffraction pattern is compared to a simulated pattern from an ideal crystal structure.
-
A decrease in the intensity of the diffraction peaks, particularly at higher 2θ values, and an increase in the peak full width at half maximum (FWHM) can indicate a higher concentration of defects and reduced crystallinity.
-
For more quantitative analysis, Rietveld refinement can be performed using software like GSAS-II or FullProf. This involves fitting the entire experimental diffraction pattern to a calculated profile based on a structural model, allowing for the refinement of lattice parameters, peak profiles, and potentially, site occupancies to model defects.
-
Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy for Local Structure
Solid-state NMR, particularly 13C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR, provides insight into the local chemical environment of the carbon atoms within the framework, allowing for the identification of incomplete reactions or missing linkers.
Methodology:
-
Sample Preparation: The dry powder sample is packed into a zirconia rotor (e.g., 4 mm diameter).
-
Data Acquisition:
-
The rotor is inserted into the solid-state NMR probe.
-
13C CP/MAS NMR spectra are acquired on a spectrometer operating at a suitable magnetic field strength (e.g., 9.4 T).
-
Typical experimental parameters include a MAS rate of 10-15 kHz, a contact time of 2 ms, and a recycle delay of 5 s.
-
High-power proton decoupling is applied during acquisition to enhance resolution.
-
-
Data Analysis:
-
The resulting spectrum is processed with appropriate line broadening and baseline correction.
-
The presence of signals corresponding to unreacted functional groups (e.g., nitrile carbons in the CTF precursor or carboxylate carbons in the UiO-66 linker) can indicate the presence of missing linker defects.
-
The relative integration of these signals compared to the signals from the framework can provide a semi-quantitative estimate of the defect concentration.
-
Gas Adsorption Analysis for Porosity
Gas physisorption, typically using nitrogen at 77 K, is used to determine the specific surface area and pore size distribution of the material. An increase in porosity compared to the ideal structure can be an indicator of missing linker or cluster defects.
Methodology:
-
Sample Preparation: A known mass of the framework material (typically 50-100 mg) is placed in a sample tube.
-
Degassing: The sample is degassed under high vacuum (e.g., <10⁻⁵ mbar) at an elevated temperature (e.g., 150-200 °C) for several hours to remove any guest molecules from the pores.
-
Isotherm Measurement:
-
The sample tube is transferred to the analysis port of a gas adsorption analyzer.
-
The nitrogen adsorption and desorption isotherms are measured at 77 K over a range of relative pressures (P/P₀) from approximately 10⁻⁷ to 1.
-
-
Data Analysis:
-
The Brunauer-Emmett-Teller (BET) equation is applied to the adsorption data in the relative pressure range of 0.05 to 0.3 to calculate the specific surface area.[6]
-
The total pore volume is typically estimated from the amount of gas adsorbed at a relative pressure close to 1 (e.g., P/P₀ = 0.99).
-
The pore size distribution can be calculated from the adsorption or desorption branch of the isotherm using methods such as the Barrett-Joyner-Halenda (BJH) method or more advanced non-local density functional theory (NLDFT) models.[6] An increase in the BET surface area and pore volume compared to the theoretical values for a defect-free structure can indicate the presence of defects.
-
Visualizing Defect Characterization Workflows
The following diagrams illustrate the logical flow of synthesis and characterization of defective frameworks.
Figure 1: General workflow for the synthesis and characterization of defective porous frameworks.
Figure 2: Logical relationship for comparing defect characterization between CTF-1 and UiO-66.
References
- 1. escholarship.org [escholarship.org]
- 2. researchgate.net [researchgate.net]
- 3. xray.cz [xray.cz]
- 4. researchgate.net [researchgate.net]
- 5. BET Surface Area Analysis & BJH Pore Size & Volume Analysis Technique | Lucideon [lucideon.com]
- 6. Applicability of the BET method for determining surface areas of microporous metal-organic frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Porous Polymers: 1,3,5-Tris(4-cyanophenyl)benzene vs. Triazine-Based Monomers
The synthesis of porous organic polymers (POPs) is a rapidly advancing field, driven by their potential applications in gas storage, separation, and catalysis. A key monomer in this field is 1,3,5-Tris(4-cyanophenyl)benzene (TCPB), valued for its trigonal planar geometry which can lead to highly ordered, crystalline covalent organic frameworks (COFs). However, achieving reproducible synthesis of these materials can be challenging. This guide provides a comparative analysis of the synthesis of porous polymers using TCPB and alternative triazine-based monomers, focusing on reproducibility, performance, and experimental protocols.
Reproducibility of Synthesis
The reproducible synthesis of porous polymers, particularly crystalline COFs, is a significant challenge. The final properties of the material, such as crystallinity, porosity, and surface area, are highly sensitive to subtle variations in reaction conditions.
This compound (TCPB)-Based Polymers:
The C3 symmetry and planarity of TCPB make it an ideal building block for creating predictable, ordered porous structures.[1] However, the synthesis of highly crystalline COFs from TCPB is often difficult to reproduce. Factors influencing reproducibility include:
-
Reaction Kinetics: The rate of polymerization needs to be carefully controlled to allow for the formation of a crystalline, rather than an amorphous, network. Rapid precipitation can lead to disordered materials with low surface areas.
-
Solvent System: The choice of solvent is crucial as it affects monomer solubility and influences the nucleation and growth of the polymer network.
-
Catalyst: The type and concentration of the catalyst can significantly impact the reaction rate and the reversibility of the bond formation, which is essential for error correction and crystallization.
-
Post-Synthesis Activation: The process of removing solvent from the pores without causing the framework to collapse is a critical and often challenging step that can affect the final porosity and reproducibility.
Triazine-Based Polymers:
Porous polymers synthesized from 1,3,5-triazine derivatives offer a viable alternative to benzene-based systems.[2][3] Triazine-based networks have been reported to exhibit comparable or even superior performance in some applications, such as CO2 capture.[2] In terms of reproducibility, triazine-based syntheses can present similar challenges to those of TCPB-based polymers, as the fundamental principles of controlling polymerization and crystallization remain the same. However, the different reactivity of the triazine core compared to a benzene core can sometimes offer advantages in controlling the reaction.
Performance Comparison
The performance of porous polymers is typically evaluated based on their surface area, pore volume, and application-specific metrics like gas uptake capacity. The following tables summarize representative performance data for porous polymers synthesized from TCPB- and triazine-based monomers.
Table 1: Performance Data of Porous Polymers from this compound Derivatives
| Polymer Name/Type | Synthesis Method | BET Surface Area (m²/g) | Pore Volume (cm³/g) | CO2 Uptake | Reference |
| CTF-1 (from TCPB) | Ionothermal trimerization of nitriles | 1266 | 0.85 | 51 cm³/g (273 K, 1 bar) | [4] |
| Azo-B-P1 (from TNPB*) | Reductive homocoupling | 351 | - | - | [3][5] |
*TNPB: 1,3,5-Tris(4-nitrophenyl)benzene, a derivative of the TCPB core structure.
Table 2: Performance Data of Porous Polymers from Triazine-Based Monomers
| Polymer Name/Type | Synthesis Method | BET Surface Area (m²/g) | Pore Volume (cm³/g) | CO2 Uptake | Reference |
| TNCMP-2 | Sonogashira-Hagihara cross-coupling | 995 | - | 1.45 mmol/g (298 K, 1 bar) | [2] |
| T-POP1 | Polycondensation | 239.6 | - | - | [6] |
| T-POP2 | Polycondensation | 139.2 | - | - | [6] |
| T-POP3 | Polycondensation | 287.4 | - | - | [6] |
| AZO-T-P2 | Reductive homocoupling | 351 | - | - | [3][5] |
| T-CMP-1 | Polycondensation | - | - | High H₂ evolution rate | [7] |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for improving the reproducibility of porous polymer synthesis. Below are representative protocols for the synthesis of porous polymers from both TCPB- and triazine-based monomers.
Protocol 1: Synthesis of a Covalent Triazine Framework (CTF) from this compound (TCPB)
This protocol is based on the ionothermal trimerization of the nitrile groups in TCPB.
Materials:
-
This compound (TCPB)
-
Zinc chloride (ZnCl₂)
-
Anhydrous conditions
Procedure:
-
In a glovebox, thoroughly mix this compound and a molar excess of zinc chloride in a quartz ampoule.
-
Evacuate and seal the ampoule under vacuum.
-
Heat the ampoule in a furnace at 400 °C for 48 hours.
-
After cooling to room temperature, carefully open the ampoule.
-
Wash the resulting solid product extensively with dilute hydrochloric acid, water, and then acetone to remove the zinc chloride and any unreacted monomer.
-
Dry the polymer under vacuum at 150 °C to obtain the final porous material.
Protocol 2: Synthesis of a Triazine-Based Conjugated Microporous Polymer (TNCMP) via Sonogashira-Hagihara Cross-Coupling
This protocol describes the synthesis of a triazine-based polymer using a palladium-catalyzed cross-coupling reaction.
Materials:
-
2,4,6-Tris(4-ethynylphenyl)-1,3,5-triazine
-
1,4-Diiodobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Toluene and triethylamine (degassed)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 2,4,6-tris(4-ethynylphenyl)-1,3,5-triazine, 1,4-diiodobenzene, palladium(II) acetate, triphenylphosphine, and copper(I) iodide.
-
Add a degassed mixture of toluene and triethylamine (2:1 v/v) to the flask.
-
Heat the reaction mixture at 90 °C for 72 hours under an inert atmosphere.
-
After cooling, collect the precipitate by filtration.
-
Wash the solid product with chloroform, methanol, and acetone.
-
Purify the polymer by Soxhlet extraction with methanol for 24 hours.
-
Dry the polymer under vacuum at 120 °C.
Visualizing Synthetic Pathways and Comparisons
Diagram 1: Synthetic Pathway for a TCPB-based Covalent Triazine Framework
Caption: Synthesis of a CTF from TCPB via ionothermal trimerization.
Diagram 2: Synthetic Pathway for a Triazine-based Conjugated Microporous Polymer
Caption: Sonogashira-Hagihara synthesis of a triazine-based CMP.
Diagram 3: Logical Comparison of Monomers
Caption: Comparison of TCPB and triazine-based monomers.
References
- 1. This compound | 382137-78-2 | Benchchem [benchchem.com]
- 2. Functional conjugated microporous polymers: from 1,3,5-benzene to 1,3,5-triazine - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and Characterization of Benzene- and Triazine-Based Azo-Bridged Porous Organic Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Characterization of Benzene- and Triazine-Based Azo-Bridged Porous Organic Polymers [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Triazine-Based Conjugated Microporous Polymers for Efficient Hydrogen Production - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Techniques for Characterizing 1,3,5-Tris(4-cyanophenyl)benzene Polymers: A Comparative Guide
For researchers, scientists, and drug development professionals, a comprehensive understanding of the physicochemical properties of 1,3,5-Tris(4-cyanophenyl)benzene (TCPB) based polymers is critical for their application in areas such as gas storage, separation, and catalysis. This guide provides a comparative analysis of key analytical techniques used to characterize these porous organic polymers, with a focus on cross-validating the obtained data for a holistic understanding of the material's properties.
The triangular and rigid structure of this compound makes it an excellent building block for the synthesis of highly ordered and porous crystalline polymers, such as covalent organic frameworks (COFs).[1][2] The characterization of these materials is crucial to ensure their desired structure, porosity, and stability. This guide focuses on a multi-technique approach, highlighting how data from various analytical methods can be integrated to provide a comprehensive and validated understanding of TCPB-based polymers.
Key Analytical Techniques and Data Comparison
A suite of analytical techniques is typically employed to fully characterize TCPB-based polymers. The following sections detail these techniques, present typical quantitative data in structured tables, and discuss how the results can be cross-validated.
Porosity and Surface Area Analysis: Brunauer-Emmett-Teller (BET) Method
Nitrogen adsorption-desorption analysis is a fundamental technique to determine the specific surface area, pore volume, and pore size distribution of porous materials.[3][4][5] The Brunauer-Emmett-Teller (BET) theory is most commonly applied to calculate the specific surface area from the nitrogen adsorption data.[4]
| Parameter | Typical Value Range for TCPB-based Polymers |
| BET Surface Area (m²/g) | 500 - 2000 |
| Total Pore Volume (cm³/g) | 0.3 - 1.5 |
| Micropore Volume (cm³/g) | 0.2 - 1.0 |
| Mesopore Volume (cm³/g) | 0.1 - 0.5 |
| Average Pore Diameter (nm) | 1.0 - 5.0 |
Note: The values presented are representative and can vary depending on the specific synthetic conditions and the resulting polymer structure.
Crystallinity and Structural Elucidation: Powder X-ray Diffraction (PXRD)
PXRD is an essential technique to assess the crystallinity and determine the long-range order of the polymer framework.[6] The positions and intensities of the diffraction peaks provide information about the crystal structure, unit cell parameters, and the stacking mode of the 2D layers (e.g., eclipsed AA or staggered AB stacking).[7]
| Parameter | Typical Observation for Crystalline TCPB-based Polymers |
| Prominent Diffraction Peaks (2θ) | A strong reflection at a low angle (typically 2-5°) corresponding to the (100) plane, and several weaker reflections at higher angles. |
| Crystallite Size (nm) | 10 - 50 (Calculated from peak broadening using the Scherrer equation) |
| Stacking Mode | Can be determined by comparing the experimental PXRD pattern with simulated patterns for different stacking models. |
Thermal Stability Assessment: Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing crucial information about its thermal stability and decomposition profile.[8] For TCPB-based polymers, TGA is used to determine the temperature at which the polymer starts to degrade and the amount of residual mass at high temperatures.
| Parameter | Typical Value for TCPB-based Polymers (under N₂ atmosphere) |
| Decomposition Temperature (Td, 5% weight loss) (°C) | > 400 |
| Char Yield at 800 °C (%) | > 50 |
Chemical Structure Verification: Solid-State NMR and FTIR Spectroscopy
Solid-state Nuclear Magnetic Resonance (ssNMR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful tools for probing the local chemical environment and confirming the formation of the desired covalent bonds within the polymer network.[9][10]
| Technique | Key Spectral Features for TCPB-based Triazine Polymers |
| ¹³C CP-MAS NMR | Resonances corresponding to the aromatic carbons of the TCPB monomer and the newly formed triazine ring carbons. |
| FTIR Spectroscopy | Disappearance of the nitrile (-C≡N) stretching band from the TCPB monomer and the appearance of characteristic vibrational bands for the triazine ring. |
Cross-Validation Workflow
The strength of a comprehensive characterization lies in the cross-validation of data from different techniques. The following workflow illustrates how these methods complement each other:
Caption: A logical workflow for the cross-validation of analytical techniques in the characterization of TCPB-based polymers.
Porosity and Structure Correlation: The pore size determined from BET analysis can be compared with the theoretical pore dimensions calculated from the crystal structure obtained by PXRD. A good correlation between these values provides strong evidence for the proposed framework structure and the accessibility of the pores.
Structure and Stability Correlation: TGA data reveals the thermal limits of the polymer. This can be correlated with the strength of the covalent bonds confirmed by ssNMR and FTIR. For instance, the high decomposition temperature observed in TGA is consistent with the formation of a robust, covalently linked triazine network.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable characterization. Below are representative protocols for the key experiments.
Brunauer-Emmett-Teller (BET) Surface Area Analysis
-
Sample Preparation: A sample of the TCPB polymer (typically 50-100 mg) is placed in a sample tube.
-
Degassing: The sample is degassed under vacuum at an elevated temperature (e.g., 150-200 °C) for several hours to remove any adsorbed moisture and solvent. The degassing temperature should be below the polymer's decomposition temperature as determined by TGA.
-
Analysis: Nitrogen adsorption-desorption isotherms are measured at 77 K using an automated gas sorption analyzer.
-
Data Analysis: The specific surface area is calculated using the BET equation in the relative pressure (P/P₀) range of 0.05 to 0.3. The total pore volume is estimated from the amount of nitrogen adsorbed at a relative pressure close to unity. The pore size distribution is determined using methods such as the Barrett-Joyner-Halenda (BJH) or nonlocal density functional theory (NLDFT).[11]
Powder X-ray Diffraction (PXRD)
-
Sample Preparation: A fine powder of the TCPB polymer is packed into a sample holder.
-
Data Collection: The PXRD pattern is recorded using a diffractometer with Cu Kα radiation (λ = 1.5406 Å). Data is typically collected over a 2θ range of 2° to 50° with a step size of 0.02°.
-
Data Analysis: The positions of the diffraction peaks are used to determine the crystal structure and unit cell parameters. The crystallinity of the sample is assessed by the sharpness of the peaks. Pawley or Rietveld refinement can be used for a more detailed structural analysis.
Thermogravimetric Analysis (TGA)
-
Sample Preparation: A small amount of the TCPB polymer (typically 5-10 mg) is placed in a TGA pan (e.g., alumina or platinum).
-
Analysis: The sample is heated from room temperature to a high temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 °C/min) under a continuous flow of inert gas (e.g., nitrogen).
-
Data Analysis: The TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition (often defined as the temperature at 5% weight loss) and the percentage of residual mass at the final temperature.
Solid-State ¹³C CP-MAS NMR Spectroscopy
-
Sample Preparation: The powdered TCPB polymer sample is packed into a zirconia rotor (e.g., 4 mm or 7 mm diameter).
-
Analysis: The ¹³C cross-polarization magic-angle spinning (CP-MAS) NMR spectrum is acquired on a solid-state NMR spectrometer. Typical spinning speeds range from 5 to 15 kHz.
-
Data Analysis: The chemical shifts of the resonances in the spectrum are assigned to the different carbon environments in the polymer structure, confirming the connectivity of the building blocks.
Logical Relationships in Characterization
The interplay between the synthesis conditions and the resulting material properties can be visualized as a logical flow, guiding the characterization process.
Caption: The logical flow from synthesis to the characterization of key material properties using specific analytical techniques.
By following a systematic and multi-technique approach with cross-validation of the data, researchers can gain a robust and reliable understanding of the structure-property relationships in this compound based polymers, which is essential for their successful application in various fields.
References
- 1. Synthesizing Interpenetrated Triazine-based Covalent Organic Frameworks from CO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Dynamic porous organic polymers with tuneable crosslinking degree and porosity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dynamic porous organic polymers with tuneable crosslinking degree and porosity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. rsc.org [rsc.org]
Safety Operating Guide
Navigating the Disposal of 1,3,5-Tris(4-cyanophenyl)benzene: A Step-by-Step Guide for Laboratory Professionals
Essential procedures for the safe handling and disposal of 1,3,5-Tris(4-cyanophenyl)benzene are critical for ensuring personnel safety and environmental compliance in research and development settings. This guide provides a comprehensive framework for scientists and laboratory professionals to manage this compound responsibly, from initial handling to final disposal.
Immediate Safety and Handling
Before beginning any procedure that involves this compound, it is imperative to consult the substance's SDS. If a specific SDS is unavailable, general safety protocols for handling cyanophenyl compounds and other potentially hazardous chemicals should be strictly followed.
Personal Protective Equipment (PPE): A comprehensive array of PPE is mandatory to prevent exposure. This includes, but is not limited to:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: A dust mask or respirator, especially when handling the powdered form to avoid inhalation.
Engineering Controls: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Spill Management
In the event of a spill, immediate action is required to contain the material and prevent contamination. For spills of cyanide-containing compounds, the following steps are recommended:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure adequate ventilation to disperse any airborne particles.
-
Contain: Use an absorbent material, such as sand or vermiculite, to contain the spill.
-
Clean: Carefully collect the absorbed material and place it in a designated, sealed container for hazardous waste. The spill area should then be decontaminated. For cyanide compounds, a pH 10 buffer solution followed by a 10% bleach solution can be used for cleaning, with all cleaning materials also treated as hazardous waste.[2]
Disposal Procedures
The disposal of this compound must be managed in accordance with local, state, and federal regulations for hazardous waste.
Waste Segregation: It is crucial to segregate waste containing this compound.
-
Solid Waste: Unused or contaminated solid material, including empty containers and contaminated PPE, should be collected in a clearly labeled, sealed container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed waste container.
-
Cyanide-containing wastes should be stored in dedicated containers and not mixed with other chemical waste streams.[2]
Disposal Method: The recommended method for the disposal of organic compounds like this compound is through incineration by a licensed hazardous waste disposal company. This ensures the complete destruction of the compound, mitigating potential environmental harm.
The following table summarizes the key information for the proper disposal of this compound:
| Aspect | Procedure |
| Personal Protective Equipment | Safety glasses/goggles, chemical-resistant gloves, lab coat/apron, dust mask/respirator. |
| Handling Location | Well-ventilated area, preferably a chemical fume hood. |
| Spill Containment | Absorb with inert material (e.g., sand, vermiculite). |
| Spill Cleanup | Collect absorbed material into a sealed hazardous waste container. Decontaminate the area. |
| Solid Waste | Collect in a labeled, sealed container for hazardous waste. |
| Liquid Waste | Collect in a labeled, sealed container for hazardous waste. Do not mix with other waste streams. |
| Final Disposal | Incineration by a licensed hazardous waste disposal company. |
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow emphasizes the critical steps from initial handling to final disposal, ensuring a systematic and safe process.
By adhering to these guidelines, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and protecting the broader ecosystem.
References
Essential Safety and Operational Guide for Handling 1,3,5-Tris(4-cyanophenyl)benzene
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1,3,5-Tris(4-cyanophenyl)benzene in a laboratory setting. The information is tailored for researchers, scientists, and professionals in drug development to ensure safe handling and minimize risks.
Hazard Identification and Risk Assessment
Potential Hazards:
-
Toxicity: Cyano compounds can be toxic if ingested, inhaled, or absorbed through the skin.
-
Irritation: May cause irritation to the skin, eyes, and respiratory tract.
-
Solid Particulate Hazard: As a crystalline solid, it can form dust that is easily inhaled.
Personal Protective Equipment (PPE)
A thorough risk assessment should precede any handling of this chemical. The following table summarizes the required PPE.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | Goggles must meet ANSI Z.87.1 standards to protect against splashes and dust. A face shield provides an additional layer of protection for the entire face.[1][2][3] |
| Hands | Nitrile gloves | Nitrile gloves offer good resistance to a range of chemicals and are suitable for handling solid organic compounds.[1][4][5] Gloves should be inspected before use and changed immediately upon contamination. |
| Body | Laboratory coat | A flame-resistant lab coat that is fully buttoned with long sleeves is required to protect the skin and clothing from spills.[1][5] |
| Respiratory | N95 dust mask or a respirator with a particulate filter | Required when handling the powder outside of a fume hood to prevent inhalation of fine particles.[1][6] Use of a respirator may require medical evaluation and fit testing.[1] |
| Feet | Closed-toe shoes | Shoes must cover the entire foot to protect against spills and falling objects.[1] |
Operational Plan: Step-by-Step Handling Protocol
3.1. Engineering Controls:
-
Always handle this compound in a well-ventilated area.
-
A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.
-
Ensure that an eyewash station and safety shower are readily accessible.[7]
3.2. Weighing and Aliquoting:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the work area in the chemical fume hood by laying down absorbent bench paper.
-
Weighing: Use an analytical balance inside the fume hood or in a designated weighing enclosure. To minimize dust generation, handle the container gently and avoid creating air currents.
-
Transfer: Use a spatula to carefully transfer the desired amount of the compound into a labeled, sealed container.
-
Cleaning: After weighing, carefully clean the balance and surrounding area with a damp cloth to collect any residual powder. Dispose of the cloth as hazardous waste.
3.3. Solution Preparation:
-
Solvent Addition: In the fume hood, add the solvent to the vessel containing the weighed this compound. Add the solid to the solvent to minimize dust.
-
Dissolution: Cap the container and mix using a magnetic stirrer or sonicator until fully dissolved. If heating is required, use a heating mantle with a condenser to prevent solvent evaporation.
Disposal Plan
4.1. Waste Segregation:
-
All solid waste contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be collected in a designated, sealed, and labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container for organic waste.
4.2. Decontamination and Disposal Procedure:
-
Neutralization of Cyanide: Due to the presence of cyano groups, special disposal procedures are necessary. Waste containing cyanide must be neutralized before disposal. This is typically achieved by oxidation with an agent like bleach (sodium hypochlorite) or hydrogen peroxide to convert the cyanide to the less toxic cyanate.
-
Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidelines on the disposal of cyanide-containing compounds.[8] They will provide the appropriate procedures and waste containers.
-
Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.
-
Final Disposal: The neutralized waste should be disposed of through an approved hazardous waste disposal facility.[7]
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][7]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[6][7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.[7]
-
Spill: For small spills, carefully sweep up the solid material, trying to minimize dust generation. Place the material in a sealed container for disposal. For large spills, evacuate the area and contact EHS.
Workflow for Handling this compound
Caption: Workflow for Safe Handling and Disposal
References
- 1. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. hsa.ie [hsa.ie]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
